molecular formula C9H12BNO4 B1308162 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS No. 723281-57-0

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Cat. No.: B1308162
CAS No.: 723281-57-0
M. Wt: 209.01 g/mol
InChI Key: IYZAWDLXZOCCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO4 and its molecular weight is 209.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZAWDLXZOCCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397406
Record name 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723281-57-0
Record name 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a specialized organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it combines the versatile reactivity of the boronic acid moiety with the unique properties of a Weinreb amide. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is well-established for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the ability of boronic acids to reversibly interact with diols makes them attractive for applications in chemical sensing and drug delivery.[2] The presence of the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, provides a stable and selectively reactive handle for the introduction of various carbon nucleophiles to form ketones, a fundamental transformation in the synthesis of many biologically active compounds.[3][4]

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its synthesis and utility in contemporary research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and an N,O-dimethylhydroxylaminocarbonyl group (-C(=O)N(CH₃)OCH₃) at the 3-position.

Systematic Name: [3-[methoxy(methyl)carbamoyl]phenyl]boronic acid[5] CAS Number: 723281-57-0[5][6] Molecular Formula: C₉H₁₂BNO₄[5][6] Molecular Weight: 209.01 g/mol [5][6]

Physicochemical Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes key computed and available physical properties.

PropertyValueReference(s)
Melting Point66-70°C[7]
Boiling Point453.9°C at 760 mmHg (Predicted)[5]
Density1.25 g/cm³ (Predicted)[5]
Hydrogen Bond Donor Count2[7]
Hydrogen Bond Acceptor Count4[7]
Rotatable Bond Count3[7]
Topological Polar Surface Area70 Ų[7]
Canonical SMILESB(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O[5]
InChI KeyIYZAWDLXZOCCSB-UHFFFAOYSA-N[5]

Synthesis

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3-carboxyphenylboronic acid. The first step involves the synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding Weinreb amide.

Logical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Weinreb Amide Formation 3-Cyanophenylboronic_acid 3-Cyanophenylboronic acid Hydrolysis Hydrolysis (KOH, ethylene glycol) 3-Cyanophenylboronic_acid->Hydrolysis 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Hydrolysis->3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic_acid_2 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic_acid->3-Carboxyphenylboronic_acid_2 Amidation Weinreb Amidation (Coupling agent, N,O-dimethylhydroxylamine) 3-Carboxyphenylboronic_acid_2->Amidation Target_Molecule 3-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid Amidation->Target_Molecule Suzuki_Workflow Start Reactants: - Aryl/Heteroaryl Halide - 3-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid - Palladium Catalyst - Base - Solvent Reaction Reaction Setup (Inert atmosphere, heating) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

References

An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a specialized organic compound, holds significant potential in the realms of medicinal chemistry and drug development. Its structure, which combines a phenylboronic acid moiety with a Weinreb amide, suggests a dual functionality that makes it an intriguing candidate for further investigation. Phenylboronic acids are a well-established class of compounds with diverse biological activities, notably as enzyme inhibitors. The Weinreb amide functionality serves as a stable and versatile precursor for the synthesis of ketones and other complex organic molecules, making this compound a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the known properties, a putative synthetic pathway, and potential biological applications of this compound.

Core Properties

PropertyValue
CAS Number 874219-59-5
Molecular Formula C₉H₁₂BNO₄
Molecular Weight 209.01 g/mol
IUPAC Name [3-(methoxy(methyl)carbamoyl)phenyl]boronic acid
Melting Point 66-70 °C
Boiling Point 453.9 °C at 760 mmHg (Predicted)
Density 1.25 g/cm³ (Predicted)
SMILES CN(C(=O)c1cccc(c1)B(O)O)OC
InChIKey IYZAWDLXZOCCSB-UHFFFAOYSA-N

Experimental Protocols

Hypothetical Synthesis of this compound

A robust and widely utilized method for the synthesis of Weinreb amides from carboxylic acids involves the use of a coupling agent. The following is a detailed, hypothetical experimental protocol for the synthesis of this compound from 3-carboxyphenylboronic acid. This protocol is based on standard and well-established organic chemistry principles.

Reaction Scheme:

Synthesis_Workflow cluster_reagents Reagents & Conditions 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Coupling_Step Coupling Reaction 3-Carboxyphenylboronic_acid->Coupling_Step Weinreb_Amide_Product This compound Coupling_Step->Weinreb_Amide_Product Reagents N,O-Dimethylhydroxylamine Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent Anhydrous DMF Conditions Room Temperature

Caption: Hypothetical workflow for the synthesis of the target compound.

Materials:

  • 3-Carboxyphenylboronic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of phenylboronic acids is known to exhibit significant biological activities, primarily through the inhibition of serine proteases.

Inhibition of Serine β-Lactamases

A critical mechanism of antibiotic resistance in bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Phenylboronic acids have been identified as potent inhibitors of these enzymes. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.

Serine_Protease_Inhibition cluster_enzyme β-Lactamase Active Site Serine Catalytic Serine Covalent_Adduct Reversible Covalent Adduct (Enzyme Inactivation) Serine->Covalent_Adduct Boronic_Acid This compound Boronic_Acid->Serine Forms covalent bond with hydroxyl group

Caption: General mechanism of serine protease inhibition by a phenylboronic acid.

This inhibitory action suggests that this compound could be a valuable lead compound in the development of new antibiotic adjuvants to overcome β-lactamase-mediated resistance.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile tool for researchers and drug development professionals.

  • As a Synthetic Intermediate: The Weinreb amide functionality allows for the straightforward synthesis of a wide array of ketones through reaction with Grignard or organolithium reagents. This provides a pathway to more complex molecules with potential therapeutic applications.

Synthetic_Utility Weinreb_Amide This compound Reaction Reaction with Organometallic Reagent (e.g., R-MgBr) Weinreb_Amide->Reaction Ketone_Product 3-(R-carbonyl)phenylboronic acid Reaction->Ketone_Product

Caption: Synthetic transformation of the Weinreb amide to a ketone.

  • As a Potential Therapeutic Agent: Based on the known activities of phenylboronic acids, this compound could be explored as an inhibitor of various serine proteases involved in a range of diseases, including bacterial infections, thrombosis, and cancer. Further screening and biological evaluation are warranted to determine its specific targets and therapeutic potential.

Conclusion

This compound is a compound with significant untapped potential. Its well-defined chemical properties and the established reactivity of its constituent functional groups provide a solid foundation for its use in both synthetic and medicinal chemistry. While specific biological data remains to be elucidated, the known activities of related phenylboronic acids strongly suggest that this compound could be a valuable starting point for the design and development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire further research into this promising molecule.

Technical Guide: GSK1070916 (CAS 723281-57-0) - A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4][5] The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis.[2][6] Overexpression of these kinases is frequently observed in various human tumors, making them attractive targets for cancer therapy.[2][6] GSK1070916, an azaindole-based compound, demonstrates significant antitumor activity by disrupting mitotic progression, leading to polyploidy and subsequent apoptosis in cancer cells.[2][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to GSK1070916.

Chemical Properties

PropertyValueReference
CAS Number 723281-57-0N/A
Synonyms GSK-1070916, GSK-1070916A, Compound 17k[5][7]
Molecular Formula C30H33N7O[8]
Molecular Weight 507.63 g/mol [1][8]
Compound Class Synthetic Organic, Aza Compound, Indole[2][7]

Biochemical Activity and Selectivity

GSK1070916 exhibits remarkable selectivity for Aurora B and C over Aurora A.[1][3] This selectivity is attributed to its extremely slow dissociation from Aurora B, with a half-life exceeding 480 minutes.[3][4]

TargetIC50 (nM)Ki* (nM)Selectivity vs. Aurora AReference
Aurora A-TPX2 1100490 ± 60-[3]
Aurora B-INCENP 3.50.38 ± 0.29>250-fold[3][4][5]
Aurora C-INCENP 6.51.5 ± 0.4>100-fold[1][3][4][5]

*Ki denotes the final dissociation constant for time-dependent inhibition.

Mechanism of Action

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[3][9] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events, including chromosome segregation and cytokinesis.[6][9]

The primary mechanism of action involves the following steps:

  • Inhibition of Aurora B/C Kinase Activity : GSK1070916 binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates.[2][3]

  • Inhibition of Histone H3 Phosphorylation : A key substrate of Aurora B is Histone H3 at serine 10 (pHH3-Ser10). Treatment with GSK1070916 leads to a dose-dependent decrease in pHH3-Ser10 levels.[2][4]

  • Disruption of Mitosis : Inhibition of Aurora B function leads to defects in chromosome alignment and segregation.[9]

  • Induction of Polyploidy and Apoptosis : Instead of arresting in mitosis, cells treated with GSK1070916 fail to complete cytokinesis, resulting in polyploid cells that ultimately undergo programmed cell death (apoptosis).[2][9]

GSK1070916 GSK1070916 AuroraB Aurora B Kinase GSK1070916->AuroraB Inhibits Apoptosis Polyploidy & Apoptosis GSK1070916->Apoptosis Induces Substrate Histone H3 AuroraB->Substrate Phosphorylates Mitosis Correct Mitotic Progression ATP ATP ATP->AuroraB PhosphoSubstrate Phosphorylated Histone H3 (Ser10) PhosphoSubstrate->Mitosis

Caption: Mechanism of Action of GSK1070916.

Antiproliferative Activity

GSK1070916 demonstrates potent antiproliferative activity across a broad range of human tumor cell lines, with a median EC50 of 8 nM.[1] In contrast, its potency is significantly reduced in non-dividing normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[2]

Cell LineTumor TypeEC50 (nM)Reference
A549Lung Cancer7[4][6]
Over 100 cell linesVarious<10[2]

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models have confirmed the antitumor efficacy of GSK1070916. Administration of the compound leads to dose-dependent inhibition of the Aurora B substrate pHH3-Ser10 in tumors and results in tumor regression in various cancer models, including breast, colon, lung, and leukemia.[2][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective : To determine the IC50 values of GSK1070916 against Aurora kinases.

  • Methodology : The ability of GSK1070916 to inhibit the phosphorylation of a synthetic peptide substrate by Aurora A, Aurora B, and Aurora C is measured. The assays are typically performed in a fluorescence polarization format. Plates are incubated at room temperature for approximately 90-120 minutes to reach equilibrium before being read by a plate reader.[1][3]

cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis p1 Prepare reaction mix: Aurora Kinase, Peptide Substrate, ATP p2 Add varying concentrations of GSK1070916 p1->p2 p3 Incubate at RT (90-120 min) p2->p3 p4 Read Fluorescence Polarization p3->p4 p5 Calculate IC50 values p4->p5

Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Proliferation Assay

  • Objective : To determine the EC50 values of GSK1070916 in various cell lines.

  • Methodology : Tumor cells are treated with a range of concentrations of GSK1070916. Due to the induction of endomitosis, an extended treatment time is often required to accurately assess cell viability. Cell viability is then measured, background is subtracted, and the data is plotted as a percentage of the DMSO-treated control to calculate the EC50.[10]

Western Blot Analysis for Apoptosis Markers
  • Objective : To confirm the induction of apoptosis in cells treated with GSK1070916.

  • Methodology : Colo205 cells are treated with varying concentrations of GSK1070916 for 24 or 48 hours. Cell lysates are then prepared and analyzed by Western blotting using antibodies specific for apoptosis markers such as Caspase-3 and PARP. Cleavage of these proteins indicates the activation of the apoptotic cascade.[10]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad-spectrum antitumor activity. Its well-defined mechanism of action, involving the disruption of mitosis and subsequent induction of apoptosis, makes it a promising candidate for cancer therapy. The data presented in this guide highlights its potential for the treatment of a wide range of human cancers.[2] Further research and clinical trials are ongoing to fully evaluate its therapeutic potential.[4][9]

References

Synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves the conversion of 3-Carboxyphenylboronic acid into its corresponding N,O-dimethylhydroxylamine amide, commonly known as a Weinreb amide. This guide details the prevalent synthetic methodologies, including the use of common peptide coupling reagents, and provides representative experimental protocols. Quantitative data from analogous reactions are summarized to offer expected outcomes. Furthermore, this document includes key visualizations to illustrate the synthesis pathway and a general experimental workflow.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a Weinreb amide. The boronic acid group is a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide provides a stable and selectively reactive handle for the synthesis of ketones and aldehydes upon reaction with organometallic reagents. This unique combination of functionalities makes it a significant intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.

The synthesis of this target molecule is primarily achieved through the formation of a Weinreb amide from 3-Carboxyphenylboronic acid. This transformation is a type of amide bond formation, a cornerstone of organic synthesis.

Synthesis Pathway

The most direct and widely employed pathway for the synthesis of this compound is the coupling of 3-Carboxyphenylboronic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically facilitated by a peptide coupling reagent that activates the carboxylic acid.

A variety of coupling reagents can be utilized for this transformation, with common choices including carbodiimides (like EDC) in the presence of an additive (like HOBt), or phosphonium- or uronium-based reagents (like HATU).[1][2][3]

An alternative, though less common, approach involves a palladium-catalyzed cross-coupling reaction between an organoboronic acid and N-methoxy-N-methylcarbamoyl chloride.[4] However, this guide will focus on the more conventional amide coupling approach.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant1 3-Carboxyphenylboronic acid Product This compound Reactant1->Product 1. Reactant2 N,O-Dimethylhydroxylamine Hydrochloride Reactant2->Product 2. Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Product Activation Base Base (e.g., DIPEA, Et3N) Base->Product Neutralization Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine 3-Carboxyphenylboronic acid, N,O-Dimethylhydroxylamine HCl, Coupling Reagent, and Solvent Cooling Cool to 0 °C Setup->Cooling Base_Addition Add Base (e.g., DIPEA) Cooling->Base_Addition Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Base_Addition->Stirring Dilution Dilute with Ethyl Acetate Stirring->Dilution Wash_HCl Wash with 1 M HCl Dilution->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO₄/Na₂SO₄ Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

References

An In-depth Technical Guide to the Molecular Geometry and Stability of Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and stability of phenylboronic acid. The information presented herein is intended to support research and development activities by providing detailed structural data, stability profiles, and standardized experimental methodologies.

Molecular Geometry

Phenylboronic acid (PhB(OH)₂) is a planar molecule with idealized C₂ᵥ molecular symmetry. The central boron atom is sp²-hybridized, possessing an empty p-orbital which contributes to its Lewis acidic character.[1][2][3] In the solid state, phenylboronic acid crystallizes in the orthorhombic system.[4][5] The crystal structure is characterized by the formation of hydrogen-bonded dimers, where two molecules of phenylboronic acid are linked via intermolecular hydrogen bonds between their hydroxyl groups.[1][2][3][4] These dimeric units are further interconnected through hydrogen bonding to create an extended network.[1][2][4]

While the molecule is largely planar, there is a slight pyramidalization at the boron atom and minor torsion angles between the phenyl ring and the boronic acid group. Specifically, the boron atom deviates slightly from the plane formed by the two oxygen atoms and the ipso-carbon of the phenyl ring.[4]

Crystallographic Data

The crystal structure of phenylboronic acid has been determined by single-crystal X-ray diffraction. The following table summarizes key crystallographic and geometric parameters.

ParameterValueReference
Crystal System Orthorhombic[4][5]
Space Group Iba2[5]
Unit Cell Dimensions a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å[4]
Z 16[4]
Bond Lengths
B-C1.565(3) Å[4]
B-O1.371(7) Å[4]
C-C (phenyl, mean)1.394(11) Å[4]
Bond Angles
O-B-O116.2(2)° - 116.3(2)°[4]
C-B-O118.7(2)° - 125.0(2)°[4]
Dihedral Angle
Phenyl ring vs. B(OH)₂ plane6.6° and 21.4° for the two independent molecules[1][2]

Stability of Phenylboronic Acid

The stability of phenylboronic acid is a critical consideration for its storage, handling, and application in synthesis and biological systems. Key factors influencing its stability include temperature, moisture, pH, and oxidative stress.

Thermal Stability

Phenylboronic acid undergoes thermal dehydration to form its trimeric anhydride, triphenylboroxine.[3] This is a reversible equilibrium, with the presence of water favoring the monomeric acid form. The dehydration process can be driven by heating.

Thermal_Dehydration PBA 3 Phenylboronic Acid (PhB(OH)₂) Boroxine Triphenylboroxine ((PhBO)₃) PBA->Boroxine Heat (-3 H₂O) Boroxine->PBA Hydrolysis (+3 H₂O) Water + 3 H₂O

Equilibrium between phenylboronic acid and triphenylboroxine.

Thermogravimetric analysis (TGA) of phenylboronic acid typically shows an initial weight loss corresponding to this dehydration, followed by decomposition at higher temperatures. The decomposition pathway can be complex, involving the cleavage of the carbon-boron bond and the degradation of the aromatic ring, ultimately forming boron oxides and carbonaceous residue.

Stability in Solution

pH Dependence: The stability of phenylboronic acid in aqueous solutions is highly pH-dependent. At neutral to acidic pH, the trigonal, neutral form of phenylboronic acid is predominant. As the pH increases above its pKa of approximately 8.8, it reversibly accepts a hydroxide ion to form the tetrahedral, anionic boronate species.[6] This equilibrium is crucial for its reactivity, particularly in forming complexes with diols. However, at high pH, phenylboronic acid is susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[6]

Solvent Effects: Phenylboronic acid is soluble in many polar organic solvents such as ethers and ketones, moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes and hydrocarbons.[1][2][3][7] The choice of solvent can influence the equilibrium between the boronic acid and its boroxine anhydride.

Oxidative Stability: Phenylboronic acid and its esters are susceptible to oxidation, especially at physiological pH.[8][9][10][11] Reactive oxygen species can lead to the oxidative cleavage of the carbon-boron bond, yielding phenol and boric acid. This instability can be a limitation for its application in biological systems.[8][9][10] The introduction of electron-withdrawing groups on the phenyl ring can enhance its oxidative stability.[12]

Formation of Stable Derivatives

Phenylboronic acid readily reacts with diols to form five- or six-membered cyclic boronate esters.[1][13] This reaction is reversible and the stability of the resulting ester is influenced by the pH of the solution and the nature of the diol.[13][14] The formation of these stable esters is a key feature of phenylboronic acid's utility as a protecting group and in the construction of sensors for saccharides.

Boronate_Ester_Formation cluster_reactants Reactants cluster_products Products PBA Phenylboronic Acid (PhB(OH)₂) Ester Cyclic Boronate Ester PBA->Ester Esterification Diol + Diol Ester->PBA Hydrolysis Water + 2 H₂O

Reversible formation of a cyclic boronate ester from phenylboronic acid and a diol.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of phenylboronic acid.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Methodology:

  • Crystal Growth: Single crystals of phenylboronic acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, such as a mixture of water and ethanol.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector is used.[12]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data is typically collected over a wide 2θ range to ensure high resolution.[15]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[12] Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phenylboronic acid in solution.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[16]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.[16]

  • Expected Spectrum: The spectrum will show signals for the aromatic protons, typically in the range of 7.3-8.0 ppm, and a broad singlet for the hydroxyl protons, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 20-50 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse.

    • Number of Scans: 1024 or higher, depending on concentration.

    • Relaxation Delay: 2-5 s.[16]

  • Expected Spectrum: The spectrum will show signals for the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the ¹¹B nucleus and can sometimes be difficult to observe.[16][17]

¹¹B NMR Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of phenylboronic acid in the chosen deuterated solvent to obtain a concentration of approximately 10-50 mM.

  • Instrument Parameters:

    • Spectrometer: Typically operated at a frequency corresponding to the magnetic field strength (e.g., 128 MHz on a 400 MHz instrument).

    • Reference: BF₃·OEt₂ is commonly used as an external standard.

    • Pulse Sequence: Standard single-pulse.

  • Expected Spectrum: Phenylboronic acid will show a single, relatively broad resonance characteristic of a trigonal boronic acid. The chemical shift is sensitive to the solvent and the presence of coordinating species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in phenylboronic acid.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a solution in a suitable transparent solvent (e.g., chloroform) can be used in an appropriate liquid cell.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 32 or 64) are co-added to obtain a good signal-to-noise ratio.

  • Expected Spectrum: Key vibrational bands include:

    • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

    • Aromatic C-H stretching: Sharp bands just above 3000 cm⁻¹.

    • B-O stretching: A strong, characteristic band typically observed around 1350 cm⁻¹.[18]

    • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

    • Out-of-plane C-H bending: Bands in the 690-900 cm⁻¹ region, characteristic of the substitution pattern of the phenyl ring.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of phenylboronic acid.

Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of phenylboronic acid into an appropriate crucible (e.g., alumina or aluminum).[19]

  • Instrument Parameters:

    • Atmosphere: Typically nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).[19]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[19]

  • Data Analysis:

    • TGA: The TGA curve plots mass loss versus temperature. The onset of decomposition and the temperatures of maximum mass loss rate (from the derivative curve, DTG) are determined.

    • DSC: The DSC curve plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified, and the corresponding enthalpy changes can be calculated.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample Phenylboronic Acid XRD Single-Crystal X-ray Diffraction Sample->XRD NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Geometry Molecular Geometry (Bond lengths, angles) XRD->Geometry Structure Solution Structure (Chemical shifts) NMR->Structure FunctionalGroups Functional Groups (Vibrational modes) FTIR->FunctionalGroups Stability Thermal Stability (Decomposition T) Thermal->Stability

General experimental workflow for the characterization of phenylboronic acid.

References

An In-depth Technical Guide to the Spectroscopic Data of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for substituted phenylboronic acids, crucial compounds in organic synthesis, medicinal chemistry, and materials science. This document details experimental protocols for their characterization and presents spectroscopic data in a clear, comparative format. Visualizations of key processes are included to facilitate understanding.

Introduction

Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂) and other moieties. Their unique ability to reversibly form covalent bonds with diols makes them invaluable as sensors, particularly for carbohydrates like glucose. Furthermore, they are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. Accurate and thorough spectroscopic characterization is paramount for ensuring the purity, identity, and reactivity of these versatile compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Substituted Phenylboronic Acids

The electronic nature and position of substituents on the phenyl ring significantly influence the spectroscopic properties of phenylboronic acids. The following tables summarize typical spectroscopic data for a range of substituted phenylboronic acids.

NMR Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of substituted phenylboronic acids. ¹H, ¹³C, and ¹¹B NMR provide complementary information about the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆

SubstituentPositionAr-H Chemical Shifts (δ, ppm)B(OH)₂ Chemical Shift (δ, ppm)
H-7.33-7.99 (m, 5H)[1]~8.0 (br s, 2H)
4-Methoxyp6.90 (d, 2H), 7.68 (d, 2H)~7.8 (br s, 2H)
4-Carboxyp7.83 (d, 2H), 6.67-5.91 (d, 2H)~8.3 (br s, 2H)
2-Nitroo7.60 (t), 7.70 (d), 7.80 (t), 8.05 (d)[2]~8.5 (br s, 2H)[2]
3-Nitrom7.68 (m), 8.15 (m), 8.35 (m), 8.60 (m)~8.5 (br s, 2H)
4-Nitrop7.75 (d, 2H), 8.15 (d, 2H)~8.6 (br s, 2H)
3-Aminom6.60 (m), 6.88 (m), 6.95 (m), 7.10 (m)~7.8 (br s, 2H)
4-Fluorop7.15 (t, 2H), 7.85 (dd, 2H)~8.2 (br s, 2H)
2-Fluoroo7.10-7.30 (m, 2H), 7.40-7.55 (m, 2H)~8.1 (br s, 2H)

Note: Chemical shifts are approximate and can vary with solvent and concentration. The boronic acid protons often appear as a broad singlet due to chemical exchange and quadrupolar effects from the boron nucleus.

Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆

SubstituentPositionAr-C Chemical Shifts (δ, ppm)C-B Chemical Shift (δ, ppm)
H-127.5, 128.3, 131.5, 134.5~135 (broad)
4-Methoxyp113.5, 136.5, 162.0~125 (broad)
4-Carboxyp128.5, 134.0, 135.0, 167.5 (C=O)~133 (broad)
2-Nitroo123.5, 129.5, 131.0, 134.0, 135.5, 148.0 (C-NO₂)[2]~130 (broad)[2]
3-Nitrom122.0, 124.0, 130.0, 135.0, 148.0 (C-NO₂)~132 (broad)
4-Nitrop123.0, 135.5, 149.0 (C-NO₂)~140 (broad)
3-Aminom115.0, 118.0, 120.0, 129.0, 148.0 (C-NH₂)~133 (broad)
4-Fluorop115.0 (d, JCF ≈ 21 Hz), 137.0 (d, JCF ≈ 8 Hz), 164.0 (d, JCF ≈ 245 Hz)~129 (broad)
2-Fluoroo115.5 (d, JCF ≈ 22 Hz), 124.5 (d, JCF ≈ 4 Hz), 131.0 (d, JCF ≈ 8 Hz), 136.0 (d, JCF ≈ 15 Hz), 163.0 (d, JCF ≈ 250 Hz)~123 (broad)

Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Table 3: ¹¹B NMR Spectroscopic Data for Selected Phenylboronic Acids

CompoundSolventChemical Shift (δ, ppm)
Phenylboronic acidCDCl₃28.0
4-Methoxyphenylboronic acidDMSO-d₆29.0
2-Aminopyrimidine-5-boronic acid1x PBS/D₂O (90/10)26.6[3]
4-Nitrophenylboronic acid pinacol esterSolid-state30.3[4]
Phenylboronic acid (trigonal form)Acidic solution (pH ~2)10.0[5]
Phenylboronic acid (tetrahedral form)Basic solution (pH >12)-15.7[5]

Note: ¹¹B NMR chemical shifts are sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the solvent.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in substituted phenylboronic acids.

Table 4: Characteristic IR Absorption Bands for Substituted Phenylboronic Acids (cm⁻¹)

VibrationFrequency Range (cm⁻¹)IntensityNotes
O-H stretch (free)3600-3650Sharp, weak to mediumObserved in dilute non-polar solvents.[6]
O-H stretch (H-bonded)3200-3400Broad, strongCharacteristic of intermolecular hydrogen bonding in the solid state.[7][8]
C-H stretch (aromatic)3000-3100Medium to weak
C=C stretch (aromatic)1580-1610, 1450-1500Medium to strong
B-O stretch (asymmetric)1330-1380StrongA key characteristic band for boronic acids.[9]
B-O-H in-plane bend1150-1200Medium
C-B stretch1000-1100Medium[10]
C-H out-of-plane bend700-900StrongThe pattern is indicative of the substitution on the phenyl ring.
O-B-O deformation650-700Medium
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted phenylboronic acids. A common challenge in the MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[11]

Table 5: Key Mass Spectrometry Observations for Substituted Phenylboronic Acids

CompoundIonization MethodKey Fragment Ions (m/z)Notes
Phenylboronic acidESI (-)121 [M-H]⁻, 103 [M-H-H₂O]⁻
4-Methylphenylboronic acidESI (-)135 [M-H]⁻
4-Carboxyphenylboronic acidESI (-)165 [M-H]⁻, 121 [M-H-CO₂]⁻Loss of CO₂ is a characteristic fragmentation.
4-Nitrophenylboronic acidESI (-)166 [M-H]⁻
GeneralMALDI[M+DHB-H₂O]⁺Derivatization with a diol matrix like 2,5-dihydroxybenzoic acid (DHB) can prevent boroxine formation and facilitate analysis.[11]

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids is the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[12]

Example: Synthesis of 4-Carboxyphenylboronic Acid

  • Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 4-bromobenzoic acid (protected as an ester, e.g., methyl ester) in THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of triisopropyl borate in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

  • Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed in a subsequent step (e.g., saponification of a methyl ester using NaOH).

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the substituted phenylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred due to the good solubility of many boronic acids and the ability to observe the exchangeable B(OH)₂ protons.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-5 s.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 s.

  • ¹¹B NMR Spectroscopy:

    • Spectrometer: A multinuclear NMR spectrometer is required.

    • Reference: BF₃·OEt₂ is commonly used as an external standard (δ = 0 ppm).

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -40 to 40 ppm.

    • Number of Scans: 128-1024, depending on the concentration and instrument.

    • Baseline Correction: A baseline correction is often necessary due to the broad nature of the signals.[13]

IR Spectroscopic Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solution-state spectra, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode to detect the [M-H]⁻ ion. Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly with a diol-containing matrix to prevent boroxine formation.[11]

  • Analysis: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted phenylboronic acid.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Grignard Formation Grignard Formation Start->Grignard Formation Borylation Borylation Grignard Formation->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis Workup_Purification Work-up & Purification Hydrolysis->Workup_Purification Final Product Final Product Workup_Purification->Final Product NMR NMR (1H, 13C, 11B) Final Product->NMR IR IR Spectroscopy Final Product->IR MS Mass Spectrometry Final Product->MS Data Analysis Data Analysis & Structural Confirmation NMR->Data Analysis IR->Data Analysis MS->Data Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted phenylboronic acids.

Signaling Pathway: Phenylboronic Acid-Based Glucose Sensing

Phenylboronic acids are widely used in glucose sensors. The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of glucose. This interaction is pH-dependent.

glucose_sensing_pathway PBA_trigonal Phenylboronic Acid (Trigonal, sp2) PBA_tetrahedral Phenylboronate (Tetrahedral, sp3) PBA_trigonal->PBA_tetrahedral + OH- Complex Cyclic Boronate Ester PBA_tetrahedral->Complex + Glucose Glucose Glucose (cis-diol) Glucose->Complex Complex->PBA_tetrahedral - Glucose Signal Detectable Signal (e.g., Fluorescence Change) Complex->Signal

Caption: The mechanism of glucose sensing by phenylboronic acid, involving a pH-dependent equilibrium and the formation of a cyclic boronate ester.[14][15][16]

Logical Relationship: Suzuki-Miyaura Coupling

Substituted phenylboronic acids are key coupling partners in the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.

suzuki_coupling Reactants Aryl Halide (R-X) + Substituted Phenylboronic Acid (Ar-B(OH)2) Catalytic_Cycle Catalytic Cycle Reactants->Catalytic_Cycle Catalyst_Base Pd(0) Catalyst + Base (e.g., K2CO3) Catalyst_Base->Catalytic_Cycle Product Biaryl Product (R-Ar) Catalytic_Cycle->Product

Caption: A simplified representation of the key components in a Suzuki-Miyaura cross-coupling reaction.

References

The Weinreb-Nahm Amide: A Comprehensive Technical Guide to its Synthesis and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis since its introduction by Steven M. Weinreb and Steven Nahm in 1981.[1][2] Its remarkable stability and unique reactivity profile allow for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively circumventing the pervasive issue of over-addition often encountered with more reactive organometallic reagents. This technical guide provides an in-depth exploration of the Weinreb-Nahm amide, detailing its preparation from various starting materials, its reactivity with a broad range of nucleophiles, and its application in the synthesis of complex molecules. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its practical application in a laboratory setting.

Introduction: The Advantage of the Weinreb-Nahm Amide

The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives such as esters and acid chlorides is often plagued by the formation of tertiary alcohol byproducts.[1] This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack. The Weinreb-Nahm amide was ingeniously designed to overcome this limitation.

The key to the Weinreb-Nahm amide's utility lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This prevents the nascent ketone from reacting further with the organometallic reagent present in the reaction mixture, thus ensuring a clean conversion to the desired carbonyl compound. Furthermore, Weinreb-Nahm amides can be selectively reduced to aldehydes using common hydride reagents.[4]

Preparation of Weinreb-Nahm Amides

Weinreb-Nahm amides can be synthesized from a variety of carboxylic acid derivatives, with the most common methods starting from carboxylic acids or acid chlorides. The choice of method often depends on the starting material's availability and the presence of other functional groups in the molecule.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb-Nahm amides requires the use of a coupling reagent to activate the carboxylic acid. A variety of modern coupling reagents have been shown to be effective for this transformation, each with its own advantages in terms of reaction conditions, scope, and ease of purification.

Commonly used coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[5]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[5]

  • Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[5]

  • Other Reagents: Phosphorus oxychloride (POCl₃), and combinations like triphenylphosphine/iodine (PPh₃/I₂).

The general workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Anhydrous Solvent (e.g., DCM, DMF) Room Temperature or 0°C Carboxylic_Acid->Reaction_Vessel N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine (MeONHMe·HCl) N_O_dimethylhydroxylamine->Reaction_Vessel Coupling_Reagent Coupling Reagent Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA, TEA) Base->Reaction_Vessel Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Reaction Completion Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product Weinreb-Nahm Amide (R-CON(OMe)Me) Purification->Product

Caption: General workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids.

Table 1: Comparison of Coupling Reagents for the Synthesis of Weinreb-Nahm Amides from Carboxylic Acids

Coupling Reagent/MethodBaseSolventTime (h)Yield (%)Notes
CDMT NMMTHF895A white precipitate is formed during the reaction.
DMTMM -THF889Generally clean reactions with easy workup.
Cyanuric Chloride NMMTHF849Lower yield compared to other triazine-based reagents.
PPh₃/I₂ iPr₂NEtCH₂Cl₂1-269-85A mild method; polymer-supported PPh₃ can simplify purification.[5]
POCl₃ DIPEACH₂Cl₂-~87A convenient one-pot procedure.[1]
CPI-Cl ---GoodEffective for Nα-protected amino acids.[6]
From Acid Chlorides

The original method for preparing Weinreb-Nahm amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[1] This method is highly efficient and generally proceeds in high yield.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Acid_Chloride Acid Chloride (R-COCl) Reaction_Vessel Anhydrous Solvent (e.g., CH₂Cl₂) 0°C to Room Temp. Acid_Chloride->Reaction_Vessel N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine (MeONHMe·HCl) N_O_dimethylhydroxylamine->Reaction_Vessel Base Base (e.g., Pyridine, TEA) Base->Reaction_Vessel Filtration Filtration of Amine Hydrochloride Reaction_Vessel->Filtration Reaction Completion Concentration Solvent Removal Filtration->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Weinreb-Nahm Amide (R-CON(OMe)Me) Purification->Product

Caption: Workflow for the synthesis of Weinreb-Nahm amides from acid chlorides.

Reactivity of Weinreb-Nahm Amides

The synthetic utility of Weinreb-Nahm amides stems from their controlled reactivity with a variety of nucleophiles, primarily organometallic reagents and hydride reducing agents.

Synthesis of Ketones

The reaction of a Weinreb-Nahm amide with one equivalent of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) provides a straightforward and high-yielding route to ketones (R-CO-R').[7] The reaction proceeds via the stable chelated tetrahedral intermediate, which upon aqueous workup, collapses to the desired ketone.

G Weinreb_Amide Weinreb-Nahm Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Organometallic Organometallic Reagent (R'MgX or R'Li) Organometallic->Tetrahedral_Intermediate Aqueous_Workup Aqueous Workup (e.g., NH₄Cl, H₃O⁺) Tetrahedral_Intermediate->Aqueous_Workup Ketone Ketone Aqueous_Workup->Ketone

Caption: Reaction pathway for the synthesis of ketones from Weinreb-Nahm amides.

Table 2: Synthesis of Ketones from Weinreb-Nahm Amides

Weinreb-Nahm Amide (R-CON(OMe)Me)Organometallic Reagent (R'M)Product (R-CO-R')Yield (%)
Ph-CON(OMe)MeMeMgBrPh-CO-Me94
Ph-CON(OMe)MePhMgBrPh-CO-Ph92
Ph-CON(OMe)MePhLiPh-CO-Ph85
n-C₅H₁₁-CON(OMe)MePhLin-C₅H₁₁-CO-Ph97
c-C₆H₁₁-CON(OMe)MeMeLic-C₆H₁₁-CO-Me92
PhCH₂CH₂-CON(OMe)MePhMgBrPhCH₂CH₂-CO-Ph95
(CH₃)₂CH-CON(OMe)MePhCH₂MgBr(CH₃)₂CH-CO-CH₂Ph92
Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.
Synthesis of Aldehydes

Reduction of Weinreb-Nahm amides with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) affords aldehydes in good yields.[4] Similar to the reaction with organometallic reagents, a stable intermediate is formed which prevents over-reduction to the corresponding alcohol.

G Weinreb_Amide Weinreb-Nahm Amide Stable_Intermediate Stable Intermediate Weinreb_Amide->Stable_Intermediate Hydride_Reagent Hydride Reagent (e.g., LiAlH₄, DIBAL-H) Hydride_Reagent->Stable_Intermediate Aqueous_Workup Aqueous Workup Stable_Intermediate->Aqueous_Workup Aldehyde Aldehyde Aqueous_Workup->Aldehyde

References

The Pivotal Role of Boronic Acids in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in modern synthetic chemistry.[1][2][3] Their unique reactivity, stability, and relatively low toxicity have positioned them as versatile building blocks and catalysts in a myriad of chemical transformations.[2] This technical guide provides a comprehensive overview of the core applications of boronic acids, with a focus on their role in carbon-carbon and carbon-heteroatom bond formation, their use as protecting groups and sensors, and their significant impact on drug discovery and development.

Cross-Coupling Reactions: The Suzuki-Miyaura and Chan-Lam Couplings

Boronic acids are most renowned for their participation in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and advanced materials.[5]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[4][5]

Catalytic Cycle:

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n R1-Pd(II)-X(L_n) R¹-Pd(II)-X(L_n) Pd(0)L_n->R1-Pd(II)-X(L_n) Oxidative Addition (R¹-X) R1-Pd(II)-R2(L_n) R¹-Pd(II)-R²(L_n) R1-Pd(II)-X(L_n)->R1-Pd(II)-R2(L_n) Transmetalation (R²-B(OH)₂ + Base) R1-Pd(II)-R2(L_n)->Pd(0)L_n Reductive Elimination R1-R2 R¹-R² R1-Pd(II)-R2(L_n)->R1-R2

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Quantitative Data Summary:

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of typical conditions and their effects on reaction outcomes.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Substrate 1 (Ar-X)Substrate 2 (Ar'-B(OH)₂)Yield (%)Reference
Pd(OAc)₂ (0.5)NoneK₂CO₃WEBRoom TempIodobenzenePhenylboronic acid98[6]
Pd₂(dba)₃ (1.0-1.5)XPhosK₃PO₄Dioxane/H₂O604-Chloro-1H-indole2-Benzofuranylboronic acid91[7]
Pd(OAc)₂ (0.5)RuPhosNa₂CO₃Dioxane/H₂O1004-Chlorobenzonitrile2-Thienyltrifluoroborate85[8]
[Pd(IPr*)Cl(1-tBu-indenyl)]-K₃PO₄THF/MeOHRoom Temp2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid95[9]

Experimental Protocol: Synthesis of 4-Methoxybiphenyl [6]

  • Materials: 4-Bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), water-extracted bitter orange (WEB) (3 mL).

  • Procedure:

    • A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with diethyl ether (4 x 10 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (9:1 v/v) as the eluent to afford the desired product.

The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a compound containing an N-H or O-H bond, such as amines, amides, and phenols.[10] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[10]

Catalytic Cycle:

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling, but a plausible pathway is depicted below.

Chan_Lam_Coupling Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)₂) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Cu(I)->Cu(II) Oxidation

Figure 2: Plausible Catalytic Cycle of the Chan-Lam Coupling.

Quantitative Data Summary:

The Chan-Lam coupling is sensitive to the copper source, ligands (if any), base, and solvent. The following table provides examples of reaction conditions and yields for the N-arylation of various substrates.

Copper Source (mol%)LigandBaseSolventTemperature (°C)N-H SubstrateArylboronic AcidYield (%)Reference
Cu(OAc)₂ (stoichiometric)PyridineEt₃NDCMRoom TempImidazolePhenylboronic acid90[11]
Cu(OTf)₂ (8)4,5-diazafluoren-9-oneK₂CO₃MeOHRoom Temp2-NitroimidazolePhenylboronic acid85[12]
Cu(CH₃CN)₄BF₄ (10)NoneNoneDMFRoom TempDi-p-tolylsulfondiiminePhenylboronic acid95[13]
Cu(I) oxide (heterogeneous)NoneNoneMeOHRoom TempAniline4-Methoxyphenylboronic acid92[11]

Experimental Protocol: N-Arylation of Imidazole [11]

  • Materials: Imidazole (1 mmol), Phenylboronic acid (1.2 mmol), Cu(OAc)₂ (1.2 mmol), Pyridine (2 mmol), Dichloromethane (DCM) (10 mL).

  • Procedure:

    • To a solution of imidazole (1 mmol) and phenylboronic acid (1.2 mmol) in DCM (10 mL) are added Cu(OAc)₂ (1.2 mmol) and pyridine (2 mmol).

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with aqueous ammonia and extracted with DCM.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to give N-phenylimidazole.

Boronic Acids as Protecting Groups

The reversible formation of boronate esters with diols makes boronic acids excellent protecting groups for these functionalities, particularly in carbohydrate chemistry.[14] Pinacol esters are one of the most common protecting groups for boronic acids themselves, enhancing their stability and ease of handling.[14]

Workflow for Protection and Deprotection:

Protecting_Group_Workflow Start Boronic Acid (R-B(OH)₂) Protect Protection (e.g., Pinacol, Dean-Stark) Start->Protect Protected Protected Boronic Ester (e.g., R-B(pin)) Protect->Protected Reaction Synthetic Transformation (e.g., Grignard, Lithiation) Protected->Reaction Deprotect Deprotection (e.g., Acidic Hydrolysis, Oxidative Cleavage) Protected->Deprotect Reaction->Protected End Deprotected Boronic Acid (R-B(OH)₂) Deprotect->End

Figure 3: General Workflow for the Use of Boronic Acids as Protecting Groups.

Experimental Protocol: Pinacol Ester Protection of Isobutylboronic Acid [15]

  • Materials: Isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), magnesium sulfate (44.3 g, 368 mmol), diethyl ether (500 mL).

  • Procedure:

    • An oven-dried 1 L flask is charged with isobutylboronic acid, pinacol, magnesium sulfate, and diethyl ether.

    • The mixture is stirred at room temperature for 1 hour.

    • The solid magnesium sulfate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the isobutylboronic acid pinacol ester.

Experimental Protocol: Deprotection of an Alkylpinacolyl Boronate Ester [13]

  • Materials: Alkylpinacolyl boronate ester (1.7 mmol), diethanolamine (1.9 mmol), diethyl ether, 0.1 M HCl.

  • Procedure (Two-step):

    • Transesterification: To a solution of the pinacolyl boronate ester in diethyl ether, add diethanolamine. A white precipitate forms. Stir until the starting material is consumed (monitored by TLC, ~30 min). Filter the precipitate, wash with ether, and dry.

    • Hydrolysis: Treat the resulting diethanolamine boronate with 0.1 M HCl for 20 minutes to afford the free boronic acid.

Boronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with cis-diols forms the basis of their application as chemical sensors, particularly for saccharides.[2] This interaction can be coupled with a fluorescent reporter group, leading to a change in fluorescence intensity upon binding, allowing for the quantitative detection of sugars.

Sensing Mechanism:

Boronic_Acid_Sensor Sensor Fluorophore-Boronic Acid (Quenched Fluorescence) Complex Fluorophore-Boronate Ester (Enhanced Fluorescence) Sensor->Complex + Saccharide Saccharide Saccharide (cis-diol) Complex->Sensor - Saccharide

Figure 4: Principle of a Boronic Acid-Based Fluorescent Saccharide Sensor.

The Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[16][17]

Reaction Scheme and Mechanism:

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid.

Petasis_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Amine Amine (R¹R²NH) Iminium Iminium Ion ([R³CH=NR¹R²]⁺) Amine->Iminium Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium Product Substituted Amine (R³R⁴CH-NR¹R²) Iminium->Product BoronicAcid Boronic Acid (R⁴-B(OH)₂) BoronicAcid->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids, organoboron compounds featuring a boronic acid functional group attached to an aromatic ring, have emerged as indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Their unique physicochemical properties, versatile reactivity, and generally low toxicity have cemented their role as crucial building blocks in the synthesis of complex molecules, including a growing number of approved pharmaceuticals.[3] This guide provides a comprehensive overview of the core physical and chemical characteristics of arylboronic acids, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Physical Properties

The utility of arylboronic acids is deeply rooted in their distinct structural and physical characteristics. These properties govern their stability, solubility, and interaction with other molecules.

Structure, Bonding, and Solid-State Form

Structurally, arylboronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to an aryl group and two hydroxyl groups.[4] This arrangement results in a trigonal planar geometry with a vacant p-orbital on the boron atom, making it a Lewis acid.[1][4]

In the solid state, arylboronic acids typically exist as crystalline solids with high melting points.[1] X-ray crystallography studies reveal that they often form dimeric structures through intermolecular hydrogen bonds between the hydroxyl groups.[4] A critical characteristic is their propensity to undergo dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines .[1][5] This dehydration is a reversible process, and the boroxine can be rapidly hydrolyzed back to the monomeric boronic acid in the presence of water.[5]

Caption: Reversible dehydration of arylboronic acid to its boroxine.

Acidity and Aqueous Behavior

Unlike carboxylic acids, arylboronic acids are not Brønsted acids but rather Lewis acids.[1] Their acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is fundamental to their reactivity and biological interactions.

The pKa of arylboronic acids typically falls within the range of 4 to 10.[6] This value is highly dependent on the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (e.g., -NO₂, -CN) stabilize the resulting anionic boronate complex, thus lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[4] At physiological pH (~7.4), most arylboronic acids exist predominantly in their neutral, trigonal form.[3]

G Figure 2: Ionization Equilibrium of Arylboronic Acids Acid Trigonal Planar Ar-B(OH)₂ Base Tetrahedral Boronate Ar-B(OH)₃⁻ Acid->Base + OH⁻ Base->Acid - OH⁻

Caption: Lewis acidity of arylboronic acids in aqueous media.

Solubility and Stability

The solubility of arylboronic acids is variable. They are generally soluble in many organic solvents but have limited solubility in water, a factor that can be a challenge in drug formulation.[7] Solubility in aqueous media is pH-dependent, increasing at pH values above their pKa due to the formation of the more polar anionic boronate species.

A key strategy to enhance aqueous solubility involves the addition of polyols, such as mannitol.[7] Arylboronic acids form reversible covalent esters with 1,2- or 1,3-diols, which can lower the pKa and increase the concentration of the soluble anionic form at a given pH.[1][7]

Arylboronic acids are susceptible to several degradation pathways, including:

  • Oxidation: The carbon-boron bond can be oxidatively cleaved to yield a phenol and boric acid. This process can be mediated by various oxidants, including hydrogen peroxide.[8][9]

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The rate of this decomposition pathway is highly pH-dependent and is influenced by the electronic properties of the aryl ring.[10][11]

To improve stability and ease of handling, arylboronic acids are frequently converted into more robust derivatives, such as pinacol esters . These esters are less prone to dehydration (boroxine formation) and protodeboronation but can be readily hydrolyzed back to the free boronic acid when needed.[12][13]

Quantitative Physical Properties

The following table summarizes key physical data for a selection of common arylboronic acids.

Compound Name Structure Molecular Weight ( g/mol ) Melting Point (°C) pKa
Phenylboronic AcidC₆H₅B(OH)₂121.93216-219~8.8[6]
4-Methoxyphenylboronic AcidCH₃OC₆H₄B(OH)₂151.96204-208~9.3[7]
4-Nitrophenylboronic AcidO₂NC₆H₄B(OH)₂166.93285-290~7.1[4]
4-Fluorophenylboronic AcidFC₆H₄B(OH)₂139.93280-285~8.3
2-Carboxyphenylboronic AcidHOOCC₆H₄B(OH)₂165.95168-172~3.8, ~8.0[8]

Chemical Properties and Key Reactions

The chemical reactivity of arylboronic acids is dominated by the Lewis acidic nature of the boron center and the lability of the C-B bond, particularly in the presence of transition metal catalysts.

Suzuki-Miyaura Cross-Coupling

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction forms a new carbon-carbon bond by coupling an arylboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[14] Its significance lies in its broad substrate scope, high functional group tolerance, and stereospecificity.[15][16]

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) species.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][17]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.[17]

G Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Boronate Ar²-B(OH)₃⁻ Boronate->Transmetal Base

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

Other Synthetic Transformations

Beyond the Suzuki coupling, arylboronic acids participate in a range of other valuable reactions:

  • Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling arylboronic acids with amines, amides, or alcohols.[1]

  • Oxidation to Phenols: The C-B bond can be cleanly oxidized to a C-O bond using reagents like hydrogen peroxide or hydroxylamine, providing a route to phenols.[1]

  • Amidation Catalysis: Certain arylboronic acids, particularly those with Lewis basic sites, can act as catalysts for the formation of amide bonds from carboxylic acids and amines.[18]

  • Dehydrative C-Alkylation: Arylboronic acids can catalyze the formation of C-C bonds by activating benzylic alcohols towards nucleophilic attack.[19]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G Figure 4: Workflow for Suzuki-Miyaura Coupling Start Combine Reagents (Ar-Br, Ar-B(OH)₂, Pd cat., Base) Inert Purge with Inert Gas (Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C, 2-24h) Solvent->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Protocol: Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of an arylboronic acid's pKa.

Materials:

  • Arylboronic acid (e.g., 0.01 M solution)

  • Standardized NaOH solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stirrer

  • Burette

Procedure:

  • Prepare a solution of the arylboronic acid in water or a suitable co-solvent system (e.g., water/methanol) of known concentration and volume.

  • Place the solution in a beaker on a stir plate and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has risen significantly past the expected pKa (e.g., to pH 11-12).

  • Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the inflection point of a first-derivative plot.

Conclusion

Arylboronic acids possess a rich and multifaceted chemistry defined by the unique properties of the C-B bond and the Lewis acidic boron center. Their physical characteristics, such as solid-state structure, acidity, and solubility, are critical considerations for their storage, handling, and application, particularly in drug development. Their chemical reactivity, highlighted by the powerful Suzuki-Miyaura cross-coupling, has made them one of the most important classes of building blocks in modern synthetic chemistry. A thorough understanding of these fundamental properties is essential for any scientist seeking to exploit the full potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Weinreb Amides using 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes through reaction with organometallic reagents.[1][2][3] Their stability and resistance to over-addition make them highly valuable in complex molecule synthesis.[3][4] This document provides detailed protocols for the application of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex biaryl Weinreb amides. This approach allows for the introduction of a Weinreb amide moiety into a variety of molecular scaffolds.

The protocol described is based on the palladium-catalyzed cross-coupling of an organoboronic acid with an organic halide (Suzuki-Miyaura coupling), a robust and widely used method for the formation of carbon-carbon bonds.[1][5] In this context, this compound serves as the organoboron reagent.

Key Reagents and Materials

ReagentSupplierCAS Number
This compoundAlfa Chemistry723281-57-0
Dichlorobis(triphenylphosphine)palladium(II)Sigma-Aldrich13965-03-2
Potassium Phosphate, monohydrateSigma-Aldrich27176-10-9
Anhydrous EthanolFisher Chemical64-17-5
Aryl Halide (e.g., Bromobenzene, 4-Bromoanisole)Sigma-AldrichVaries
Diethyl EtherFisher Chemical60-29-7
Saturated Sodium Bicarbonate SolutionFisher ChemicalN/A
BrineFisher ChemicalN/A
Anhydrous Magnesium SulfateFisher Chemical7487-88-9

Experimental Protocol: Palladium-Catalyzed Synthesis of a Biaryl Weinreb Amide

This protocol details the synthesis of 3'-(N,O-dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example, using 4-bromobenzonitrile as the coupling partner.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 Biaryl Weinreb Amide r1->p1 + r2 Aryl Halide (Ar-X) r2->p1 reagent1 PdCl2(PPh3)2 (catalyst) reagent1->p1 65 °C reagent2 K3PO4·H2O (base) reagent2->p1 reagent3 Anhydrous Ethanol (solvent) reagent3->p1 G start Assemble Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_solvent Add Anhydrous Ethanol inert_atm->add_solvent heat Heat to 65 °C add_solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (EtOAc/Water) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Biaryl Weinreb Amide purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Arylboronic Acids (Suzuki-Miyaura Reaction)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has gained widespread use due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][2][3] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This application note provides a detailed overview of the experimental protocol for the Suzuki-Miyaura cross-coupling reaction, including a summary of key reaction components, step-by-step procedures for various substrates, and a visualization of the catalytic cycle and experimental workflow.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, a ligand, a base, and the solvent system.[1]

  • Palladium Catalyst: The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[1] While palladium is the most common catalyst, nickel-based catalysts have also been developed.[2]

  • Ligands: Ligands, typically phosphine-based, play a crucial role in stabilizing the palladium catalyst and enhancing its reactivity.[1] The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates. Bulky and electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[1]

  • Base: A base is required for the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and aqueous mixtures.[4][5] Reactions can be run in biphasic (organic/aqueous) or purely aqueous environments.[6][7]

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow A Reaction Setup (Add reagents, catalyst, ligand, base to flask) B Inert Atmosphere (Evacuate and backfill with N2 or Ar) A->B C Solvent Addition (Add degassed solvent) B->C D Reaction (Heat and stir) C->D E Work-up (Cool, quench, and extract) D->E F Purification (Column chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, with specific examples and reaction conditions summarized in the subsequent tables.

General Procedure 1: Coupling of an Aryl Bromide with an Arylboronic Acid[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Once the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure 2: Aqueous Phase Suzuki Coupling[8]

Materials:

  • 5-Iodovanillin (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

  • Water (3 mL)

  • 95% Ethanol (1-4 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine 3 mL of water, 1 mL of 95% ethanol, a stir bar, 5-iodovanillin, phenylboronic acid, Amberlite IRA-400(OH) resin, and Pd(OAc)₂.[8]

  • The reaction mixture should turn brown upon the addition of palladium.[8]

  • Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.[8]

  • After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.[8]

  • Stir the mixture vigorously at 60°C for one to two hours.

  • After the reaction, heat the mixture to about 50°C and perform a hot gravity filtration to remove the resin.

  • Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.

  • Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.

General Procedure 3: Microwave-Assisted Suzuki Coupling[4]

Materials:

  • Halo-aromatic compound (1 equiv)

  • Boronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2 M Potassium carbonate (K₂CO₃) (10 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a microwave reactor vessel, dissolve the halo-aromatic compound, boronic acid, PdCl₂(dppf), and 2 M K₂CO₃ in N,N-dimethylacetamide. Ensure no solids are present.[4]

  • Seal the vessel and heat the mixture in a microwave reactor at 150°C for 20 minutes.[4]

  • After the reaction, filter the mixture and purify the filtrate by column chromatography.

Data Presentation

The following tables summarize various reaction conditions and yields for the Suzuki-Miyaura cross-coupling of different aryl halides with arylboronic acids.

Table 1: Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O90688
42-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH802490

Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1102485
24-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1001889
32-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄sec-Butanol1001691

Table 3: Coupling of Various Aryl Halides with Substituted Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851296
21-Bromo-3,5-dimethylbenzene2-Formylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O90893
35-Bromoindole2-Nitrophenylboronic acidPd/SSphos (5)-K₂CO₃MeCN/H₂O371878[9]

Note: The yields presented in the tables are based on isolated products and are representative examples found in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds and other important organic molecules. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and functional group tolerance for a wide range of substrates. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this essential transformation in a research and development setting.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction Conditions for Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate is a vital tool in academic research and pharmaceutical drug development for the synthesis of biaryls and other complex molecules.[1][2]

These application notes provide a comprehensive guide to the Suzuki-Miyaura reaction with a focus on functionalized phenylboronic acids, offering detailed experimental protocols and data to aid in reaction optimization.

Catalytic System and Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The interplay of these components is crucial for achieving high yields and accommodating a wide range of functional groups.

Catalyst and Ligands: The catalytic cycle is driven by a palladium(0) species.[1] While various palladium precursors can be used, the choice of ligand is paramount as it influences catalytic activity, stability, and selectivity.[3] Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle.[3][4]

  • Common Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄

  • Effective Phosphine Ligands:

    • Biarylphosphines (e.g., SPhos, XPhos): Highly versatile and effective for a broad range of substrates, including sterically hindered ones.[3][5]

    • Triphenylphosphine (PPh₃): A widely used and cost-effective ligand.[4]

    • Water-Soluble Ligands (e.g., TPPTS): Useful for aqueous reaction conditions, simplifying product isolation.

Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and yield, and its strength should be matched to the substrates and solvent.

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ are commonly employed.[3]

  • Organic Bases: Amines such as triethylamine (NEt₃) can also be used.

Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture. A combination of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Common Solvent Systems: Toluene/water, Dioxane/water, THF/water, DMF/water.[6]

  • Green Solvents: Efforts are being made to develop more environmentally friendly protocols using solvents like ethanol/water or even neat water.[7][8]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen catalyst-ligand system.[3]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq.), the functionalized phenylboronic acid (1.2 mmol, 1.2 eq.), the base (2.0 mmol, 2.0 eq.), and the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.

  • Solvent Addition: The chosen solvent system (e.g., THF/water, 4:1, 5 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can range from 30 minutes to 24 hours.[3]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Protocol for Aqueous Suzuki-Miyaura Coupling

This protocol utilizes a water-soluble catalyst system, offering a more sustainable approach.

  • Catalyst Preparation: In a reaction vessel, an aqueous solution of Na₂PdCl₄ and a water-soluble phosphine ligand (e.g., sodium diphenylphosphinobenzene-3-sulfonate) are mixed. Formic acid is then added to reduce Pd(II) to Pd(0).[9]

  • Reaction Setup: To this catalyst solution, the aryl halide (1.0 mmol, 1.0 eq.), the functionalized phenylboronic acid (1.2 mmol, 1.2 eq.), and a base (e.g., Na₂CO₃, 2.5 eq.) are added.[7][9]

  • Reaction: The reaction is performed under air at a suitable temperature (e.g., ambient temperature).[7]

  • Work-up and Purification: The coupling product can often be isolated in high purity by simple filtration, avoiding the need for organic solvents during work-up.[7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the performance of various Suzuki-Miyaura coupling reactions with functionalized phenylboronic acids under different conditions.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Bromides [6]

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂Cs₂CO₃DMF/H₂O80295
24-BromobenzaldehydePd(OAc)₂Cs₂CO₃DMF/H₂O80292
34-BromotoluenePd(OAc)₂Cs₂CO₃DMF/H₂O80388
44-BromoanisolePd(OAc)₂Cs₂CO₃DMF/H₂O80385
5BromobenzenePd(OAc)₂Cs₂CO₃DMF/H₂O80482

Table 2: Effect of Substituents on Aryl Bromides and Boronic Acids [10]

EntryAryl BromideArylboronic AcidCatalystBaseSolventYield (%)
14-BromonitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃Water98
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂K₂CO₃Water95
34-BromobenzaldehydePhenylboronic acidPd(OAc)₂K₂CO₃Water96
44-BromotoluenePhenylboronic acidPd(OAc)₂K₂CO₃Water92
54-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃Water90
6Bromobenzene4-Methylphenylboronic acidPd(OAc)₂K₂CO₃Water94
7Bromobenzene4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Water92

Table 3: Aqueous Suzuki-Miyaura Coupling of Phenylboronic Acid with Aryl Halides [9]

EntryAryl HalideCatalyst System*BaseTemp (°C)Time (h)Conversion (%)
14-Iodobenzoic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃702100
24-Bromobenzoic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃704100
34-Iodobenzoic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃RT24100

*Molar ratio of Na₂PdCl₄:PPh₂PhSO₃Na:HCOOH was 1:4:5.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl Ar'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Ketone Synthesis Using 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional reagent that serves as a versatile building block in organic synthesis, particularly for the preparation of complex ketones. This molecule incorporates both a Weinreb amide and a boronic acid moiety. The Weinreb amide functionality allows for the controlled synthesis of ketones by reaction with organometallic reagents, such as organolithium or Grignard reagents.[1][2] This method is advantageous as it prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with other acylating agents.[2][3] The boronic acid group enables carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]

The dual functionality of this reagent opens up possibilities for sequential or one-pot reactions to construct highly functionalized aryl ketones, which are important structural motifs in many pharmaceutical agents and natural products.

Application 1: Sequential Weinreb Ketone Synthesis and Suzuki-Miyaura Coupling

This approach involves a two-step sequence where the Weinreb amide is first reacted with an organometallic reagent to form an intermediate ketone-boronic acid. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce a second substituent onto the phenyl ring, yielding a disubstituted aromatic ketone.

Reaction Scheme:

  • Step 1: Weinreb Ketone Synthesis this compound + R¹-M → R¹-CO-Ph-B(OH)₂ (where R¹-M is an organolithium or Grignard reagent)

  • Step 2: Suzuki-Miyaura Cross-Coupling R¹-CO-Ph-B(OH)₂ + R²-X → R¹-CO-Ph-R² (where R²-X is an aryl or vinyl halide/triflate and a palladium catalyst is used)

This sequential approach allows for the introduction of two different R groups in a controlled manner.

Application 2: Sequential Suzuki-Miyaura Coupling and Weinreb Ketone Synthesis

In this alternative sequence, the boronic acid moiety is first utilized in a Suzuki-Miyaura coupling reaction to form a biaryl or vinyl-aryl Weinreb amide. This intermediate is then treated with an organometallic reagent to furnish the desired ketone.

Reaction Scheme:

  • Step 1: Suzuki-Miyaura Cross-Coupling this compound + R²-X → 3-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-R² (or similar coupled product)

  • Step 2: Weinreb Ketone Synthesis 3-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-R² + R¹-M → R¹-CO-[1,1'-biphenyl]-R²

This route is particularly useful when the desired R¹ group is sensitive to the conditions of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are representative methods for performing the sequential reactions. While these protocols are adapted from literature procedures using analogous bromo-substituted Weinreb amides[1], they provide a solid foundation for working with this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for One-Pot Sequential 1,2-Addition/Cross-Coupling for Ketone Synthesis

This protocol is adapted from a procedure for the sequential reaction of a Weinreb amide with two different organolithium reagents.[1][3]

Materials:

  • This compound

  • Organolithium reagent 1 (R¹Li)

  • Organolithium reagent 2 (R²Li)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., P(tBu)₃)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the first organolithium reagent (R¹Li, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to form the stable tetrahedral intermediate.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.025 equiv) and P(tBu)₃ (0.1 equiv) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture, followed by the second organolithium reagent (R²Li, 2.0 equiv).

  • Allow the reaction mixture to warm to the appropriate temperature (typically between room temperature and 40 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields for the synthesis of various ketones using a sequential 1,2-addition/cross-coupling protocol with bromo-substituted Weinreb amides, which are analogous substrates to this compound.[1]

Table 1: Synthesis of Unsymmetrical Ketones via Sequential Addition of Organolithium Reagents to 4-Bromo-N-methoxy-N-methylbenzamide

EntryR¹LiR²LiProductYield (%)
1nBuLiPhLiPhenyl(4-phenylphenyl)methanone85
2nBuLi2-ThienyllithiumPhenyl(4-(thiophen-2-yl)phenyl)methanone78
3PhLinBuLi(4-Butylphenyl)(phenyl)methanone82
4PhLi3-Anisyllithium(3'-Methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone80
5PhLi3-(Trifluoromethyl)phenyllithiumPhenyl(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanone84

Table 2: Synthesis of Ketones from 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide

EntryR¹LiR²LiProductYield (%)
1PhLi2-Furanyllithium3-(4-(Furan-2-yl)phenyl)-1-phenylpropan-1-one80
22-ThienyllithiumPhLi3-([1,1'-Biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one71
3PhLi4-Methylphenyllithium1-Phenyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propan-1-one89

Visualizations

Diagram 1: General Workflow for Sequential Ketone Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Weinreb Ketone Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling start This compound step1 Addition of R¹-M (Organometallic Reagent) start->step1 intermediate1 Intermediate Ketone-Boronic Acid R¹-CO-Ph-B(OH)₂ step1->intermediate1 step2 Addition of R²-X, Pd Catalyst, and Base intermediate1->step2 product Final Product R¹-CO-Ph-R² step2->product

Caption: Sequential Weinreb ketone synthesis followed by Suzuki-Miyaura coupling.

Diagram 2: Logical Relationship in Weinreb Ketone Synthesis

G weinreb_amide Weinreb Amide tetrahedral_intermediate Stable Tetrahedral Intermediate (Chelated) weinreb_amide->tetrahedral_intermediate Nucleophilic Addition organometallic Organometallic Reagent (R-M) organometallic->tetrahedral_intermediate ketone Ketone tetrahedral_intermediate->ketone Aqueous Workup over_addition Tertiary Alcohol (Over-addition product) tetrahedral_intermediate->over_addition Further Reaction (Inhibited)

References

The Versatility of Boronic Acids: Applications in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with diols and act as a transition-state analog for serine proteases, have led to their successful application in a wide range of therapeutic and diagnostic areas. From groundbreaking cancer therapies to innovative diagnostic tools, boronic acids are at the forefront of modern drug development.[1][2]

This document provides a detailed overview of the key applications of boronic acids, supplemented with quantitative data, experimental protocols, and visual diagrams to aid researchers in this exciting field.

Enzyme Inhibition: A Cornerstone Application

The ability of the boronic acid moiety to mimic the tetrahedral transition state of serine and threonine protease catalysis has made it a privileged scaffold for designing potent and selective enzyme inhibitors.[3][4] This has been the most fruitful application to date, leading to the development of several FDA-approved drugs.

Proteasome Inhibitors for Cancer Therapy

The proteasome is a multi-catalytic protease complex crucial for protein degradation, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing peptides have been successfully developed as potent proteasome inhibitors.

Bortezomib (Velcade®) , the first-in-class proteasome inhibitor approved for treating multiple myeloma, features a dipeptidyl boronic acid warhead.[1][3][5] The boron atom forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[3] Ixazomib (Ninlaro®) is a second-generation oral proteasome inhibitor with a similar mechanism of action.[1][3]

G

Serine Protease Inhibitors

Boronic acids are effective inhibitors of various serine proteases involved in a multitude of diseases.[3][6] For example, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[7]

Vaborbactam (Vabomere®) is a cyclic boronic acid derivative that acts as a potent inhibitor of a broad spectrum of bacterial β-lactamases, which are serine proteases responsible for antibiotic resistance.[3] It is used in combination with the antibiotic meropenem to treat complicated urinary tract infections.

Quantitative Data: Boronic Acid-Based Enzyme Inhibitors

CompoundTarget EnzymeIndicationIC50 / Ki
Bortezomib20S ProteasomeMultiple MyelomaIC50: 7.05 nM (U266 cells)[1]
Ixazomib20S ProteasomeMultiple Myeloma-
Vaborbactamβ-lactamasesBacterial InfectionsKi: 0.004 µM (Class C)[3]
Z-SSKL(boro)LProstate-Specific Antigen (PSA)Prostate Cancer (Investigational)Ki: 65 nM[7]
WLS6ahClpXP (Serine Protease)InvestigationalIC50: 29 µM[6]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol describes a general workflow for evaluating the inhibitory activity of a boronic acid compound against a target serine protease using a chromogenic or fluorogenic substrate.

G

Materials:

  • Target serine protease

  • Assay buffer (e.g., Tris-HCl, HEPES at physiological pH)

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Boronic acid inhibitor stock solution (in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a serial dilution of the boronic acid inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed volume of the enzyme solution to wells containing varying concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background). Incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Signal Detection: Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

Bioconjugation and PROTACs

The ability of boronic acids to form reversible covalent bonds with diols can be exploited for bioconjugation. This has been particularly useful in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] Boronic acid-based linkers can be used to create PROTACs that self-assemble in situ.[9]

Diagnostic Tools and Biosensors

Boronic acids are widely used in the development of fluorescent sensors for the detection of biologically important diol-containing molecules, most notably glucose.[10][11][12] The binding of a saccharide to a boronic acid-functionalized fluorophore can modulate its photophysical properties, leading to a change in fluorescence intensity or wavelength.[11][13][14]

G

Quantitative Data: Boronic Acid-Based Glucose Sensors

ProbeTargetKey FeatureKa (Binding Constant) / LOD
PDBAGlucoseEarly fluorescent probe-
Mc-CDBAGlucoseHigh sensitivityKa: 7.1 x 10² M⁻¹; LOD: 1.37 µM[13]
Ca-CDBAGlucoseHigh affinityKa: 4.5 x 10³ M⁻¹[13]

Drug Delivery Systems

Boronic acids are being incorporated into advanced drug delivery systems due to their unique responsiveness to physiological stimuli.

pH-Responsive Drug Delivery

The pKa of a boronic acid can be tuned by its chemical environment. This property is utilized in pH-responsive drug delivery systems. For instance, nanoparticles can be designed to be stable at physiological pH (7.4) but disassemble in the acidic tumor microenvironment, leading to targeted drug release.[15][16]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that uses a non-radioactive isotope, boron-10 (¹⁰B), which, upon irradiation with thermal neutrons, undergoes a nuclear fission reaction, releasing high-energy alpha particles that selectively kill cancer cells.[17][18][19] Boronic acids, such as 4-borono-L-phenylalanine (BPA), are used as boron delivery agents due to their selective accumulation in tumor cells.[17][18][20]

Quantitative Data: Boron Delivery for BNCT

ParameterRequirement for effective BNCT
Boron-10 concentration in tumor~20-50 µg/g[18][19]
Tumor to Normal Tissue Ratio (T/N)≥ 3[18]
Tumor to Blood Ratio (T/B)≥ 3[18]

Conclusion

Boronic acids have transitioned from being considered toxic compounds to becoming a cornerstone of modern medicinal chemistry.[1][21] Their unique reactivity and versatility have enabled the development of life-saving drugs, innovative diagnostic tools, and advanced drug delivery systems. The continued exploration of boronic acid chemistry promises to yield even more exciting applications in the future, addressing unmet medical needs and advancing patient care.[2][22]

References

Application Notes and Protocols: Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct dehydrative amidation, the formation of an amide bond from a carboxylic acid and an amine with the concomitant removal of water, represents an atom-economical and environmentally benign alternative to traditional coupling methods that require stoichiometric activating agents. Diboronic acid anhydrides (DBAAs) have emerged as highly effective catalysts for this transformation, demonstrating remarkable activity and selectivity, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[1][2] This document provides detailed application notes and protocols for utilizing DBAA catalysts in dehydrative amidation reactions.

Core Concepts and Advantages

Diboronic acid anhydrides, characterized by a B-O-B linkage, exhibit unique catalytic activity that is often superior to that of simple boronic acids.[3][4][5] The cooperative action of the two boron centers is believed to be crucial for the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[1][3]

Key Advantages:

  • High Catalytic Activity: Effective at low catalyst loadings, with some reactions proceeding with as little as 0.01 mol% of the catalyst.[4][5][6]

  • Mild Reaction Conditions: Many reactions can be performed under relatively mild conditions, often without the need for stringent anhydrous techniques or dehydrating agents like molecular sieves.[3][7]

  • Excellent Chemoselectivity: Particularly effective for the amidation of α- and β-hydroxy carboxylic acids, showcasing high chemoselectivity.[4][5][7]

  • Broad Substrate Scope: Applicable to a wide range of carboxylic acids and amines, including challenging substrates like N,O-dimethylhydroxylamine for the synthesis of Weinreb amides.[7][8]

  • Scalability: The methodology has been successfully applied to gram-scale synthesis, demonstrating its utility in drug development and manufacturing.[4][5][8]

Applications in Drug Development

The DBAA-catalyzed dehydrative amidation has significant applications in the synthesis of pharmaceutically relevant compounds. Its ability to tolerate various functional groups and proceed under mild conditions makes it an attractive method for late-stage functionalization and the construction of complex molecular architectures. Notably, this method has been employed in the concise synthesis of natural products and chiral building blocks, such as Garner's aldehyde.[3][6] The synthesis of Weinreb amides, versatile intermediates for the preparation of ketones and aldehydes, is another key application.[7]

Experimental Protocols

General Procedure for Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation of Hydroxy Carboxylic Acids

This protocol is a general guideline for the amidation of α- or β-hydroxy carboxylic acids using a biphenyl-based diboronic acid anhydride catalyst.

Materials:

  • Hydroxy carboxylic acid

  • Amine

  • Diboronic acid anhydride catalyst (e.g., biphenyl-based DBAA)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add the hydroxy carboxylic acid (1.0 equiv.), the amine (1.2–3.0 equiv.), and the diboronic acid anhydride catalyst (0.01–2.0 mol%).

  • Add the solvent (to achieve a concentration of 0.1–0.2 M).

  • The reaction mixture is then heated under an inert atmosphere. Reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired amide.

Data Presentation
EntryCarboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
12-Hydroxy-2-phenylacetic acidBenzylamine0.5DCE90 (reflux)1295[7]
2(R)-3-Hydroxy-3-phenylpropanoic acidMorpholine0.1Toluene601892[4][5]
3N-Boc-L-threonineMethyl L-phenylalaninate hydrochloride1.0Toluene652488[9]
42-Hydroxy-3-phenylpropanoic acidN,O-Dimethylhydroxylamine0.5DCE90 (reflux)2491[7]
53-(tert-Butyl)-3-hydroxypropanoic acidBenzylamine0.01TolueneReflux1286[4][5]

Proposed Catalytic Cycle

The precise mechanism of DBAA-catalyzed dehydrative amidation is an area of ongoing research. However, a plausible catalytic cycle involves the formation of a key bicyclic intermediate.

G cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 Acyloxyboron Intermediate RCOOH->Intermediate1 + DBAA DBAA DBAA Catalyst (B-O-B) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-NH2 Amine R'-NH2 Amide R-CONHR' Intermediate2->Amide - DBAA - H2O Water H2O

Caption: Proposed catalytic cycle for DBAA-catalyzed amidation.

Experimental Workflow

A typical workflow for performing and analyzing a DBAA-catalyzed dehydrative amidation reaction is outlined below.

G cluster_workflow Experimental Workflow start Reaction Setup reaction Heating and Stirring (Monitoring) start->reaction workup Aqueous Workup (if necessary) reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Amide analysis->end

Caption: General experimental workflow for amidation.

References

Application Notes and Protocols for the One-Pot Synthesis of Ketones Using Weinreb-Nahm Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives.[1][2] Its major advantage lies in the use of N,O-dimethylhydroxylamides, commonly known as Weinreb-Nahm amides, which react with organometallic reagents to form a stable tetrahedral intermediate.[3][4] This intermediate prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction when using more reactive acylating agents like acid chlorides or esters.[5] This controlled reactivity allows for the clean synthesis of ketones in high yields.[2]

One-pot procedures, where the Weinreb-Nahm amide is generated in situ from a carboxylic acid or its derivative and subsequently reacted with an organometallic reagent without isolation of the intermediate amide, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. These protocols are particularly valuable in drug discovery and development settings where rapid synthesis of analog libraries is often required.

These application notes provide detailed protocols for the one-pot synthesis of ketones from various starting materials via Weinreb-Nahm amide intermediates, along with quantitative data to illustrate the scope and efficiency of these methods.

Reaction Principle and Advantages

The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the amide carbonyl. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[4] This chelated intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, after any excess organometallic reagent has been quenched.[2]

Key Advantages:

  • High Selectivity: Prevents the formation of tertiary alcohol byproducts due to the stable intermediate.[2]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the carboxylic acid derivative and the organometallic reagent.

  • Mild Reaction Conditions: Often proceeds under conditions that are compatible with sensitive functional groups.[2]

  • Operational Simplicity: One-pot procedures streamline the synthetic process, saving time and resources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of ketones via Weinreb-Nahm amides.

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_amide_formation Step 2: Weinreb-Nahm Amide Formation cluster_ketone_synthesis Step 3: Ketone Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Activating_Agent Activating Agent Activating_Agent->Activated_Intermediate Weinreb_Amide Weinreb-Nahm Amide Activated_Intermediate->Weinreb_Amide + Weinreb_Amine MeO(Me)NH Weinreb_Amine->Weinreb_Amide Tetrahedral_Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + Organometallic_Reagent R'-M Organometallic_Reagent->Tetrahedral_Intermediate Ketone R-CO-R' Tetrahedral_Intermediate->Ketone Aqueous Workup

Caption: General reaction mechanism for the one-pot ketone synthesis.

Experimental_Workflow start Start step1 Dissolve carboxylic acid and activating agent in an anhydrous solvent. start->step1 step2 Add N,O-dimethylhydroxylamine hydrochloride and a base. step1->step2 step3 Stir at room temperature to form the Weinreb-Nahm amide in situ. step2->step3 step4 Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C). step3->step4 step5 Slowly add the organometallic reagent (Grignard or organolithium). step4->step5 step6 Stir for the specified time to allow for the formation of the tetrahedral intermediate. step5->step6 step7 Quench the reaction with an aqueous solution (e.g., NH4Cl or HCl). step6->step7 step8 Perform aqueous workup and extract the product with an organic solvent. step7->step8 step9 Purify the ketone product (e.g., by column chromatography). step8->step9 end End step9->end

Caption: A typical experimental workflow for the one-pot synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ketones from Carboxylic Acids using POCl₃

This protocol describes a convenient and efficient one-pot procedure for the synthesis of Weinreb-Nahm amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an acid activator, followed by the addition of a Grignard reagent to yield the corresponding ketone.[6]

Materials:

  • Carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and DIPEA (3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add POCl₃ (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the formation of the Weinreb-Nahm amide is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the Grignard reagent (1.5 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ketone.

Quantitative Data:

Carboxylic AcidGrignard ReagentProductYield (%)
Benzoic acidPhenylmagnesium bromideBenzophenone~85
4-Methoxybenzoic acidPhenylmagnesium bromide4-Methoxybenzophenone~82
Cyclohexanecarboxylic acidPhenylmagnesium bromideCyclohexyl(phenyl)methanone~78
Phenylacetic acidMethylmagnesium bromide1-Phenylpropan-2-one~80

Note: Yields are approximate and may vary depending on the specific substrates and reaction conditions.[6]

Protocol 2: One-Pot Synthesis of α-Amino Aryl Ketones

This protocol details an efficient one-pot synthesis of α-amino aryl ketones from N-protected α-amino acids, which involves the formation of a Weinreb-Nahm amide followed by arylation.[1][7]

Materials:

  • N-protected α-amino acid (e.g., Boc-L-Alanine)

  • Activating agent (e.g., HATU, HBTU)

  • N,O-dimethylhydroxylamine hydrochloride

  • Base (e.g., DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl Grignard reagent (e.g., Phenylmagnesium chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the activating agent (1.1 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture for 10 minutes, then add N,O-dimethylhydroxylamine hydrochloride (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours to form the Weinreb-Nahm amide in situ.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the aryl Grignard reagent (2.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α-amino aryl ketone.

Quantitative Data:

N-protected α-amino acidAryl Grignard ReagentProductYield (%)
Boc-L-AlaninePhenylmagnesium chloride(S)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate~90
Cbz-L-Phenylalanine4-Fluorophenylmagnesium bromidebenzyl ((S)-1-(4-fluorophenyl)-1-oxo-3-phenylpropan-2-yl)carbamate~85
Boc-L-Valine2-Thienylmagnesium bromidetert-butyl ((S)-3-methyl-1-oxo-1-(thiophen-2-yl)butan-2-yl)carbamate~88

Note: Yields are approximate and may vary based on specific substrates and conditions.[1][7]

Protocol 3: One-Pot Synthesis of Ketones from Esters

This protocol describes the conversion of esters to ketones in a one-pot fashion by first forming the Weinreb-Nahm amide using a non-nucleophilic Grignard reagent to activate the N,O-dimethylhydroxylamine, followed by the addition of a second, nucleophilic Grignard reagent.[4]

Materials:

  • Ester (e.g., Methyl benzoate)

  • N,O-dimethylhydroxylamine hydrochloride

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • Nucleophilic Grignard reagent (e.g., Ethylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add i-PrMgCl (1.5 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the ester (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the nucleophilic Grignard reagent (2.0 mmol).

  • Stir at 0 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data:

EsterNucleophilic Grignard ReagentProductYield (%)
Methyl benzoateEthylmagnesium bromidePropiophenone~80
Ethyl 4-chlorobenzoatePhenylmagnesium bromide4-Chlorobenzophenone~75
Methyl cyclohexanecarboxylateVinylmagnesium bromide1-(Cyclohexyl)prop-2-en-1-one~70

Note: Yields are approximate and can be influenced by the specific ester and Grignard reagents used.[4]

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: All reactions involving organometallic reagents must be carried out under strictly anhydrous conditions using dry solvents and glassware to avoid quenching of the reagents.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the degradation of organometallic reagents.

  • Low Temperatures: The addition of organometallic reagents should be performed at low temperatures to control the reaction rate and prevent side reactions.

  • Slow Addition: Organometallic reagents should be added slowly and dropwise to maintain control over the reaction exotherm.

  • Quenching: The quenching step should be performed carefully and at a low temperature to safely neutralize any unreacted organometallic reagent.

  • Safety Precautions: Organometallic reagents such as Grignard and organolithium reagents are highly reactive and flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and toxic; handle with care.

References

Protocol for Palladium-Catalyzed Preparation of Weinreb Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes due to their ability to react with organometallic reagents without over-addition. Palladium-catalyzed cross-coupling reactions have emerged as powerful and efficient methods for the synthesis of Weinreb benzamides, offering significant advantages over traditional methods. These protocols provide access to a wide range of aromatic and heteroaromatic Weinreb amides with excellent functional group tolerance. This document outlines two robust palladium-catalyzed protocols for the preparation of Weinreb benzamides: the aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.

I. Palladium-Catalyzed Aminocarbonylation of Aryl Halides

This method involves the direct conversion of aryl bromides or other halides into the corresponding Weinreb benzamides using a palladium catalyst, a suitable ligand, a base, and a source of carbon monoxide.[1][2] The use of a solid carbon monoxide source, such as molybdenum hexacarbonyl, can be advantageous in a laboratory setting.[3]

Experimental Protocol: General Procedure for Aminocarbonylation

This protocol is adapted from the work of Buchwald and co-workers.[1][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Aryl bromide

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N) or another suitable base

  • Toluene, anhydrous

  • Carbon monoxide (gas) or a solid CO source (e.g., Mo(CO)₆)

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), the aryl bromide (1.0 equiv.), and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) and triethylamine (3.0 equiv.) to the Schlenk tube.

  • Carbon Monoxide Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a carbon monoxide balloon or a CO line. Purge the reaction vessel with carbon monoxide by evacuating and backfilling three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb benzamide.

Data Presentation: Substrate Scope of Aminocarbonylation

The following table summarizes the yields for the palladium-catalyzed aminocarbonylation of various aryl bromides with N,O-dimethylhydroxylamine hydrochloride.

EntryAryl BromideProductYield (%)
14-BromotolueneN-methoxy-N,4-dimethylbenzamide95
24-Bromoanisole4-methoxy-N-methoxy-N-methylbenzamide92
34-Bromobenzonitrile4-cyano-N-methoxy-N-methylbenzamide85
43-BromopyridineN-methoxy-N-methylnicotinamide78
51-Bromo-4-(trifluoromethyl)benzeneN-methoxy-N-methyl-4-(trifluoromethyl)benzamide90

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow: Aminocarbonylation

aminocarbonylation_workflow reagents Reagents (Aryl Halide, HN(OMe)Me·HCl) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd(OAc)₂, Xantphos) catalyst->setup solvent_base Solvent & Base (Toluene, Et₃N) solvent_base->setup co CO Atmosphere (1 atm) setup->co reaction Heating (80-100 °C, 12-24 h) co->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Weinreb Benzamide purification->product

Caption: Experimental workflow for the aminocarbonylation of aryl halides.

Catalytic Cycle: Aminocarbonylation

aminocarbonylation_cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(X)L₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_acyl Ar(CO)-Pd(II)(X)L₂ pd2_aryl->pd2_acyl CO Insertion pd2_amido Ar(CO)-Pd(II)(N(OMe)Me)L₂ pd2_acyl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product ArCON(OMe)Me pd2_amido->product

Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.

II. Palladium-Catalyzed Cross-Coupling of Organoboronic Acids

This protocol offers a complementary approach to Weinreb benzamides, starting from readily available organoboronic acids and N-methoxy-N-methylcarbamoyl chloride.[5][6] This method avoids the use of carbon monoxide.

Experimental Protocol: General Procedure for Cross-Coupling with Boronic Acids

This protocol is based on the work of Herr and co-workers.[5][6]

Materials:

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Arylboronic acid

  • N-methoxy-N-methylcarbamoyl chloride

  • Potassium phosphate monohydrate (K₃PO₄·H₂O)

  • Ethanol, anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.0 equiv.), N-methoxy-N-methylcarbamoyl chloride (1.2 equiv.), and potassium phosphate monohydrate (3.0 equiv.).

  • Catalyst and Solvent Addition: Add PdCl₂(PPh₃)₂ (5 mol %) and anhydrous ethanol (to make a 0.2 M solution with respect to the arylboronic acid).

  • Reaction: Heat the reaction mixture to 65 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope of Boronic Acid Cross-Coupling

The following table summarizes the yields for the palladium-catalyzed cross-coupling of various organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.[5][6]

EntryOrganoboronic AcidProductYield (%)
1Phenylboronic acidN-methoxy-N-methylbenzamide95
24-Methoxyphenylboronic acid4-methoxy-N-methoxy-N-methylbenzamide98
33-Chlorophenylboronic acid3-chloro-N-methoxy-N-methylbenzamide89
42-Thiopheneboronic acidN-methoxy-N-methylthiophene-2-carboxamide85
5(E)-Styrylboronic acid(E)-N-methoxy-N-methylcinnamamide75

Yields are representative and may vary based on specific reaction conditions and scale.[5][6]

Experimental Workflow: Boronic Acid Cross-Coupling

boronic_acid_workflow reagents Reagents (Arylboronic Acid, ClCON(OMe)Me) setup Reaction Setup reagents->setup catalyst Catalyst (PdCl₂(PPh₃)₂) catalyst->setup solvent_base Solvent & Base (Ethanol, K₃PO₄·H₂O) solvent_base->setup reaction Heating (65 °C, 4-12 h) setup->reaction workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product Weinreb Benzamide purification->product

Caption: Experimental workflow for boronic acid cross-coupling.

Catalytic Cycle: Boronic Acid Cross-Coupling

boronic_acid_cycle pd0 Pd(0)L₂ pd2_carbamoyl (Me(MeO)NCO)-Pd(II)(Cl)L₂ pd0->pd2_carbamoyl Oxidative Addition (ClCON(OMe)Me) pd2_aryl (Me(MeO)NCO)-Pd(II)(Ar)L₂ pd2_carbamoyl->pd2_aryl Transmetalation (ArB(OH)₂, Base) pd2_aryl->pd0 Reductive Elimination product ArCON(OMe)Me pd2_aryl->product

Caption: Catalytic cycle for boronic acid cross-coupling.

Conclusion

The palladium-catalyzed aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids are highly effective methods for the synthesis of Weinreb benzamides. The choice of protocol may depend on the availability of starting materials and the desired functional group tolerance. The aminocarbonylation route is suitable for a wide range of aryl halides, while the boronic acid cross-coupling provides a carbon monoxide-free alternative. Both methods are valuable tools for medicinal chemists and researchers in drug development, facilitating the efficient construction of key synthetic intermediates.

References

Application Notes and Protocols: 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often utilize specialized reagents to construct complex molecular architectures inherent in natural products. One such reagent is 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a bifunctional molecule poised for strategic carbon-carbon bond formation while carrying a versatile Weinreb amide handle for subsequent elaborations. However, a comprehensive review of currently available scientific literature does not yield a specific, published total synthesis of a natural product that explicitly employs this compound.

While direct applications in the total synthesis of natural products are not readily found in the literature, the strategic value of this reagent can be inferred from its constituent functional groups. The phenylboronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for the formation of biaryl linkages. These structural motifs are prevalent in a vast array of natural products, including the Amaryllidaceae alkaloids, which possess a characteristic phenanthridinone core.

The 3-(N,O-dimethylhydroxylaminocarbonyl) group, commonly known as a Weinreb amide, is a highly valuable functional group in organic synthesis. Its utility lies in its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an ideal precursor for introducing ketone functionalities or for further transformations into other chemical entities.

Given the absence of a specific published example, this document will provide a generalized, hypothetical application of this compound in the context of synthesizing a biaryl precursor for a hypothetical phenanthridinone-type natural product. This will include a representative experimental protocol for a Suzuki-Miyaura coupling reaction and a discussion of the potential downstream transformations of the Weinreb amide.

Hypothetical Application: Synthesis of a Biaryl Precursor for a Phenanthridinone Alkaloid

The phenanthridinone core of many Amaryllidaceae alkaloids, such as pancratistatin and lycoricidine, is constructed from two aromatic rings. A key step in many synthetic routes to these molecules is the formation of the biaryl bond that connects these two rings. The Suzuki-Miyaura coupling is an ideal reaction for this purpose.

In a hypothetical synthesis, this compound could be coupled with a suitably functionalized aryl halide (e.g., a brominated or iodinated benzene derivative carrying functionalities required for the second ring of the phenanthridinone core).

Experimental Workflow

The logical workflow for such a synthetic step is outlined below. This diagram illustrates the sequence from starting materials to the desired biaryl product.

G reagents Starting Materials: - this compound - Aryl Halide (Ar-X) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) reaction Suzuki-Miyaura Coupling Reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product with Weinreb Amide purification->product G start Biaryl Product with Weinreb Amide grignard Reaction with Organometallic Reagent (e.g., R-MgBr) start->grignard ketone Biaryl Ketone Intermediate grignard->ketone cyclization Further Transformations and Cyclization ketone->cyclization core Phenanthridinone Core cyclization->core

Application Notes and Protocols: Boronic Acids as Reversible Protecting Groups for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the judicious use of protecting groups is paramount for the successful construction of complex molecular architectures. Diols, possessing two hydroxyl groups, often necessitate temporary protection to prevent undesired reactions during synthetic transformations. Boronic acids have emerged as highly effective reagents for the reversible protection of 1,2- and 1,3-diols, forming cyclic boronate esters. This strategy is distinguished by its mild formation and cleavage conditions, selectivity for cis-diols, and the stability of the resulting boronate esters to a range of reaction conditions.[1]

These application notes provide a comprehensive overview of the principles, applications, and experimental procedures for the use of boronic acids as protecting groups for diols. Detailed protocols for the protection and deprotection of diols using various boronic acids are presented, along with a summary of their stability under common synthetic conditions.

Principles and Advantages

The protection of a diol with a boronic acid proceeds through the formation of a cyclic boronate ester, typically a five- or six-membered ring. This reaction is a reversible equilibrium process, which can be driven to completion by removing the water generated during the esterification, often by azeotropic distillation with a Dean-Stark trap or by the use of a dehydrating agent.

Key Advantages:

  • Mild Reaction Conditions: Protection and deprotection are typically carried out under mild conditions, avoiding harsh reagents that could compromise sensitive functional groups.[1]

  • High Selectivity: Boronic acids exhibit a strong preference for the protection of cis-1,2- and cis-1,3-diols over their trans counterparts. This selectivity is valuable in the context of carbohydrate and nucleoside chemistry.

  • Orthogonality: Boronate esters are stable under a variety of reaction conditions, including some that are incompatible with other common hydroxyl protecting groups.

  • Ease of Removal: Deprotection is readily achieved under mild acidic or basic aqueous conditions, or through transesterification.[2]

Stability of Boronate Esters

The stability of the boronate ester is a critical consideration in its application as a protecting group. Generally, boronate esters are stable to a range of non-aqueous reaction conditions.

  • Chromatography: Cyclic boronate esters are often stable to purification by silica gel chromatography.[1]

  • Oxidative Conditions: The stability of boronate esters to oxidation is variable and depends on the specific oxidant and the structure of the boronic acid. While some boronate esters are stable to certain oxidants, they can be cleaved under others. For instance, some boronate esters have shown modest stability towards oxidative conditions, while specialized boralactones exhibit significantly enhanced stability.[2] Boronate esters are generally not stable to strongly oxidizing conditions like ozonolysis.

  • Reductive Conditions: Boronate esters are generally stable to catalytic hydrogenation and hydride reducing agents like sodium borohydride (NaBH₄). While NaBH₄ typically does not reduce esters, the more powerful lithium aluminum hydride (LiAlH₄) can reduce esters to alcohols and may also affect the boronate ester.[3][4] The stability towards diisobutylaluminum hydride (DIBAL-H) can be variable and should be evaluated on a case-by-case basis.

  • Grignard and Organolithium Reagents: Boronate esters can react with organometallic reagents. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack. Therefore, protection of diols as boronate esters is generally not compatible with Grignard or organolithium reactions.

  • Hydrolytic Stability: The susceptibility of boronate esters to hydrolysis is influenced by steric and electronic factors of both the boronic acid and the diol. Electron-withdrawing groups on the boronic acid can increase the Lewis acidity of the boron atom, making the ester more prone to hydrolysis. Conversely, sterically hindered boronic acids and diols can form more stable esters.[5]

Quantitative Data Summary

The efficiency of diol protection with boronic acids is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of representative yields for the formation of boronate esters.

Boronic AcidDiol SubstrateSolventConditionsYield (%)Reference
Phenylboronic AcidVarious DiolsTolueneReflux, Dean-StarkModerate to Excellent[1]
Phenylboronic AcidCatecholTolueneReflux, 2h95
Phenylboronic Acid1,2-PropanediolTolueneReflux, 4h88
Methylboronic AcidVarious 1,2- and 1,3-diolsToluene or CH₂Cl₂Reflux or RTHigh
2,6-Bis(trifluoromethyl)phenylboronic acidVarious 1,2- and 1,3-diolsDichloroethaneReflux, 24h>95[6]
3,5-Bis(trifluoromethyl)phenylboronic acid(Used in Suzuki coupling)---[7]

Note: The yields provided are illustrative and can vary based on the specific experimental conditions and the nature of the diol.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid

Materials:

  • 1,2-Diol (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol (1.0 equiv) and anhydrous toluene.

  • Add phenylboronic acid (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude boronate ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography.

Protocol 2: Protection of a Diol with 2,6-Bis(trifluoromethyl)phenylboronic Acid

Materials:

  • Diol (1.0 equiv)

  • 2,6-Bis(trifluoromethyl)phenylboronic acid (1.0 equiv)

  • Dichloroethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the diol (1.0 equiv) and 2,6-bis(trifluoromethyl)phenylboronic acid (1.0 equiv) in dichloroethane.

  • Stir the mixture under reflux for 24 hours.

  • After cooling to room temperature, evaporate the solvent to yield the cyclic boronic ester, which is often pure enough for subsequent steps.[6]

Protocol 3: General Procedure for the Deprotection of a Phenylboronate Ester

Materials:

  • Phenylboronate ester (1.0 equiv)

  • Acetone (or other suitable solvent)

  • Water

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (catalytic amount)

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve the phenylboronate ester in a suitable solvent such as acetone.

  • Add water to the solution.

  • To facilitate hydrolysis, add a catalytic amount of acid or base.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.

  • Remove the organic solvent under reduced pressure.

  • Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

  • Purify the diol by recrystallization or silica gel chromatography as needed.[1]

Protocol 4: Deprotection by Transesterification

Materials:

  • Boronate ester (1.0 equiv)

  • Diethanolamine (excess)

  • Ether or other suitable solvent

  • 0.1 M HCl

Procedure:

  • Treat the boronate ester with diethanolamine in ether. The resulting diethanolamine boronate adduct is often insoluble and can be collected by filtration.

  • Treat the filtered adduct with 0.1 M HCl for a short period (e.g., 20 minutes) to hydrolyze the boronate and release the free diol.

Visualizations

Reaction Mechanism: Boronic Acid Protection of a Diol

G Diol R(OH)₂ (Diol) Intermediate Intermediate Complex Diol->Intermediate + R'B(OH)₂ BoronicAcid R'B(OH)₂ (Boronic Acid) BoronicAcid->Intermediate BoronateEster Cyclic Boronate Ester Water 2 H₂O Intermediate->BoronateEster - 2 H₂O

Caption: General mechanism of diol protection with a boronic acid.

Experimental Workflow: Protection and Deprotection Cycle

G Start Start with Diol Protection Protection with Boronic Acid (e.g., Phenylboronic Acid in Toluene with Dean-Stark) Start->Protection ProtectedDiol Protected Diol (Cyclic Boronate Ester) Protection->ProtectedDiol Reaction Further Synthetic Transformations (e.g., Oxidation, Reduction) ProtectedDiol->Reaction Deprotection Deprotection (e.g., Aqueous Acid/Base or Transesterification) Reaction->Deprotection FinalProduct Final Product (Regenerated Diol) Deprotection->FinalProduct

Caption: Experimental workflow for diol protection and deprotection.

Conclusion

The use of boronic acids as protecting groups for diols offers a versatile and mild strategy for the selective modification of polyhydroxylated molecules. The stability of the resulting boronate esters to a variety of reaction conditions, coupled with the ease of their removal, makes this an invaluable tool for synthetic chemists. Careful consideration of the stability limitations, particularly with respect to strong nucleophiles and certain oxidizing agents, is necessary for successful implementation in a synthetic route. The protocols and data provided herein serve as a guide for researchers to effectively utilize this powerful protective group strategy in their synthetic endeavors.

References

Troubleshooting & Optimization

Improving yields in Suzuki coupling of substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your Suzuki coupling experiments.

Low or No Yield

Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the primary factors to investigate?

A1: A failing Suzuki coupling reaction can often be attributed to several key parameters. A systematic check of the following is recommended:

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[1] Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[2] Consider using a more robust, air-stable precatalyst.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of boronic acids.[3][4] It is crucial to use properly degassed solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and some are particularly prone to protodeboronation.[3] Using fresh, high-purity reagents is essential.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or products.[3] For anhydrous reactions, ensure your base is dry and finely powdered.[3] In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[3]

Q2: I am working with an electron-deficient boronic acid and observing poor yields. What adjustments should I make?

A2: Electron-deficient boronic acids can be challenging coupling partners due to slower transmetalation.[5] To improve yields, consider the following:

  • Stronger Base: Employing a stronger base can facilitate the transmetalation step.

  • Electron-Rich Ligands: The use of electron-rich ligands can promote the overall catalytic cycle.

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.

  • Solvent Choice: For some challenging couplings with electron-poor partners, N-methylpyrrolidone (NMP) has been shown to be an effective solvent.[5]

A troubleshooting workflow for this specific issue is visualized below.

electron_deficient_boronic_acid start Low Yield with Electron-Deficient Boronic Acid issue Slow Transmetalation is Likely start->issue solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) issue->solution1 Solution 1 solution2 Use an Electron-Rich Ligand (e.g., Buchwald ligands) issue->solution2 Solution 2 solution3 Increase Reaction Temperature issue->solution3 Solution 3

Caption: Troubleshooting electron-deficient boronic acids.
Common Side Reactions

Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[3][6] Here are some strategies to mitigate it:

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2][3]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6]

The decision-making process for addressing protodeboronation is outlined in the following diagram.

protodeboronation_troubleshooting start High Protodeboronation Observed action1 Re-evaluate the Base start->action1 action2 Modify Solvent System start->action2 action3 Change Boron Reagent start->action3 action4 Optimize Catalyst/Ligand start->action4 details1 Switch to weaker bases (e.g., K₂CO₃, KF, CsF) action1->details1 details2 Use anhydrous conditions to remove the proton source action2->details2 details3 Convert to a more stable form (e.g., pinacol ester, MIDA boronate) action3->details3 details4 Use a more active system to outcompete protodeboronation action4->details4

Caption: Decision tree for troubleshooting protodeboronation.

Q4: My main side-product is the homocoupling of my boronic acid. What causes this and how can it be prevented?

A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[4] It is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1]

To prevent homocoupling:

  • Thorough Degassing: Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere to exclude oxygen.[2][7]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species.[8] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[1]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[8][9]

  • Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[8]

Substrate-Specific Issues

Q5: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?

A5: Steric hindrance can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[3] More forcing conditions and specialized catalysts are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[3][9]

  • Higher Temperatures: Increasing the reaction temperature is often required to overcome the steric barriers.

  • Stronger, Non-nucleophilic Bases: A strong base is needed to facilitate the transmetalation of the hindered boronic acid.

Q6: I am working with heteroaromatic boronic acids and facing challenges. What are the key considerations?

A6: Heteroaromatic boronic acids can be challenging due to their electronic properties and potential for catalyst inhibition.

  • π-Deficient Heterocycles (e.g., pyridine): The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[10] The electron-withdrawing nature of the ring can also slow down the transmetalation step. Using bulky, electron-rich ligands can help mitigate catalyst inhibition.[10]

  • π-Rich Heterocycles (e.g., furan, thiophene): While generally more reactive in the transmetalation step, they can be more susceptible to protodeboronation.[10] Milder bases and anhydrous conditions are often beneficial.[3]

Data Summary Tables

Table 1: General Effect of Base on Suzuki Coupling Yields

BaseRelative StrengthCommon SolventsTypical Observations & Notes
K₃PO₄StrongToluene, Dioxane, THFOften effective for challenging couplings, including those with aryl chlorides. Can promote protodeboronation in some cases.[3]
Cs₂CO₃StrongDioxane, DMF, TolueneHighly effective, particularly for sterically hindered substrates.[9]
K₂CO₃ModerateDioxane/Water, Toluene/Ethanol/WaterA common and versatile base. Good for a wide range of substrates.[11][12]
Na₂CO₃ModerateToluene/Water, DMF/WaterAnother widely used and effective base.[13][14]
KFWeakToluene, DioxaneA mild base that can be effective in minimizing protodeboronation.[3]

Table 2: Common Catalyst Systems for Substituted Boronic Acids

Catalyst (Precatalyst)LigandTypical SubstratesKey Advantages
Pd(PPh₃)₄PPh₃General purpose, electron-rich boronic acidsReadily available Pd(0) source.[11]
Pd(OAc)₂SPhosSterically hindered, heteroaromatic boronic acidsHighly active catalyst system, promotes challenging couplings.[3][15]
Pd₂(dba)₃XPhos, RuPhosSterically hindered, electron-deficient boronic acidsBuchwald ligands provide high activity and stability.[9][16]
PdCl₂(dppf)dppfGeneral purpose, heteroaromatic boronic acidsA reliable and versatile catalyst system.[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.5–5 mol%) and ligand (if required).[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids

Microwave irradiation can significantly reduce reaction times and often improves yields, especially for sensitive substrates like heterocyclic boronic acids.[11]

  • Reagent Addition: To a microwave reactor vial, add the heterocyclic boronic acid (1.0 equiv), aryl halide (1.0 equiv), base (e.g., K₂CO₃, 3.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[11]

  • Solvent Addition: Add a previously degassed solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[11]

  • Inert Atmosphere: Seal the vial under an argon atmosphere.[11]

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[11]

  • Workup and Purification: After cooling, extract the reaction mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[11]

Visualizations

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura coupling and indicates where common side reactions can occur.

suzuki_cycle_with_side_reactions cluster_boron pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X catalyst_oxidation Catalyst Oxidation pd0->catalyst_oxidation O₂ pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²B(OH)₂ base Base (OH⁻) boronate [R²B(OH)₃]⁻ boronate->transmetalation protodeboronation Protodeboronation boronate->protodeboronation H₂O homocoupling Homocoupling boronate->homocoupling O₂, Pd(II)

Caption: The Suzuki catalytic cycle and common side reactions.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the common causes and how can I address them?

A1: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Consider the following:

  • Catalyst Activity and Loading: Ensure your palladium source and ligand are fresh and active. Catalyst decomposition can occur over time. Consider increasing the catalyst loading incrementally if deactivation is suspected.[1] Using a stable pre-catalyst can also ensure a more consistent generation of the active Pd(0) species.[2]

  • Boronic Acid Instability: A primary cause of low yields is the decomposition of the boronic acid, often through protodeboronation (hydrolysis).[3] This is exacerbated by excess water or harsh basic conditions.[3]

    • Solution: Use anhydrous reagents and solvents where possible. Employing a milder base or switching from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) can significantly reduce this side reaction.[3]

  • Inadequate Degassing: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like homocoupling.[4][5]

    • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. The freeze-pump-thaw method is highly effective.[4] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) is a good practice.[4]

  • Poor Reagent Solubility: Insufficient solubility of the aryl halide, boronic acid/ester, or base can lead to slow or incomplete reactions.[3][6]

    • Solution: Screen different solvents to improve solubility. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[7]

  • Suboptimal Base or Ligand: The choice of base and ligand is critical for an efficient reaction.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] The strength and solubility of the base can significantly impact the reaction.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[3][8]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. The two primary causes are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[4]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[4][9]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[5][10]

  • Pd(II)-Mediated Homocoupling: Pd(II) precatalysts can react directly with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[4][9]

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or employ well-defined precatalysts (e.g., Buchwald's G3 and G4) that efficiently generate the active Pd(0) species.[8]

  • High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[4]

    • Solution: Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[4]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Use bulky, electron-rich phosphine ligands which can accelerate the reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.[4][8]

Troubleshooting Workflow for Homocoupling in Suzuki Coupling

G start Low Yield and/or Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw) start->degas catalyst Change Pd Source (Use Pd(0) or Precatalyst) degas->catalyst ligand Optimize Ligand (Bulky, Electron-Rich) catalyst->ligand slow_add Slow Addition of Boronic Acid ligand->slow_add base Screen Weaker Bases (e.g., K2CO3, K3PO4) slow_add->base end Improved Yield and Minimized Homocoupling base->end

Caption: A logical workflow for troubleshooting low yields due to homocoupling.[4]

Section 2: Heck Coupling

Q1: My Heck reaction is giving a low yield, especially with an aryl or vinyl chloride. What should I investigate?

A1: Low yields in Heck couplings, particularly with less reactive chlorides, are a common issue.[11] The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step.[12]

  • Catalyst and Ligand Choice: Activating a C-Cl bond requires a highly electron-rich and sterically bulky catalyst complex.[11]

    • Solution: Standard ligands like PPh₃ are often ineffective.[11] Use bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[11] Palladium precatalysts can also be beneficial.

  • Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of chlorides.[11]

    • Solution: Incrementally increase the reaction temperature, for example, to 100-140 °C.[11] Microwave heating can also be effective at accelerating the reaction.[13]

  • Base and Solvent Selection: The choice of base and solvent can significantly influence the reaction outcome.

    • Solution: Screen different bases, both inorganic (e.g., K₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA). Polar aprotic solvents like DMF, DMA, or NMP are often effective.[11]

Q2: I am observing the formation of isomerized alkene byproducts in my Heck reaction due to β-hydride elimination. How can I suppress this?

A2: β-hydride elimination is a common side reaction in Heck couplings that can lead to undesired alkene isomers.[2][14]

  • Ligand Effects: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination.

    • Solution: Switching to bulkier ligands can sterically hinder the syn-coplanar arrangement required for β-hydride elimination.[2] For instance, replacing PPh₃ with P(t-Bu)₃ or an appropriate NHC ligand can be effective.[2]

  • Additives: Certain additives can promote the desired reductive elimination over competing side reactions.

    • Solution: The addition of silver salts can sometimes minimize alkene isomerization.[15]

  • Substrate Structure: The structure of the alkyl-palladium intermediate is key. β-hydride elimination requires a hydrogen atom on the β-carbon relative to the palladium atom.[2]

    • Solution: If the substrate can be modified, using alkyl groups that lack β-hydrogens (e.g., methyl, neopentyl) will prevent this side reaction.[16]

Troubleshooting Workflow for β-Hydride Elimination in Heck Coupling

G start Isomerized Byproducts (β-Hydride Elimination) ligand Switch to Bulky Ligand (e.g., P(t-Bu)3, NHC) start->ligand base Screen Different Bases (e.g., Cs2CO3, K3PO4) ligand->base solvent Vary Solvent Polarity base->solvent temp Optimize Temperature solvent->temp end Minimized Isomerization, Higher Product Selectivity temp->end

Caption: A stepwise workflow for troubleshooting issues with β-hydride elimination.

Section 3: Sonogashira Coupling

Q1: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). What are the best strategies to prevent this?

A1: Alkyne homocoupling is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]

  • Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to run the reaction without a copper co-catalyst.[1] While the reaction may be slower, it eliminates the primary pathway for this side reaction.[1]

  • Thorough Degassing: As with other cross-coupling reactions, oxygen promotes the homocoupling reaction.[1]

    • Solution: Ensure rigorous degassing of the reaction mixture.

  • Base Selection: The choice of base can influence the extent of homocoupling.

    • Solution: Using an appropriate amine base is crucial.

Section 4: General Issues

Q1: I suspect my palladium catalyst is deactivating, leading to incomplete conversion. What are the signs and solutions?

A1: Catalyst deactivation, often observed as the formation of palladium black, is a common problem.

  • Signs of Deactivation: A visible precipitation of black solid (palladium black) is a clear indicator. The reaction may start but then stall before completion.

  • Causes:

    • High Temperatures: Can lead to catalyst agglomeration and precipitation.

    • Ligand Degradation: Some ligands, particularly phosphines, can be oxidized in the presence of trace oxygen, leading to catalyst deactivation.[8]

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to decomposition.

  • Solutions:

    • Optimize Temperature: Find the lowest effective temperature for the reaction.

    • Use Robust Ligands: Employ sterically hindered, electron-rich ligands that protect the palladium center.[3][8]

    • Adjust Ligand:Pd Ratio: While a 1:1 to 2:1 ratio is common, optimization may be necessary. However, be aware that very high ligand concentrations can sometimes inhibit the reaction.[17]

    • Use a Pre-catalyst: Well-defined precatalysts are often more stable and can provide a controlled release of the active catalyst.[8]

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the outcomes of palladium-catalyzed cross-coupling reactions.

Table 1: Effect of Base and Solvent on Heck Reaction Yields

EntryBaseSolventYield (%)
1Et₃NDMF75
2K₂CO₃DMA85
3Cs₂CO₃NMP92
4K₃PO₄Dioxane60

Data is synthesized from representative studies for illustrative purposes.[11]

Table 2: Influence of Reaction Parameters on Common Side Reactions

Side ReactionPromoting FactorsMitigating Strategies
Homocoupling O₂, Pd(II) precatalysts, high nucleophile concentrationRigorous degassing, use of Pd(0) or efficient precatalysts, slow addition of nucleophile
Protodeboronation Excess H₂O, strong basesAnhydrous conditions, milder bases, use of boronic esters
β-Hydride Elim. Presence of β-hydrogens, less bulky ligandsSubstrates without β-hydrogens, bulky ligands (e.g., P(t-Bu)₃, NHCs)
Dehalogenation H-donating solvents (e.g., alcohols), certain basesAprotic solvents, careful base selection

Experimental Protocols

Protocol 1: Rigorous Degassing using Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from reaction solvents, which is critical for minimizing side reactions like homocoupling.[4]

  • Freeze: Place the flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.

  • Pump: Apply a high vacuum to the flask for several minutes to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the vacuum line, remove the flask from the liquid nitrogen bath, and allow the solvent to thaw completely. Dissolved gases will bubble out of the solution into the headspace.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the thorough removal of dissolved oxygen.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: Slow Addition of Boronic Acid for Suzuki-Miyaura Coupling

This technique helps to maintain a low instantaneous concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling side reaction.[4]

  • Setup: In a reaction flask, combine the aryl halide, palladium catalyst, ligand, base, and solvent.

  • Degas: Thoroughly degas the reaction mixture using an appropriate method (e.g., Protocol 1).

  • Prepare Boronic Acid Solution: In a separate, dry flask, dissolve the boronic acid in a small amount of the degassed reaction solvent.

  • Slow Addition: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.

  • Initiate Reaction: Heat the main reaction mixture to the desired temperature. Once at temperature, begin the slow addition of the boronic acid solution via the syringe pump over a period of several hours.

  • Monitor: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of boronic acid reaction products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude boronic acid reaction mixtures?

A1: Crude boronic acid samples often contain several types of impurities. The most prevalent are:

  • Boroxines (Boronic Anhydrides): These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. This is a reversible process driven by the removal of water.[1]

  • Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This degradation is often catalyzed by acidic or basic conditions.[2]

  • Homocoupling Products: Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst often used in cross-coupling reactions, especially in the presence of oxygen.[1]

  • Oxidative Degradation Products: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding alcohol (e.g., a phenol from an arylboronic acid).[1][3]

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are also common impurities.

Q2: How can I prevent the formation of boroxines during workup and storage?

A2: Boroxine formation is an equilibrium reaction. To minimize their formation, avoid completely anhydrous conditions during your workup and storage. If you suspect boroxine contamination, adding a small amount of water to the solvent can help shift the equilibrium back towards the desired monomeric boronic acid.[1] Recrystallization from a solvent system containing water is often effective at hydrolyzing boroxines.[1]

Q3: My boronic acid is an oil and won't crystallize. What purification options do I have?

A3: For oily boronic acids where recrystallization is not feasible, several alternatives exist:

  • Acid-Base Extraction: This is a highly effective method for separating acidic boronic acids from neutral or basic organic impurities.

  • Column Chromatography: While challenging due to the polarity of boronic acids, chromatography on neutral alumina or boric acid-treated silica gel can be successful.[4]

  • Derivatization: Conversion of the boronic acid to a crystalline derivative, such as a diethanolamine adduct, allows for purification by crystallization. The pure boronic acid can then be regenerated.[5][6]

  • Conversion to a Boronate Ester: Converting the boronic acid to a less polar and more stable boronate ester (e.g., a pinacol ester) can facilitate purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid if necessary.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Boronic acid does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For aryl boronic acids, hot water or ethanol/water mixtures are often effective.[7]
No crystals form upon cooling. The solution is too dilute, or the supersaturation has not been reached.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it clears and allow to cool slowly.
The product "oils out" instead of crystallizing. The melting point of the boronic acid is lower than the boiling point of the solvent, or significant impurities are present.- Lower the crystallization temperature by using a solvent with a lower boiling point.- Try to dissolve the oil in a small amount of a good solvent and add an anti-solvent.- Purify the material by another method (e.g., acid-base extraction) to remove impurities before attempting recrystallization.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
The boronic acid streaks or sticks to the silica gel column. Standard silica gel is acidic and can strongly interact with or even degrade boronic acids.[5][6]- Use neutral alumina as the stationary phase.[4]- Deactivate the silica gel by treating it with boric acid before packing the column.[8]- Consider using reversed-phase chromatography (C18) with a mobile phase of acetonitrile and water.[5]
Poor separation of the boronic acid from impurities. The eluent system is not optimized.- For normal phase chromatography, try more polar solvent systems, such as dichloromethane/methanol mixtures.[9]- For reversed-phase chromatography, adjust the gradient of acetonitrile/water. Modifiers like a small amount of acetic acid or TFA may improve separation.[4]
The boronic acid degrades on the column. The boronic acid is unstable to the stationary phase.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating acidic boronic acids from neutral or basic organic impurities.[9][10]

Materials:

  • Crude boronic acid

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • 1-2 M aqueous sodium hydroxide (NaOH) solution[9]

  • 1-2 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent.

  • Basification: Transfer the solution to a separatory funnel and add 1-2 M NaOH solution. Shake the funnel vigorously, venting frequently. The boronic acid will deprotonate to form its water-soluble boronate salt and move to the aqueous layer.

  • Extraction: Separate the aqueous layer. Wash the organic layer with another portion of the NaOH solution to ensure complete extraction of the boronic acid. Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1-2 M HCl solution until the boronic acid precipitates out. Monitor the pH with litmus paper or a pH meter.

  • Isolation: Extract the precipitated boronic acid back into a fresh portion of the organic solvent.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying boronic acids that are difficult to crystallize directly.[11][12]

Materials:

  • Crude boronic acid

  • Diethanolamine (DEA)

  • Solvent for adduct formation (e.g., diethyl ether, dichloromethane)[11][12]

  • Solvent for washing the adduct (e.g., diethyl ether, ethyl acetate)[11][12]

  • 0.1 M aqueous HCl solution[11]

  • Organic solvent for final extraction (e.g., diethyl ether)

Procedure:

  • Adduct Formation: Dissolve the crude boronic acid in the chosen solvent (e.g., diethyl ether). Add diethanolamine (approximately 1 equivalent) to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes.[11] Stir for about 30 minutes to ensure complete precipitation.

  • Isolation of Adduct: Collect the precipitate by vacuum filtration and wash it with a small amount of the cold solvent (e.g., diethyl ether or ethyl acetate) to remove soluble impurities.[11][12]

  • Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and 0.1 M HCl solution. Stir the mixture for about 20-30 minutes.[11]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with a few more portions of the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the purified boronic acid.

Data Presentation

Table 1: Common Solvents for Boronic Acid Recrystallization

Boronic Acid TypeRecommended Solvents/Solvent SystemsReference(s)
Arylboronic acidsHot water, Hot ethanol, Ethanol/water mixtures, Benzene, Dichloroethane, Ethyl acetate[4][7]
GeneralSolvent pairs (e.g., a "good" solvent and an "anti-solvent" like diethyl ether/hexane)[13]

Table 2: Analytical Techniques for Impurity Profiling

Analytical TechniqueImpurities DetectedKey AdvantagesReference(s)
HPLC-UV Non-volatile impurities (e.g., homocoupling products, oxidative degradation products)Quantitative, suitable for simultaneous analysis of the main compound and impurities.[1]
GC-MS Volatile impurities (e.g., protodeboronation products like benzofuran)High sensitivity for volatile compounds.[1][14]
¹H NMR Provides structural information on a wide range of impurities.Non-destructive, gives a good overview of the purity profile.[1]
¹¹B NMR Distinguishes between trigonal boronic acid and tetrahedral boroxine.Specific for boron-containing species, allows for quantification of the boroxine content.[1]

Visualizations

Purification_Workflow General Purification Workflow for Boronic Acids crude Crude Boronic Acid Product is_solid Is the product a solid? crude->is_solid recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No pure_solid Pure Solid Product recrystallization->pure_solid chromatography Column Chromatography (Neutral Alumina or Boric Acid-Treated Silica) acid_base->chromatography derivatization Derivatization (e.g., DEA Adduct) acid_base->derivatization pure_oil Pure Oily Product chromatography->pure_oil derivatization->pure_solid

Caption: A decision-making workflow for selecting a suitable purification technique.

Impurity_Formation Common Impurity Formation Pathways boronic_acid R-B(OH)₂ (Boronic Acid) boroxine (RBO)₃ (Boroxine/Anhydride) boronic_acid->boroxine - H₂O (Dehydration) protodeboronation R-H (Protodeboronation Product) boronic_acid->protodeboronation H⁺ or OH⁻ homocoupling R-R (Homocoupling Product) boronic_acid->homocoupling Pd catalyst, O₂ oxidation R-OH (Oxidation Product) boronic_acid->oxidation Oxidizing agents boroxine->boronic_acid + H₂O (Hydration)

Caption: Pathways for the formation of common boronic acid impurities.

References

Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the best starting point. Here are the initial checks to perform:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1]

  • Reagent Quality: Verify the purity and stability of your aryl halide and boronic acid or ester.[1] Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

  • Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and is sufficiently soluble in the reaction medium.[1]

Q2: I am working with a sterically hindered substrate and getting poor results. How can I improve my reaction?

A2: Steric hindrance around the reaction centers can significantly slow down the key steps of the catalytic cycle. To overcome this, consider the following adjustments:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[4] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[4]

  • Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[5]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[6] However, be mindful that higher temperatures can also increase the rate of side reactions.[6]

Q3: My reaction involves an electron-poor aryl halide (e.g., a chloro-pyridine) and is very sluggish. What conditions should I use?

A3: The oxidative addition of palladium to the carbon-halogen bond is often the rate-determining step and is particularly slow for electron-poor and/or chloro-substituted arenes.[7] To facilitate this step, highly active catalyst systems are required.[6]

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[6]

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the high activation energy of C-Cl bond activation.[6]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[6]

Q4: I am observing significant amounts of side products like homocoupling of the boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction that reduces the yield of the desired cross-coupled product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.[1]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) state in situ.[2] Incomplete reduction can lead to Pd(II) species that promote homocoupling.[6] Using a Pd(0) source or an efficient precatalyst system can mitigate this.[6]

Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and how can I fix it?

A5: The degradation of the boronic acid, most commonly through protodeboronation, is a major cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[1][8]

  • Minimize Water: Water can be a proton source for protodeboronation. While some Suzuki protocols use aqueous bases, if you suspect protodeboronation, using anhydrous conditions can be beneficial.[1]

  • Choice of Base: The base can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes help.[1]

  • Use More Stable Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt.[1][8] These are generally more resistant to degradation.[8]

Q6: My palladium catalyst appears to be deactivating and precipitating as "palladium black". What causes this and what can I do?

A6: The formation of palladium black indicates the agglomeration of the active Pd(0) species into inactive nanoparticles, which is a common catalyst deactivation pathway.[9]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium catalyst. If you are observing catalyst precipitation, switching to a more robust ligand, such as a bulky biarylphosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC), can often prevent this.

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if catalyst stability improves.

  • Product Adsorption: In some cases, the product of the reaction can adsorb onto the surface of a heterogeneous catalyst, leading to deactivation.[9] A thorough washing of the catalyst after the reaction may be necessary for recycling.[10]

Data Presentation

The following tables summarize the performance of various catalyst and ligand systems in challenging Suzuki-Miyaura coupling reactions.

Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)BI-DIME (2)K₃PO₄Toluene11031[11]
22-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Toluene11058[11]
32-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes14063[11]
42-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)S-Phos (2)K₃PO₄Toluene1103[11]
52,4,6-Triisopropylphenyl bromidePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane8095[8]
61-Bromo-2,6-dimethylnaphthalenePhenylboronic acidPd(OAc)₂ (1)XPhos (1.5)K₃PO₄t-AmylOH10094[8]

Table 2: Comparison of Catalysts and Ligands for the Suzuki Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane8098[12]
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane8099[13]
32-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092[8]
41-Chloro-4-nitrobenzenePhenylboronic acidPdCl₂(PPh₃)₂ (3)-K₂CO₃DME/H₂O8095[12]
54-ChloroacetophenonePhenylboronic acidPEPPSI-IPr (1)-K₂CO₃t-BuOH/H₂O8096

Experimental Protocols

The following are detailed methodologies for key experiments in troubleshooting and optimizing challenging Suzuki reactions.

Protocol 1: General Procedure for Ligand Screening

This protocol allows for the parallel screening of different phosphine ligands to identify the optimal one for a specific Suzuki coupling reaction.

  • Preparation of Reaction Vials: In an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal each vial with a septum cap and place them in a reaction block. Purge the vials with argon or nitrogen for 10-15 minutes.

  • Preparation of Catalyst/Ligand Stock Solutions: In a glovebox, prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and each ligand to be screened in the chosen degassed solvent.

  • Addition of Catalyst and Ligand: To each reaction vial, add the appropriate amount of the palladium precatalyst stock solution, followed by the stock solution of the specific ligand being tested in that vial. The Pd/ligand ratio is typically 1:1 to 1:2.

  • Reaction: Heat the reaction block to the desired temperature with vigorous stirring.

  • Monitoring and Analysis: After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction vial. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion and yield for each ligand.

  • Work-up (for the successful reaction): Once the optimal ligand is identified and the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Base Screening

This protocol outlines a method for screening various bases to optimize the Suzuki coupling reaction.

  • Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), and the chosen ligand (e.g., SPhos).

  • Base Addition: To each vial, add a different base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Na₂CO₃), typically 2.0-3.0 equivalents.

  • Inert Atmosphere and Solvent Addition: Seal each vial with a septum cap, and purge with an inert gas. Add the degassed solvent (e.g., dioxane/water 4:1) to each vial via syringe.

  • Reaction and Monitoring: Heat the reactions to the desired temperature with stirring. Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the reaction rates and final conversions for each base to determine the most effective one for the specific transformation.

Protocol 3: Suzuki Coupling of a Sterically Hindered Substrate using a Buchwald Ligand

This protocol is a representative example for coupling a sterically hindered aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4,6-triisopropylphenyl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the Buchwald ligand (e.g., XPhos, 2.2 mol%) to the flask.

  • Solvent Addition: Add anhydrous and degassed dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing challenging Suzuki reactions.

Troubleshooting_Low_Yield start Low or No Yield in Suzuki Reaction check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Check Catalyst and Ligand (Fresh? Stored Properly?) start->check_catalyst check_conditions Check Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_reactions check_catalyst->side_reactions check_conditions->side_reactions homocoupling High Homocoupling? side_reactions->homocoupling Yes protodeboronation High Protodeboronation? side_reactions->protodeboronation No optimize_conditions Systematically Optimize Conditions side_reactions->optimize_conditions No significant side products improve_inertness Improve Inert Atmosphere (Degas Solvent Thoroughly) homocoupling->improve_inertness Yes change_catalyst_source Use Pd(0) Source or More Efficient Precatalyst homocoupling->change_catalyst_source Also consider use_stable_boronate Use More Stable Boronate (Pinacol Ester, MIDA Ester) protodeboronation->use_stable_boronate Yes milder_base Try Milder Base (e.g., KF) protodeboronation->milder_base Also consider screen_ligands Screen Ligands (Bulky, Electron-Rich) optimize_conditions->screen_ligands screen_bases Screen Bases (K3PO4, Cs2CO3, etc.) optimize_conditions->screen_bases screen_solvents Screen Solvents optimize_conditions->screen_solvents improve_inertness->optimize_conditions change_catalyst_source->optimize_conditions use_stable_boronate->optimize_conditions milder_base->optimize_conditions

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Catalyst_Ligand_Selection start Select Catalyst/Ligand System substrate_type What is the nature of the substrate? start->substrate_type sterically_hindered Sterically Hindered? substrate_type->sterically_hindered Sterics electron_poor_halide Electron-Poor Aryl Halide (e.g., Aryl Chloride)? substrate_type->electron_poor_halide Electronics standard_conditions Standard Substrate substrate_type->standard_conditions Neither sterically_hindered->electron_poor_halide No buchwald_ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) sterically_hindered->buchwald_ligands Yes electron_poor_halide->standard_conditions No buchwald_or_nhc Use Highly Active Ligands (e.g., Buchwald or NHC type) electron_poor_halide->buchwald_or_nhc Yes pd_pph3_4 Pd(PPh₃)₄ or Pd(dppf)Cl₂ standard_conditions->pd_pph3_4 nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands buchwald_ligands->nhc_ligands Alternative specialized_ligands For extreme cases: BI-DIME, AntPhos buchwald_ligands->specialized_ligands

Caption: Decision tree for catalyst and ligand selection.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product reactants->oxidative_addition base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Weinreb Amide Synthesis from Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Weinreb amide synthesis from boronic acids. Our goal is to offer practical solutions to common challenges encountered during this palladium-catalyzed carbonylative coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Weinreb amide low or non-existent?

A1: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are active and consider using a fresh batch.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Quality: Impurities in the boronic acid or N-methoxy-N-methylcarbamoyl chloride can poison the catalyst. Ensure the purity of your starting materials. Boronic acids, in particular, can degrade over time.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The optimized protocol for this reaction often utilizes potassium phosphate monohydrate as the base and anhydrous ethanol as the solvent.[1] Using a different base or solvent may require re-optimization.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The formation of byproducts is a common issue. Identifying the side products can help in diagnosing the problem.

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl byproduct. It is often promoted by the presence of oxygen or unreduced Pd(II) species. To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider using a Pd(0) source or an efficient precatalyst system.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich or some heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can sometimes mitigate this issue.[1]

  • Decarbonylation: Although less common in this specific transformation, loss of the carbonyl group can occur under certain conditions, leading to direct coupling products. If suspected, re-evaluate the reaction temperature and catalyst system.

Q3: The reaction is not proceeding to completion, and I still have unreacted starting material. What should I do?

A3: Incomplete conversion can be addressed by re-evaluating several reaction parameters.

  • Reaction Temperature: The optimized protocol suggests a reaction temperature of 65°C.[1] If the reaction is sluggish, a modest increase in temperature might be beneficial. However, be aware that higher temperatures can also lead to increased side product formation.

  • Catalyst Loading: While the typical catalyst loading is 5 mol%, for challenging substrates, increasing the catalyst loading might improve conversion.[1]

  • Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q4: I am having difficulty with the workup and purification. What are the best practices?

A4: Workup and purification can be challenging due to the nature of the reagents and byproducts.

  • Extraction Issues: Emulsion formation during aqueous workup can be an issue. Using brine to wash the organic layer can help break emulsions and improve layer separation.

  • Removal of Palladium Residues: Residual palladium can often be removed by filtering the crude product through a plug of silica gel or celite, or by treating the organic solution with activated carbon.

  • Purification Strategy: Flash column chromatography on silica gel is typically effective for purifying the Weinreb amide. A gradient elution system, for example, with ethyl acetate and hexanes, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for the Weinreb amide synthesis from boronic acids?

A1: An optimized protocol for the palladium-catalyzed synthesis of Weinreb amides from boronic acids utilizes potassium phosphate monohydrate (K₃PO₄·H₂O) as the base and anhydrous ethanol as the solvent.[1] The presence of water in the hydrated base has been found to be important for achieving reproducible yields.[1]

Q2: Can I use other palladium catalysts for this reaction?

A2: The original protocol specifies the use of PdCl₂(PPh₃)₂.[1] However, other palladium sources, such as Pd(OAc)₂ with an appropriate phosphine ligand, may also be effective. The choice of ligand can be crucial, and screening may be necessary for optimal results with different substrates.

Q3: Are there any limitations to the substrate scope of this reaction?

A3: Yes, some limitations have been observed. The reaction may be challenging with sterically hindered boronic acids. Additionally, certain pyridine-derived boronic acids have been reported to give lower yields.[1]

Q4: Can I use potassium organotrifluoroborates instead of boronic acids?

A4: Yes, the protocol has been shown to be applicable to potassium organotrifluoroborates, often with comparable efficiency to the corresponding boronic acids.[1]

Q5: Is it necessary to use carbon monoxide (CO) gas in this reaction?

A5: No, a key advantage of this method is that it does not require the use of gaseous carbon monoxide. The carbonyl group is introduced from the N-methoxy-N-methylcarbamoyl chloride reagent.[1]

Data Presentation

The following table provides a representative summary of how different bases and solvents can affect the yield of the Weinreb amide synthesis from a model arylboronic acid. This data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.

EntryBase (equivalents)SolventTemperature (°C)Yield (%)
1K₃PO₄·H₂O (3.0)Ethanol6585-95
2K₂CO₃ (3.0)Ethanol6560-70
3Cs₂CO₃ (3.0)Ethanol6575-85
4Na₂CO₃ (3.0)Ethanol6540-50
5K₃PO₄·H₂O (3.0)Toluene8050-60
6K₃PO₄·H₂O (3.0)Dioxane8065-75
7K₃PO₄·H₂O (3.0)THF6555-65

Experimental Protocols

Optimized Protocol for the Palladium-Catalyzed Synthesis of Weinreb Amides from Boronic Acids [1]

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methoxy-N-methylcarbamoyl chloride (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (3.0 equiv)

  • Anhydrous ethanol

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, N-methoxy-N-methylcarbamoyl chloride, PdCl₂(PPh₃)₂, and potassium phosphate monohydrate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). This step should be repeated three times to ensure all oxygen is removed.

  • Add anhydrous ethanol via syringe.

  • Heat the reaction mixture to 65°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Weinreb amide.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Weinreb amide synthesis from boronic acids.

Weinreb_Optimization_Workflow Start Start: Weinreb Amide Synthesis LowYield Low or No Yield? Start->LowYield CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes SideProducts Significant Side Products? LowYield->SideProducts No CheckInertness Ensure Inert Atmosphere (Degas Solvent) CheckReagents->CheckInertness CheckCatalyst Verify Catalyst Activity (Fresh Catalyst) CheckInertness->CheckCatalyst OptimizeBase Optimize Base CheckCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp OptimizeTemp->LowYield Homocoupling Homocoupling Observed? SideProducts->Homocoupling Yes GoodYield Good Yield, Proceed to Workup SideProducts->GoodYield No Homocoupling->CheckInertness Yes, Re-evaluate Inertness Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No UseBoronateEster Use Boronate Ester or Trifluoroborate Protodeboronation->UseBoronateEster Yes Protodeboronation->GoodYield No UseBoronateEster->Start WorkupIssues Workup/Purification Issues? GoodYield->WorkupIssues PurificationStrategy Adjust Purification Strategy (e.g., different solvent system for chromatography) WorkupIssues->PurificationStrategy Yes End Pure Product Obtained WorkupIssues->End No PurificationStrategy->End

Caption: Troubleshooting workflow for Weinreb amide synthesis.

References

Stability of arylboronic acids under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of arylboronic acids under various reaction conditions. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for arylboronic acids?

A1: Arylboronic acids primarily degrade through two main pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often promoted by aqueous, acidic, or basic conditions and can be a significant side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

  • Boroxine Formation: This involves the dehydration of three boronic acid molecules to form a stable six-membered ring called a boroxine. This is a reversible process, and the equilibrium can be influenced by the presence of water, temperature, and the electronic properties of the aryl group.[3][4]

Q2: How does pH affect the stability of arylboronic acids?

A2: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can accelerate this degradation pathway. For many arylboronic acids, the rate of protodeboronation is slowest in a neutral to slightly acidic pH range.[5] At high pH, the formation of the more reactive arylboronate anion increases the rate of protodeboronation.[2]

Q3: What is the impact of temperature on arylboronic acid stability?

A3: Higher temperatures generally increase the rate of both protodeboronation and boroxine formation. Boroxine formation is an entropically driven process, meaning that higher temperatures favor the formation of the boroxine.[1][4] For reactions sensitive to arylboronic acid degradation, it is often advisable to run them at the lowest effective temperature.

Q4: How do substituents on the aryl ring influence stability?

A4: The electronic nature of the substituents on the aryl ring plays a crucial role in the stability of arylboronic acids.

  • Electron-donating groups tend to increase the rate of protodeboronation. However, they also favor the formation of boroxines.[3][6]

  • Electron-withdrawing groups can make the arylboronic acid more susceptible to nucleophilic attack, but they generally decrease the rate of boroxine formation.[6]

Q5: Are arylboronic esters more stable than arylboronic acids?

A5: Arylboronic esters, such as pinacol esters, are often used as more stable surrogates for arylboronic acids. They can be more resistant to protodeboronation and are less prone to forming boroxines. However, their stability is not universal and depends on the specific ester and reaction conditions. Some boronic esters can still undergo hydrolysis back to the boronic acid, which can then degrade.

Troubleshooting Guides

Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling reactions can often be attributed to the instability of the arylboronic acid. Here are some common problems and potential solutions:

Problem Possible Cause Suggested Solution
Low or no product formation Protodeboronation of the arylboronic acid. This is especially common with electron-rich or heteroaromatic boronic acids.Use a milder base (e.g., K₃PO₄, Cs₂CO₃). Run the reaction at a lower temperature. Use an anhydrous solvent. Consider using a more stable boronic ester (e.g., pinacol, MIDA).[7][8]
Significant formation of homocoupled product (Ar-Ar) Decomposition of the boronic acid and/or palladium catalyst. This can be caused by the presence of oxygen.Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use a fresh, active palladium catalyst.[6][7]
Inconsistent results Variable quality of the arylboronic acid. Boronic acids can degrade upon storage.Use freshly prepared or recently purchased arylboronic acid. Check the purity of the boronic acid by NMR before use. Store arylboronic acids in a cool, dark, and dry place.
Troubleshooting Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that can also be affected by the stability of the arylboronic acid.

Problem Possible Cause Suggested Solution
Low yield of the desired C-N or C-O coupled product Protodeboronation or oxidation of the arylboronic acid. Use a stoichiometric amount of a copper(II) salt, as catalytic cycles can be inefficient. Run the reaction at room temperature if possible, as higher temperatures can promote degradation.[9] Ensure the reaction is open to the air, as oxygen is often required for catalyst turnover.[10]
Formation of phenol as a byproduct Oxidative degradation of the arylboronic acid. Add a co-oxidant like pyridine N-oxide to facilitate the desired coupling pathway. Screen different copper sources (e.g., Cu(OAc)₂, CuCl₂).[11]

Quantitative Data Summary

Thermodynamic Parameters for Boroxine Formation

The formation of boroxines from arylboronic acids is a reversible equilibrium. The following table summarizes thermodynamic data for the formation of various substituted triphenylboroxines in CDCl₃.[1][4][6]

Substituent (para-)K (M⁻²) at 25°CΔH (kJ/mol)ΔS (J/mol·K)
OMe1.4011.731.8
Me0.4513.034.7
H0.3214.337.8
Cl0.1115.940.2

Note: A larger equilibrium constant (K) indicates a greater propensity for boroxine formation.

Relative Rates of Protodeboronation

The rate of protodeboronation is highly dependent on the pH and the substituents on the aryl ring. The following table provides a qualitative comparison of half-lives for the protodeboronation of various arylboronic acids at 70°C in a 1:1 aqueous dioxane solution.[2][5][12]

Arylboronic AcidConditionApproximate Half-life
2,6-Difluorophenylboronic acidpH > pKa~5 seconds
2-Pyridylboronic acidpH 7~27 seconds
5-Thiazolylboronic acidpH 7~25-50 seconds
3- and 4-Pyridylboronic acidspH 12> 1 week

Experimental Protocols

Protocol 1: Monitoring Arylboronic Acid Stability by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of arylboronic acid degradation (protodeboronation and boroxine formation) over time under specific conditions.

Materials:

  • Arylboronic acid of interest

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the arylboronic acid and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL arylboronic acid and 2 mg/mL internal standard).

  • Transfer an aliquot of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Store the NMR tube under the desired reaction conditions (e.g., specific temperature, exposure to air/moisture).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Analyze the spectra by comparing the integration of the arylboronic acid peaks to the internal standard. A decrease in the integration of the arylboronic acid signals relative to the standard indicates degradation. The appearance of new signals corresponding to the protodeboronated arene or the boroxine can also be monitored.

Protocol 2: General Procedure for a Forced Degradation Study using HPLC

This protocol outlines a general procedure for assessing the stability of an arylboronic acid under various stress conditions using High-Performance Liquid Chromatography (HPLC).[13]

Materials:

  • Arylboronic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent arylboronic acid from its potential degradation products (protodeboronated arene, boroxine, and oxidation products).

  • Stock Solution Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an appropriate amount of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.

    • Basic Hydrolysis: Add an appropriate amount of base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.

    • Oxidative Degradation: Add a small amount of hydrogen peroxide to an aliquot of the stock solution.

    • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Time Points: At specified time intervals, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by HPLC and quantify the amount of the parent arylboronic acid remaining and the formation of any degradation products.

Visualizations

DecompositionPathways ArylBoronicAcid Arylboronic Acid (Ar-B(OH)₂) ProtodeboronatedArene Protodeboronated Arene (Ar-H) ArylBoronicAcid->ProtodeboronatedArene Protodeboronation (+H₂O, acid/base) Boroxine Boroxine ((ArBO)₃) ArylBoronicAcid->Boroxine Dehydration (heat, -3H₂O)

Caption: Major degradation pathways of arylboronic acids.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low Yield Observed CheckReagents Check Reagent Quality - Boronic acid purity (NMR) - Aryl halide purity - Catalyst/ligand activity Start->CheckReagents CheckConditions Review Reaction Conditions - Anhydrous/degassed solvent? - Correct base? - Appropriate temperature? CheckReagents->CheckConditions SideProducts Analyze Side Products - Protodeboronation? - Homocoupling? CheckConditions->SideProducts Solution1 Use more stable boronic ester (e.g., pinacol, MIDA) SideProducts->Solution1 Protodeboronation detected Solution2 Use milder base or lower temperature SideProducts->Solution2 Protodeboronation detected Solution3 Ensure inert atmosphere and fresh catalyst SideProducts->Solution3 Homocoupling detected Optimize Optimize Reaction Solution1->Optimize Solution2->Optimize Solution3->Optimize

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

ExperimentalWorkflow Workflow for Assessing Arylboronic Acid Stability via HPLC cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution of Arylboronic Acid Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for a forced degradation study of an arylboronic acid.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion and yield in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the most common initial checks I should perform?

A1: Low conversion in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade through protodeboronation or form unreactive boroxines (cyclic anhydrides).[1] This instability is a very common reason for low yields.[2] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters if you suspect degradation.[1]

    • Aryl Halide: Ensure the purity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[3] Aryl chlorides are often more challenging and may require specialized catalyst systems.

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[3] Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly.

Q2: How can I test if my palladium catalyst is active?

A2: The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can sometimes be inefficient. To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this control reaction also fails, your catalyst is likely inactive.[1] For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[1]

Q3: I suspect my boronic acid is decomposing. How can I check its purity and prevent this?

A3: You can check the purity of your boronic acid by ¹H and ¹¹B NMR spectroscopy. The formation of boroxines can often be observed in the ¹H NMR spectrum, and ¹¹B NMR can help distinguish between the desired boronic acid and other boron species.[4][5]

To prevent decomposition:

  • Use fresh, high-purity boronic acid.

  • Store boronic acids under an inert atmosphere at low temperatures.

  • Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[3]

Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this side reaction.[1]

Q5: My reaction starts but does not go to completion. What could be the reason?

A5: This often points to gradual catalyst deactivation. The palladium catalyst can agglomerate into inactive palladium black.[1] To address this, you can try:

  • Increasing Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion.

  • Using a More Stable Catalyst: Consider a more robust precatalyst or a ligand that provides better stabilization to the palladium center.

  • Optimizing Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[6]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseTypical SubstratesTypical Yield (%)NotesReference(s)
Na₂CO₃Aryl bromides/iodides85-98%A common and effective base, often used in aqueous solutions.[7][8]
K₂CO₃Aryl bromides/iodides90-99%Similar to Na₂CO₃, widely applicable.[9]
Cs₂CO₃Sterically hindered substrates90-99%Often more effective for challenging couplings due to the "caesium effect".[9]
K₃PO₄Aryl chlorides, N-heterocycles90-99%A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.[9]
KFBase-sensitive substratesModerate to highFluoride ions are believed to play a unique role in activating the boronic acid.[9]

Table 2: Ligand Screening for the Coupling of an Aryl Chloride

Reaction: 4-chloroanisole + Phenylboronic acid

LigandYield (%)NotesReference(s)
P(t-Bu)₃>95%Highly effective for aryl chlorides.[10]
SPhos>95%A bulky, electron-rich Buchwald ligand, excellent for challenging couplings.[11]
RuPhos>95%Another effective Buchwald ligand for aryl chlorides.[10]
P(Cy)₃~70%Moderately effective.[10]
PPh₃<5%Generally poor for unactivated aryl chlorides.[10]

Table 3: Solvent Effects on Suzuki-Miyaura Coupling

Solvent SystemTypical Yield (%)NotesReference(s)
Toluene/WaterHighA common biphasic system.[1]
Dioxane/WaterHighAnother widely used biphasic system.[12]
THF/WaterHighEffective, especially for substrates with better solubility in THF.[13]
Ethanol/WaterHighA greener solvent option.[9]
DMFVariableCan be effective but should be used with caution as it can coordinate to the catalyst.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.[1]

    • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[1]

    • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by silica gel column chromatography.

Protocol 2: ¹H NMR Protocol for Checking Boronic Acid Purity

Boronic acids can form cyclic trimers called boroxines, which can complicate ¹H NMR spectra.

  • Procedure:

    • Dissolve a small sample of the boronic acid in a deuterated solvent like CDCl₃.

    • Acquire a standard ¹H NMR spectrum. The presence of multiple sets of aromatic peaks may indicate the formation of boroxines.[15]

    • To simplify the spectrum, you can add a few drops of deuterated methanol (CD₃OD) or D₂O to the NMR tube.[15] This will break up the boroxine trimers and typically result in a single set of peaks for the boronic acid monomer, although the B-OH proton signal may be lost due to exchange with the deuterated solvent.[15]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Suzuki-Miyaura Coupling start Low Conversion Observed reagent_check 1. Check Reagent Quality start->reagent_check condition_check 2. Review Reaction Conditions start->condition_check catalyst_check 3. Evaluate Catalyst System start->catalyst_check sub_reagent1 Boronic Acid/Ester (Check for decomposition) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide (Purity and Reactivity) reagent_check->sub_reagent2 sub_reagent3 Base (Anhydrous/Purity) reagent_check->sub_reagent3 sub_reagent4 Solvent (Degassed & Anhydrous) reagent_check->sub_reagent4 sub_condition1 Inert Atmosphere (Check for O2 leaks) condition_check->sub_condition1 sub_condition2 Temperature (Is it optimal?) condition_check->sub_condition2 sub_condition3 Reaction Time (Is it sufficient?) condition_check->sub_condition3 sub_catalyst1 Catalyst Activity (Test on a known reaction) catalyst_check->sub_catalyst1 sub_catalyst2 Ligand Choice (Sterics/Electronics) catalyst_check->sub_catalyst2 sub_catalyst3 Catalyst Loading (Is it sufficient?) catalyst_check->sub_catalyst3 optimization 4. Systematic Optimization sub_optimization1 Screen Bases optimization->sub_optimization1 sub_optimization2 Screen Ligands optimization->sub_optimization2 sub_optimization3 Screen Solvents optimization->sub_optimization3 sub_optimization4 Vary Temperature optimization->sub_optimization4 success Improved Conversion sub_reagent1->optimization sub_reagent2->optimization sub_reagent3->optimization sub_reagent4->optimization sub_condition1->optimization sub_condition2->optimization sub_condition3->optimization sub_catalyst1->optimization sub_catalyst2->optimization sub_catalyst3->optimization sub_optimization1->success sub_optimization2->success sub_optimization3->success sub_optimization4->success

Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R1-Pd(II)L_n-R2 transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 + Base boronic_acid->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Preventing Boronic Acid Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to boronic acid homocoupling, a common side reaction that can diminish the yield of your desired product and complicate purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is boronic acid homocoupling, and why is it a problem?

A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting homocoupled product can be difficult to separate from the target molecule due to similar physical properties.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2] Rigorous exclusion of oxygen is therefore critical.[2][3][4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[1][2][5] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1]

Q3: I'm observing significant homocoupling in my reaction. How can I troubleshoot this?

A3: To effectively troubleshoot homocoupling, it's important to systematically evaluate your reaction parameters. The following decision tree can guide you through the process:

G start High Homocoupling Observed deoxygenation Is the reaction mixture rigorously deoxygenated? start->deoxygenation pd_source What is your Palladium source? deoxygenation->pd_source Yes solution1 Improve deoxygenation: - Inert gas sparging (N₂ or Ar) - Freeze-pump-thaw cycles deoxygenation->solution1 No ligand Are you using an appropriate ligand? pd_source->ligand Pd(0) or optimized Pd(II) solution2a Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->solution2a Pd(II) solution2b If using Pd(II), add a mild reducing agent (e.g., KCOOH) pd_source->solution2b Pd(II) base Have you optimized the base? ligand->base Yes solution3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) ligand->solution3 No procedure Can procedural modifications be made? base->procedure Yes solution4 Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->solution4 No solution5 Implement slow addition of the boronic acid procedure->solution5 No end Homocoupling Minimized procedure->end Yes solution1->end solution2a->end solution2b->end solution3->end solution4->end solution5->end

A troubleshooting decision tree for minimizing boronic acid homocoupling.

Q4: How does the choice of palladium source, ligand, and base affect homocoupling?

A4: The selection of your catalyst system components is critical in minimizing homocoupling.

  • Palladium Source: As mentioned, Pd(II) sources can directly promote homocoupling.[1][2][5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[6]

  • Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective at suppressing homocoupling.[4] These ligands accelerate the desired cross-coupling pathway, allowing it to outcompete the homocoupling side reaction.[4]

  • Base: The base is necessary to activate the boronic acid, but an overly strong base can sometimes promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often preferred as they are generally less likely to promote homocoupling.[2][6]

Q5: What is the influence of solvents and temperature on homocoupling?

A5: Solvents and temperature are key parameters to control for minimizing homocoupling.

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[2] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[2]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[2] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[2]

Q6: Are there any procedural modifications that can help reduce homocoupling?

A6: Yes, several procedural adjustments can be made:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2][6][7]

  • Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[2]

  • Rigorous Degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[2] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[2][6]

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize the quantitative effects of various parameters on the extent of boronic acid homocoupling and the yield of the desired cross-coupled product.

Table 1: Effect of Palladium Source and Additives on Homocoupling

Catalyst PrecursorLigandAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
Pd(OAc)₂PPh₃None~25-40%~50-65%
Pd(OAc)₂PPh₃KCOOH (1.5 equiv)<5%~85-95%
Pd(PPh₃)₄(Internal)None<10%~80-90%
Pd(OAc)₂SPhosNone<2%>95%
Data is compiled and generalized from multiple sources for illustrative purposes.[4]

Table 2: Comparative Effect of Different Bases on Suzuki Coupling Yield

BaseTypical SubstratesGeneral Yield Range (%)Notes
K₃PO₄Aryl bromides, chlorides85-98%Often a good first choice, effective for a wide range of substrates.
K₂CO₃Aryl bromides, iodides80-95%A common and cost-effective choice.
Cs₂CO₃Aryl bromides, chlorides90-99%Highly effective, especially for challenging couplings, but more expensive.
KOHAryl bromides70-90%A strong base that can sometimes lead to side reactions.[3]
NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[3]
Yields are highly substrate-dependent and the table provides general trends.

Table 3: Impact of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm) at t=0% Dimer (Homocoupling Product)
0.50.071
2.20.18
3.30.18
Adapted from a study on the synthesis of LY451395, demonstrating a direct correlation between initial oxygen concentration and the formation of the homocoupled dimer.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Boronic Acid Addition: In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Rigorous Deoxygenation using Freeze-Pump-Thaw

For particularly oxygen-sensitive reactions, this method is more effective than inert gas sparging.

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath while stirring to avoid forming a solid, impenetrable block.

  • Once completely frozen, apply a high vacuum to the flask for 5-10 minutes.

  • Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

Visualizations

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 pd2_source Pd(II) Precatalyst or O₂ Oxidation homocoupling_transmetalation 2 x Transmetalation (2 Ar'-B(OH)₂) pd2_source->homocoupling_transmetalation pd2_homo Ar'-Pd(II)-Ar' L₂ homocoupling_transmetalation->pd2_homo homocoupling_re Reductive Elimination pd2_homo->homocoupling_re homocoupling_re->pd0 Regenerates Pd(0) homocoupling_product Ar'-Ar' (Homocoupling Product) homocoupling_re->homocoupling_product experimental_workflow prep 1. Reagent & Glassware Prep (Dry glassware, weigh reagents) setup 2. Reaction Setup (Add solids to Schlenk flask) prep->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert degas 4. Add & Degas Solvent (Sparging or Freeze-Pump-Thaw) inert->degas add_boronic 5. Slow Addition of Boronic Acid (via Syringe Pump) degas->add_boronic react 6. Reaction (Heat and monitor progress) add_boronic->react workup 7. Work-up (Quench, extract, dry) react->workup purify 8. Purification (Column chromatography) workup->purify

References

Catalyst deactivation and regeneration in palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration in palladium-catalyzed reactions.

Troubleshooting Guide

This guide addresses common problems observed during palladium-catalyzed experiments.

Issue 1: Rapid Loss of Catalytic Activity in Early Experimental Stages

Q: My reaction stops or slows down significantly after only a short period. What are the likely causes and how can I troubleshoot this?

A: A rapid decrease in catalytic activity early in a reaction often points to catalyst poisoning. This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the palladium catalyst, blocking them from participating in the catalytic cycle.

Troubleshooting Steps:

  • Identify Potential Poisons: Review all reagents and solvents for common catalyst poisons. Key culprits include:

    • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons.[1][2][3]

    • Nitrogen Compounds: Amines and pyridines can coordinate to palladium and inhibit activity.[2]

    • Halides: Can interfere with the catalytic cycle.[4]

    • Strongly Coordinating Species: Carbon monoxide, cyanides, and even some phosphine ligands in excess can act as inhibitors.[4][5]

  • Purify Reagents and Solvents: If the source of poisoning is suspected to be impure starting materials or solvents, purification is essential. Standard purification techniques such as distillation, recrystallization, or passing through a column of activated alumina or charcoal can be effective.

  • Use a Scavenger: In cases where trace amounts of poison are difficult to remove, consider adding a scavenger resin or a sacrificial agent to the reaction mixture to bind the poison before it reaches the catalyst.

  • Catalyst Pre-treatment: In some instances, pre-treating the catalyst can enhance its resistance to certain poisons.

Issue 2: Gradual Decrease in Catalyst Performance Over Time or in Recycled Runs

Q: My catalyst's efficiency is decreasing with each recycle, or the reaction rate is slowly declining over an extended period. What could be the cause?

A: A gradual loss of activity often points to thermal deactivation (sintering), coking, or leaching of the palladium.

Troubleshooting Steps:

  • Evaluate Reaction Temperature: High reaction temperatures can lead to sintering , where palladium nanoparticles migrate and agglomerate into larger, less active particles.[6][7][8] This is particularly relevant for supported catalysts.

    • Action: Attempt to lower the reaction temperature. If high temperatures are necessary, consider a catalyst with a more thermally stable support or one with additives that inhibit sintering.[6]

  • Check for Coking: Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks active sites and pores.[1][7] This is more common at elevated temperatures and with certain organic substrates that can decompose or polymerize.

    • Action: If coking is suspected, a regeneration step involving controlled oxidation to burn off the carbon deposits may be necessary (see Regeneration Protocols). To prevent coking, optimizing reaction conditions (e.g., temperature, reactant concentrations) can be beneficial.

  • Investigate Leaching: Leaching is the dissolution of palladium from the support into the reaction medium.[1][7][9][10] This is a concern for heterogeneous catalysts and leads to a permanent loss of active metal.

    • Action: Analyze the reaction mixture for dissolved palladium using techniques like ICP-MS.[9] To mitigate leaching, consider using a different solvent, modifying the support to enhance metal-support interactions, or operating at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of palladium catalyst deactivation?

A1: The primary mechanisms of palladium catalyst deactivation are:

  • Poisoning: Strong chemisorption of substances (e.g., sulfur or nitrogen compounds) onto the active palladium sites, rendering them inactive.[1][2][4]

  • Sintering: The agglomeration of small palladium particles into larger ones at elevated temperatures, resulting in a loss of active surface area.[6][8][11] Sintering can occur through particle migration and coalescence or through Ostwald ripening.[6]

  • Coking: The deposition of carbonaceous residues on the catalyst surface, which blocks access to the active sites.[1][7]

  • Leaching: The dissolution of the active palladium species from the support material into the reaction solution.[1][7][9][10]

  • Change in Oxidation State: For some reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[12][13]

Q2: Can a deactivated palladium catalyst be regenerated?

A2: Yes, in many cases, deactivated palladium catalysts can be regenerated, depending on the deactivation mechanism.

  • Coking: Deactivation by coking can often be reversed by controlled oxidation to burn off the carbon deposits.[1][14]

  • Poisoning: Regeneration from poisoning is possible but depends on the nature of the poison. Some poisons can be removed by washing with appropriate solvents or by chemical treatment.[3][15] For sulfur poisoning, oxidative treatments can be effective.[16]

  • Sintering: Sintering is generally considered irreversible as it involves a physical change in the catalyst structure.

  • Leaching: Leaching results in a physical loss of the active metal and is therefore irreversible.

Q3: How does the choice of support material affect catalyst stability?

A3: The support material plays a crucial role in the stability of a palladium catalyst. Inert supports with high thermal stability, surface area, and mechanical strength, such as alumina (Al₂O₃) and silica (SiO₂), help to disperse the active palladium and mitigate sintering.[6] The interaction between the palladium and the support can also influence its resistance to deactivation.[1][17] For example, certain support functional groups can anchor the palladium particles, minimizing leaching.[18]

Q4: What is the impact of phosphine ligand degradation on catalytic activity?

A4: Phosphine ligands are crucial for tuning the electronic and steric properties of palladium catalysts. However, they can degrade under certain reaction conditions, leading to catalyst deactivation.[19] The degradation products may no longer effectively stabilize the palladium center or may even act as inhibitors. The choice of bulky and electron-rich phosphine ligands can sometimes mitigate these issues and enhance catalyst stability and activity.[20][21]

Data on Catalyst Regeneration

The following tables summarize quantitative data on the regeneration of palladium catalysts under various conditions.

Table 1: Regeneration of Pd/C Catalysts Deactivated by Coking

Regeneration MethodTemperature (°C)AtmosphereRecovery of Initial Activity (%)Reference
Thermal Treatment250Air>80[22][23]
Thermal Treatment550-700Inert (N₂)Substantial carbon removal[14]
Oxidation450O₂/N₂ mixtureNot specified[14]

Table 2: Regeneration of Pd(OH)₂/C Catalyst

Regeneration ReagentsOperationNumber of Recycles with High Yield (>70%)Reference
Chloroform and Glacial Acetic AcidStirring and Ultrasonic3[15]

Table 3: Leaching of Palladium from Spent Catalysts

Leaching AgentTemperature (°C)Time (h)Leaching Rate (%)Reference
H₂SO₄ (60%) + NaCl (0.1 mol)60199[24]
HCl (2.0 M) + NaCl (4.0 M) + Fe³⁺ (0.67 M)801.599.5[25]

Experimental Protocols

Protocol 1: Regeneration of a Coked Pd/C Catalyst by Air Oxidation

This protocol is adapted from a procedure for regenerating a Pd/C catalyst used in hydrodechlorination reactions.[22][23]

Materials:

  • Deactivated (coked) Pd/C catalyst

  • Tube furnace

  • Air supply with flow controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place the deactivated Pd/C catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) to remove any residual reactants or solvents.

  • While maintaining a slow flow of inert gas, gradually heat the furnace to 250 °C.

  • Once the temperature has stabilized, switch the gas flow from inert gas to a controlled flow of air (e.g., 50 mL/min).

  • Hold the catalyst under the air flow at 250 °C for 12 hours to ensure complete combustion of the carbonaceous deposits.

  • After the oxidation period, switch the gas flow back to the inert gas.

  • Allow the catalyst to cool down to room temperature under the inert atmosphere.

  • The regenerated catalyst is now ready for reuse.

Protocol 2: Solvent Washing Regeneration of a Deactivated Pd(OH)₂/C Catalyst

This protocol is based on a method for regenerating a Pd(OH)₂/C catalyst used in a hydrogenation reaction.[15]

Materials:

  • Deactivated Pd(OH)₂/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Beaker or flask

  • Stir plate

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Place the deactivated Pd(OH)₂/C catalyst in a beaker.

  • Add a mixture of chloroform and glacial acetic acid. The optimal ratio may need to be determined empirically, but a 1:1 mixture can be a starting point.

  • Stir the mixture vigorously on a stir plate for a predetermined amount of time (e.g., 1-2 hours).

  • Place the beaker in an ultrasonic bath and sonicate for a period (e.g., 30 minutes) to further facilitate the removal of adsorbed species.

  • Filter the catalyst from the solvent mixture using a suitable filtration apparatus.

  • Wash the filtered catalyst with a fresh solvent (e.g., chloroform) to remove any residual acetic acid and dissolved impurities.

  • Dry the catalyst under vacuum to remove residual solvent.

  • The regenerated catalyst can then be tested for its activity.

Protocol 3: Oxidative Regeneration of a Sulfide-Poisoned Pd/Al₂O₃ Catalyst

This protocol is a conceptual procedure based on the principle of oxidizing sulfide poisons.[3]

Materials:

  • Sulfide-poisoned Pd/Al₂O₃ catalyst

  • Dilute solution of an oxidizing agent (e.g., potassium permanganate)

  • Reducing agent solution (e.g., hydrazine) for quenching excess oxidant

  • Deionized water

  • Filtration apparatus

Procedure:

  • Suspend the poisoned catalyst in deionized water.

  • Slowly add a dilute solution of potassium permanganate while stirring. The permanganate will oxidize the adsorbed sulfide species. Monitor the color change of the solution.

  • After the oxidation is complete (indicated by a stable color), carefully add a reducing agent like hydrazine to quench any excess permanganate.

  • Filter the catalyst from the solution.

  • Wash the catalyst thoroughly with deionized water to remove any residual salts.

  • Dry the catalyst before reuse. Caution: Handle oxidizing and reducing agents with appropriate safety precautions.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd Catalyst Poisoning Poisoning (e.g., S, N compounds) Active_Catalyst->Poisoning Impurities Sintering Sintering (High Temperature) Active_Catalyst->Sintering Heat Coking Coking (Carbon Deposition) Active_Catalyst->Coking Reactant/Product Degradation Leaching Leaching (Pd Dissolution) Active_Catalyst->Leaching Solvent/Reagents Pd_Reduction Change in Oxidation State (e.g., Pd(II) -> Pd(0)) Active_Catalyst->Pd_Reduction Reducing Agents Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Coking->Deactivated_Catalyst Leaching->Deactivated_Catalyst Pd_Reduction->Deactivated_Catalyst Catalyst_Regeneration_Workflow Start Deactivated Catalyst Identify Identify Deactivation Mechanism Start->Identify Coking Coking Identify->Coking Carbon Deposits Poisoning Poisoning Identify->Poisoning Impurities Sintering_Leaching Sintering or Leaching Identify->Sintering_Leaching Physical Change Thermal_Oxidation Thermal Oxidation (e.g., Air @ 250-450°C) Coking->Thermal_Oxidation Solvent_Wash Solvent Washing or Chemical Treatment Poisoning->Solvent_Wash Irreversible Irreversible (Consider new catalyst) Sintering_Leaching->Irreversible Regenerated_Catalyst Regenerated Catalyst Thermal_Oxidation->Regenerated_Catalyst Solvent_Wash->Regenerated_Catalyst Sintering_Mechanisms Initial_State Finely Dispersed Pd Nanoparticles Coalescence Particle Migration & Coalescence Initial_State->Coalescence High Temperature Ostwald_Ripening Ostwald Ripening (Atom Migration) Initial_State->Ostwald_Ripening High Temperature Final_State Sintered (Larger) Pd Particles Coalescence->Final_State Ostwald_Ripening->Final_State

References

Technical Support Center: Palladium-Catalyzed Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for palladium-catalyzed reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during palladium-catalyzed flow chemistry experiments, offering potential causes and step-by-step solutions.

Issue 1: High Palladium Leaching

Q1: My reaction stream shows high levels of palladium contamination in the product. What are the potential causes and how can I minimize leaching?

A1: Palladium leaching is a common issue in flow chemistry, particularly with heterogeneous catalysts. It can lead to product contamination and catalyst deactivation. The primary causes include the choice of solvent, reaction temperature, and the stability of the catalyst support.

Potential Causes:

  • Solvent Effects: Certain solvents, like DMF, can promote extensive leaching of catalytically active palladium.[1][2] In contrast, solvents such as dioxane and toluene have been shown to suppress palladium leaching.[2]

  • Temperature: Higher reaction temperatures can increase the rate of palladium leaching.[1][2] For instance, with a Pd/Al2O3 catalyst, leaching was observed at 90°C but was negligible at 30°C.[1][2]

  • Catalyst Support and Immobilization: The nature of the support material and the method of palladium immobilization significantly impact stability. Polymer-supported catalysts might be more prone to leaching, especially in the presence of certain reagents like triethylamine.[2]

  • Reaction Components: Individual components of the reaction mixture can induce leaching. For example, iodobenzene has been shown to cause leaching from a Pd/Al2O3 catalyst at elevated temperatures.[1][2]

Troubleshooting Steps:

  • Solvent Screening: If high leaching is observed, consider switching to a less coordinating solvent. A solvent screen experiment can identify a medium that minimizes leaching while maintaining reaction efficiency.

  • Temperature Optimization: Evaluate the effect of temperature on both reaction conversion and palladium leaching. It may be possible to find a lower temperature that provides acceptable conversion with significantly reduced leaching.

  • Catalyst Selection: If leaching persists, consider using a more robust heterogeneous catalyst. Catalysts with different support materials (e.g., silica, alumina) or alternative immobilization chemistries may offer improved stability.

  • Component Analysis: To pinpoint the cause of leaching, a modified flow setup can be used to assess the effect of individual reaction components on the catalyst bed.[1][2]

Issue 2: Catalyst Deactivation

Q2: I'm observing a gradual or sudden drop in product conversion over time. What could be causing my catalyst to deactivate, and how can I address this?

A2: Catalyst deactivation is a critical challenge in continuous flow processes, leading to decreased efficiency and process instability. Deactivation can be caused by several factors, including the formation of inactive palladium species and changes to the catalyst's physical structure.

Potential Causes:

  • Formation of Palladium Black: The aggregation of active palladium species into inactive palladium black is a common deactivation pathway, often indicated by the appearance of a dark precipitate.[3]

  • Reduction of Active Pd(II): For reactions requiring a Pd(II) catalyst, reduction to catalytically inactive Pd(0) species can occur, promoted by reagents such as triethylamine.[4][5]

  • Sintering and Leaching: The gradual loss of palladium from the support (leaching) and the agglomeration of palladium nanoparticles (sintering) can lead to a decrease in active catalytic sites.[6]

  • Fouling of the Catalyst Surface: Adsorption of byproducts or starting materials onto the catalyst surface can block active sites.

Troubleshooting Steps:

  • Visual Inspection: Check the catalyst bed for any color changes, such as the formation of black deposits, which could indicate palladium black formation.

  • In-situ Analysis: Advanced techniques like in-situ X-ray Absorption Spectroscopy (XAS) can be used to study changes in the palladium oxidation state and coordination environment during the reaction to understand the deactivation mechanism.[4][7]

  • Catalyst Regeneration: In some cases, the catalyst's activity can be restored. For instance, a deactivated Pd(0) catalyst can sometimes be re-oxidized to the active Pd(II) state by treatment with an oxidizing agent like benzoquinone.[4][5]

  • Process Parameter Optimization: Adjusting reaction parameters such as temperature, pressure, and residence time can help mitigate conditions that lead to catalyst instability.[8][9]

  • Catalyst Choice: Employing catalysts with supports that protect palladium species from aggregation can prevent deactivation.[3]

Issue 3: Increased Back Pressure and Clogging

Q3: The back pressure in my flow reactor is steadily increasing, and I suspect a blockage. What are the likely causes and how can I resolve this?

A3: Increased back pressure is a serious operational issue in flow chemistry that can lead to system failure. It is typically caused by the formation and accumulation of solid material within the reactor.

Potential Causes:

  • Precipitation of Salts: Insoluble salts, often byproducts of the reaction (e.g., in Buchwald-Hartwig aminations), can precipitate and clog the reactor.[8][9]

  • Catalyst Bed Compaction or Swelling: The physical properties of the catalyst support can change under reaction conditions, leading to compaction or swelling of the packed bed.

  • Catalyst Degradation: The catalyst support itself may degrade, releasing fine particles that can block the flow path.

  • Product Precipitation: The desired product may have limited solubility in the reaction solvent at the given concentration and temperature, causing it to precipitate.

Troubleshooting Steps:

  • Solubility Analysis: Ensure that all components, including reactants, products, and any byproducts, are soluble in the chosen solvent under the reaction conditions.

  • Acoustic Irradiation: The use of ultrasonic waves can help to handle solids in flow and prevent clogging.[10][11]

  • Reactor Design: For reactions prone to precipitation, consider using a reactor design that is more tolerant to solids, such as a continuous stirred-tank reactor (CSTR) cascade.[10]

  • Back Pressure Regulator: Utilize a back pressure regulator that is designed to handle particulates or slurries.

  • Flow Regime: Establishing a Taylor flow regime can help prevent clogging caused by solid accumulation.[12]

Frequently Asked Questions (FAQs)

Q4: How do I optimize residence time for my palladium-catalyzed flow reaction?

A4: Residence time is a critical parameter in flow chemistry that influences reaction conversion and product selectivity.[13][14] It is the average time a molecule spends in the reactor and can be controlled by adjusting the reactor volume or the volumetric flow rate.[15][16] To optimize residence time, you can perform a series of experiments where you systematically vary the flow rate while keeping other parameters constant. By analyzing the product stream at each flow rate, you can determine the residence time that provides the optimal balance between conversion and throughput.[15]

Q5: What are the advantages of using a back pressure regulator in palladium-catalyzed flow reactions?

A5: A back pressure regulator is essential for controlling the pressure within the flow reactor. This control is important for several reasons:

  • Phase Control: It allows for heating solvents above their atmospheric boiling points without boiling, enabling reactions at higher temperatures.[17]

  • Gas-Liquid Reactions: In reactions involving gaseous reagents, increasing the pressure enhances the solubility of the gas in the liquid phase, which can increase the reaction rate.[17]

  • Equilibrium Management: For reversible reactions, pressure can be used to shift the equilibrium towards the product side.[17]

Q6: Can I scale up my palladium-catalyzed flow reaction directly from lab to production?

A6: One of the significant advantages of flow chemistry is its potential for straightforward scalability.[18] However, direct scaling requires careful consideration of factors like mass and heat transfer.[19] To ensure a successful scale-up, it is often necessary to study the reaction under a broader range of conditions than is typically feasible in a standard laboratory setting to identify any mass transfer limitations.[20]

Data Presentation

Table 1: Influence of Solvent and Temperature on Palladium Leaching

CatalystReactionSolventTemperature (°C)Pd Leaching (ppm)Reference
PdEnCat 30HeckDMF90Extensive[1][2]
PdEnCat 30HeckDioxane90Suppressed[2]
PdEnCat 30HeckToluene90Suppressed[2]
Pd/Al2O3HeckN/A306[2]
Pd/Al2O3HeckN/A9096[1][2]

Table 2: Comparison of Palladium Leaching in Different Cross-Coupling Reactions

ReactionCatalystLeaching Level (ppm)Reference
Suzuki-MiyauraPd(0) nanoparticlesAs low as 34[21]
HeckPd(0) nanoparticlesAs low as 100[21]

Experimental Protocols

Protocol 1: Tandem Flow Reactor Setup for Assessing Individual Component-Induced Leaching

This protocol describes a method to study the extent of palladium leaching caused by individual reaction components.[1][2]

Objective: To identify which component of a reaction mixture is primarily responsible for palladium leaching from a heterogeneous catalyst.

Methodology:

  • Reactor Setup: A tandem flow reactor system is used, consisting of a packed bed reactor (PBR) containing the palladium catalyst, followed by a plug flow reactor (PFR).

  • Component Introduction: A solution of a specific reaction component (e.g., substrate, base, or solvent) is passed through the PBR using a first pump (F1).

  • Mixing: Any leached palladium species are carried by the mobile phase and mixed with the other reaction components, which are introduced via a second pump (F2) before entering the PFR.

  • Catalytic Activity Assessment: The catalytic activity of the leached species is evaluated by monitoring the reaction conversion in the PFR, which is maintained at the desired reaction temperature.

  • Quantification of Leaching: The palladium content in the collected reaction aliquots is quantified using Inductively Coupled Plasma (ICP) analysis.

Mandatory Visualization

Troubleshooting_Workflow start Start: Issue Encountered (e.g., Low Yield, High Back Pressure) check_leaching High Pd Leaching? start->check_leaching check_deactivation Catalyst Deactivation? check_leaching->check_deactivation No leaching_solutions Troubleshoot Leaching: - Solvent Screen - Optimize Temperature - Change Catalyst Support check_leaching->leaching_solutions Yes check_clogging High Back Pressure / Clogging? check_deactivation->check_clogging No deactivation_solutions Troubleshoot Deactivation: - Check for Pd Black - In-situ Analysis (XAS) - Catalyst Regeneration - Optimize Parameters check_deactivation->deactivation_solutions Yes clogging_solutions Troubleshoot Clogging: - Check Solubilities - Use Acoustic Irradiation - CSTR Reactor - Slurry-Tolerant BPR check_clogging->clogging_solutions Yes escalate Issue Persists: Consult Senior Scientist / Technical Support check_clogging->escalate No resolve Issue Resolved leaching_solutions->resolve deactivation_solutions->resolve clogging_solutions->resolve resolve->start Monitor for new issues

Caption: General troubleshooting workflow for palladium-catalyzed flow reactions.

Leaching_Analysis_Workflow start High Palladium Leaching Detected solvent_screen 1. Perform Solvent Screen (e.g., Toluene, Dioxane vs. DMF) start->solvent_screen temp_opt 2. Optimize Reaction Temperature (Lower temperature if possible) solvent_screen->temp_opt catalyst_change 3. Evaluate Different Catalyst Supports (e.g., Al2O3, Silica) temp_opt->catalyst_change component_analysis 4. Isolate Leaching Source (Tandem Reactor Setup) catalyst_change->component_analysis decision Leaching Mitigated? component_analysis->decision success Proceed with Optimized Conditions decision->success Yes failure Re-evaluate Catalyst System or Reaction Scope decision->failure No

Caption: Detailed workflow for troubleshooting high palladium leaching.

References

Validation & Comparative

A Comparative Guide to 11B NMR Spectroscopy for Monitoring Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemistries involving boronic acids, the ability to monitor reaction progress in real-time is critical for optimization, mechanistic understanding, and process control. Boronic acid reactions, such as the ubiquitous Suzuki-Miyaura coupling and the formation of dynamic covalent boronate esters, are cornerstones of modern synthesis. While various analytical techniques can track these transformations, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and powerful window into the changing chemical environment of the boron atom itself.

This guide provides an objective comparison of ¹¹B NMR with other common analytical methods, supported by experimental data and protocols, to aid researchers in selecting the optimal technique for their specific application.

¹¹B NMR Spectroscopy: A Direct Probe into Boron Chemistry

Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9%, spin I=3) and ¹¹B (80.1%, spin I=3/2). Due to its higher natural abundance, smaller quadrupole moment, and higher gyromagnetic ratio, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity.[1]

The key advantage of ¹¹B NMR in reaction monitoring lies in the high sensitivity of the boron chemical shift to its coordination environment. A significant and predictable change in the ¹¹B chemical shift occurs when the boron center transitions from a trigonal planar (sp²) geometry, typical of boronic acids, to a tetrahedral (sp³) geometry, characteristic of boronate esters or other tetracoordinate species.[2][3][4] This transition results in a substantial upfield shift in the ¹¹B NMR spectrum, providing a clear and unambiguous signal for monitoring the reaction progress.[3][5]

Comparative Analysis of Reaction Monitoring Techniques

While ¹¹B NMR is uniquely suited for observing the boron center, other techniques provide complementary information. The choice of method depends on the specific reaction, available equipment, and the type of data required.

Technique Information Provided In-situ Capability Sample Preparation Key Advantages Key Limitations
¹¹B NMR Direct structural information on boron species (sp² vs. sp³), quantitative analysis, kinetics.[4][6]ExcellentMinimal; reaction mixture often analyzed directly. Quartz NMR tubes recommended.[3]Direct, unambiguous monitoring of boron-containing species; relatively clean spectral window.Lower sensitivity than MS; quadrupolar broadening can reduce resolution; requires specialized NMR probe/instrument time.[3]
¹H NMR Structural information, quantitative analysis of reactants and products, kinetics.ExcellentMinimal; reaction mixture analyzed directly in a deuterated solvent.High sensitivity and resolution; readily available instrumentation.Complex spectra due to coupling with ¹¹B and ¹⁰B can complicate analysis; ¹¹B decoupling may be required.[7] Signal overlap is common.
HPLC / UPLC-MS Quantitative analysis of reactants, products, and byproducts; reaction kinetics.[8]Possible with online systemsAliquot quenching, dilution, and filtration required.[8]High sensitivity, high throughput, excellent for complex mixtures and trace analysis.[5]Indirect method (infers reaction progress from concentrations); not truly non-invasive; potential for reaction quenching to alter species.
Raman Spectroscopy Vibrational (structural) information; can monitor functional group changes.ExcellentNone for in-situ probes.Non-invasive, real-time monitoring; suitable for solid-state and heterogeneous reactions.[8][9]Indirectly monitors the boron environment; lower sensitivity; fluorescence can interfere.
Gas Chromatography (GC) Quantitative analysis of volatile reactants and products.Possible with online systemsAliquot quenching and possible derivatization.Excellent for volatile and thermally stable compounds; high resolution.Limited to volatile compounds; indirect method; destructive.
Experimental Data: ¹¹B NMR Chemical Shifts

The interpretation of ¹¹B NMR spectra relies on understanding the characteristic chemical shifts of different boron species. The following table summarizes typical chemical shift ranges.

Boron Species Hybridization Typical ¹¹B Chemical Shift (δ, ppm) Notes
Boronic Acid (R-B(OH)₂)sp²26 to 30Signal is downfield, representing the neutral, trigonal form.[4]
Boronate Anion (R-B(OH)₃⁻)sp³1 to 7Formed at pH > pKa; significant upfield shift upon tetrahedralization.[4]
Boronate Ester (cyclic)sp³5 to 13Formed from reaction with diols. The exact shift depends on ring size and substituents.[2][4]
Boroxine ((RBO)₃)sp²~ 33Cyclic anhydride of boronic acids.[10]
Amine-coordinated Boronate Esterssp³~ 14N→B dative bond formation leads to a distinct tetrahedral signal.[2]
Potassium Organotrifluoroborates (R-BF₃K)sp³3 to 9Common, stable boronic acid derivatives.[2][11]

Experimental Protocols

Protocol 1: In-situ ¹¹B NMR Monitoring of Boronate Ester Formation

This protocol describes the monitoring of the reaction between a phenylboronic acid (PBA) and a diol (e.g., catechol) to form a cyclic boronate ester.

1. Materials and Reagents:

  • Phenylboronic Acid (PBA)

  • Catechol

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm Quartz NMR tubes (to avoid background boron signals from borosilicate glass).[3]

  • Internal standard (optional, for precise quantification)

2. Sample Preparation:

  • In a clean, dry vial, dissolve phenylboronic acid (~4-5 mg) in 0.65 mL of DMSO-d₆.[3]

  • Transfer the solution to a quartz NMR tube.

  • Acquire an initial ¹¹B NMR spectrum (t=0) of the starting material. The PBA should exhibit a signal around 28-30 ppm.

3. Reaction Monitoring:

  • Add a stoichiometric equivalent of catechol directly to the NMR tube.

  • Quickly shake the tube to mix the reagents and place it back into the NMR spectrometer.

  • Begin acquiring ¹¹B NMR spectra at regular time intervals (e.g., every 5-10 minutes).

4. NMR Spectrometer Parameters (Example for a 400 MHz instrument):

  • Nucleus: ¹¹B

  • Frequency: ~128 MHz

  • Pulse Program: Standard single pulse (zg)

  • Acquisition Time: ~0.1 s

  • Relaxation Delay (D1): 1 s

  • Number of Scans: 1024 (adjust for desired signal-to-noise).[3]

  • Spectral Width: ~200 ppm

5. Data Processing and Analysis:

  • Process each spectrum with Fourier transformation, phase correction, and baseline correction.

  • Identify and integrate the signal for the starting boronic acid (~30 ppm) and the newly formed boronate ester product (~8-10 ppm).

  • Calculate the percent conversion at each time point using the integral values: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100

Visualizations

Logical Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a boronic acid reaction using in-situ ¹¹B NMR spectroscopy.

G Experimental Workflow for In-situ 11B NMR Monitoring A Reaction Setup: Dissolve boronic acid in deuterated solvent B Transfer to Quartz NMR Tube A->B C Acquire Spectrum (t=0) (Starting Material) B->C D Initiate Reaction (Add Reagent to Tube) C->D E Time-Resolved Acquisition (Collect spectra at regular intervals) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Data Analysis (Integration, % Conversion vs. Time) F->G H Kinetic & Mechanistic Insights G->H

Caption: Workflow for NMR monitoring of a boronic acid reaction.

Boronic Acid-Diol Equilibrium

This diagram shows the equilibrium between a trigonal boronic acid and a diol, forming a tetrahedral boronate ester, and the corresponding change observed in the ¹¹B NMR spectrum.

G 11B NMR Monitoring of Boronate Ester Formation cluster_reaction Chemical Equilibrium cluster_nmr Corresponding 11B NMR Signals BoronicAcid R-B(OH)₂ (Trigonal, sp²) Diol + Diol BoronicAcid->Diol Start Starting Material Signal δ ≈ 30 ppm BoronicAcid->Start BoronateEster Cyclic Boronate Ester (Tetrahedral, sp³) Diol->BoronateEster Product Product Signal δ ≈ 8 ppm BoronateEster->Product

Caption: Boron hybridization change and resulting ¹¹B NMR signal shift.

References

A Comparative Guide: Boronic Acids vs. Organotrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the choice of the organoboron reagent. For decades, boronic acids have been the workhorses of this reaction. However, the emergence of potassium organotrifluoroborates has provided a compelling alternative, addressing many of the limitations associated with their predecessors. This guide offers an objective comparison of boronic acids and organotrifluoroborates, supported by experimental data, to inform the selection of the optimal reagent for your cross-coupling needs.

At a Glance: Key Differences

FeatureBoronic AcidsOrganotrifluoroborates
Stability Prone to dehydration to form boroxines; can undergo protodeboronation.[1]Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[1][2]
Handling Often difficult to purify (waxy solids); stoichiometry can be complicated by the presence of anhydrides.[1]Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1]
Reactivity Generally highly reactive in cross-coupling.Often require in situ hydrolysis to the boronic acid for reaction; this "slow release" can suppress side reactions.
Stoichiometry Often used in excess to compensate for decomposition and boroxine formation.[1]Can be used in near-stoichiometric amounts due to their high stability.
Substrate Scope Broad, but can be problematic with sensitive or unstable functional groups.Excellent, particularly for challenging substrates like heteroaromatics where boronic acids are prone to decomposition.

Delving Deeper: A Head-to-Head Comparison

The primary advantage of organotrifluoroborates lies in their exceptional stability. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can complicate accurate massing and lead to irreproducible results. Furthermore, many boronic acids, especially those containing heteroaromatic or vinyl groups, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to reduced yields.

In contrast, the tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, renders them significantly more stable to air and moisture.[1] This stability allows for indefinite storage at ambient temperatures and simplifies handling, as they are typically crystalline, free-flowing solids.[1] This robustness also means they can be carried through multi-step synthetic sequences where a boronic acid might not survive.

In terms of reactivity, boronic acids are generally considered the more reactive species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Organotrifluoroborates are believed to act as a "protected" form of the boronic acid, which is slowly released under the basic reaction conditions through hydrolysis. This slow-release mechanism can be advantageous in preventing the accumulation of high concentrations of the reactive boronic acid, thereby minimizing side reactions such as homocoupling.

Performance Data: A Quantitative Look

The following tables provide a summary of comparative yield data for the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl halides with boronic acids and their corresponding organotrifluoroborates. It is important to note that reaction conditions are often optimized for each class of reagent and may not be directly identical.

Table 1: Cross-Coupling of Aryl Halides with Phenylboron Reagents

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11095
4-BromobenzonitrilePotassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8092
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10085
4-ChlorobenzonitrilePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8591

Table 2: Cross-Coupling of Aryl Halides with Heteroarylboron Reagents

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrileFuran-2-ylboronic acidPd(OAc)₂ / RuPhosNa₂CO₃Ethanol85Low/Decomposition[3]
4-BromobenzonitrilePotassium Furan-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8591[3]
4-ChlorobenzonitrileThiophen-2-ylboronic acid----Prone to protodeboronation[3]
4-ChlorobenzonitrilePotassium Thiophen-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8583[3]

The data clearly indicates that for challenging heteroaromatic substrates, which are known to be unstable as boronic acids, the corresponding organotrifluoroborates provide significantly higher yields.[3] This highlights the practical advantage of their enhanced stability.

Experimental Corner: Protocols for Success

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using both a boronic acid and an organotrifluoroborate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
  • Reaction Setup: In a flame-dried Schlenk tube, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) are combined.

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
  • Reaction Setup: To an oven-dried resealable Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), potassium organotrifluoroborate (0.26 mmol, 1.04 equiv), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., RuPhos, 6 mol%), and base (e.g., Cs₂CO₃, 0.75 mmol, 3.0 equiv).[4]

  • Solvent Addition: The tube is sealed, evacuated, and backfilled with argon three times. Degassed solvent (e.g., a mixture of THF and water) is added via syringe.[4]

  • Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 85 °C) with vigorous stirring for the indicated time (e.g., 12-24 hours).[3]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Visualizing the Chemistry

To better understand the relationship between these reagents and the catalytic cycle, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative\nAddition->Ar-Pd(II)L-X Transmetalation Transmetalation Ar-Pd(II)L-X->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L-Ar' Ar-Pd(II)L-Ar' Transmetalation->Ar-Pd(II)L-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Boronic Acid\n(Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Boronic Acid\n(Ar'-B(OH)2)->Transmetalation Organotrifluoroborate\n(K[Ar'-BF3]) Organotrifluoroborate (K[Ar'-BF3]) Hydrolysis Hydrolysis Organotrifluoroborate\n(K[Ar'-BF3])->Hydrolysis Hydrolysis->Boronic Acid\n(Ar'-B(OH)2)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the boron reagent.

Reagent_Comparison BoronicAcid Boronic Acid R-B(OH)₂ Prone to dehydration (Boroxine formation) Susceptible to protodeboronation Organotrifluoroborate Organotrifluoroborate K⁺[R-BF₃]⁻ Crystalline solid Air and moisture stable

Caption: Structural and stability comparison of boronic acids and organotrifluoroborates.

Conclusion: Making the Right Choice

Both boronic acids and organotrifluoroborates are valuable reagents for Suzuki-Miyaura cross-coupling. The choice between them depends on the specific requirements of the synthesis.

  • Choose Boronic Acids when:

    • The boronic acid is known to be stable and commercially available in high purity.

    • Rapid reaction kinetics are desired.

    • Cost is a primary concern, as some boronic acids are less expensive.

  • Choose Organotrifluoroborates when:

    • The corresponding boronic acid is unstable, prone to decomposition, or difficult to handle.

    • High reproducibility and accurate stoichiometry are critical.

    • The substrate is a challenging one, such as an electron-deficient or sterically hindered heteroaromatic.

    • The organoboron moiety needs to be carried through multiple synthetic steps.

For drug development and the synthesis of complex molecules, the superior stability, ease of handling, and excellent performance with challenging substrates often make potassium organotrifluoroborates the reagent of choice, justifying the potential for slightly longer reaction times or different reaction optimization. Their reliability and robustness can ultimately lead to more efficient and successful synthetic outcomes.

References

Performance Comparison of Key Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Methods for Weinreb Amide Synthesis

For decades, the Weinreb amide has been a cornerstone in organic synthesis, prized for its ability to controllably form ketones and aldehydes from carboxylic acid derivatives. The classical approach, often involving the conversion of a carboxylic acid to a reactive acyl chloride followed by amidation with N,O-dimethylhydroxylamine, has paved the way for countless synthetic achievements. However, the demand for milder conditions, broader functional group tolerance, and increased efficiency has spurred the development of numerous alternative methodologies. This guide provides an objective comparison of these modern techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.

The efficacy of a synthetic method is best judged by its yield, reaction conditions, and substrate scope. The following table summarizes the performance of several prominent alternative methods for Weinreb amide synthesis, providing a clear comparison of their key features.

MethodStarting MaterialReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Notes
Direct Amidation
PPh₃/I₂Carboxylic AcidPPh₃, I₂, i-Pr₂NEtCH₂Cl₂0 - RT1 - 2465 - 95Mild conditions, but can require stoichiometric phosphine oxide removal.[1][2]
P[NMe(OMe)]₃Carboxylic AcidP[NMe(OMe)]₃Toluene600.5 - 2>90Highly efficient for a broad range of substrates, including sterically hindered ones.[3]
CDMT/NMMCarboxylic Acid2-Chloro-4,6-dimethoxy-1,3,5-triazine, NMMTHFRT2 - 485 - 98Simple one-pot procedure with high purity products often not requiring chromatography.[4][5]
T3P®Carboxylic AcidPropylphosphonic AnhydrideVariousRT0.5 - 2HighMild conditions with minimal epimerization for chiral substrates; byproducts are water-soluble.[6][7][8]
CDICarboxylic Acid1,1'-CarbonyldiimidazoleCH₂Cl₂RT6~70Good for simple substrates, but can be sluggish.[9]
BOP/BaseCarboxylic AcidBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphateDMF0 - RT1 - 3HighEffective for peptide-like couplings, but produces carcinogenic HMPA as a byproduct.[10][11]
Palladium-Catalyzed Carbonylation Aryl/Heteroaryl HalidePd(OAc)₂, Xantphos, COToluene/DioxaneRT - 1002 - 2470 - 95Direct conversion from aryl halides, good for late-stage functionalization.[12][13][14][15]
From Esters EsterAlMe₃, N,O-dimethylhydroxylamine·HCl1,2-dichloroethaneReflux2HighEffective for direct conversion of esters, avoiding the carboxylic acid intermediate.[5][16]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for some of the key alternative methods.

Method 1: Direct Amidation using Triphenylphosphine and Iodine (PPh₃/I₂)

This method provides a mild and efficient route from carboxylic acids to Weinreb amides.[1]

Procedure:

  • To a stirred solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).

  • Stir the reaction mixture for 5 minutes at 0 °C under a nitrogen atmosphere.

  • Add the carboxylic acid (1.0 mmol) to the mixture, followed by the dropwise addition of diisopropylethylamine (i-Pr₂NEt, 2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-24 hours).

  • Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 2: Direct Amidation using P[NMe(OMe)]₃

This powerful reagent allows for the direct and high-yielding conversion of a wide range of carboxylic acids.[3]

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL), add P[NMe(OMe)]₃ (1.1 mmol).

  • Heat the reaction mixture to 60 °C and stir for 0.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired Weinreb amide.

Method 3: Palladium-Catalyzed Aminocarbonylation

This method is particularly useful for the synthesis of aryl and heteroaryl Weinreb amides directly from the corresponding halides.[14][15]

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl triflate (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and a base (e.g., triethylamine, 2.5 mmol) in a suitable solvent (e.g., toluene or dioxane).

  • Purge the vessel with carbon monoxide (CO) gas (balloon pressure) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic transformations.

Weinreb_Synthesis_Alternatives cluster_direct Direct Amidation cluster_ester From Esters cluster_pd Pd-Catalyzed Carbonylation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent (PPh3/I2, T3P, etc.) Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate AlMe3, HN(OMe)Me Aryl Halide Aryl Halide Acyl-Pd Complex Acyl-Pd Complex Aryl Halide->Acyl-Pd Complex Pd(0), CO Weinreb Amide Weinreb Amide Activated Intermediate->Weinreb Amide HN(OMe)Me Tetrahedral Intermediate->Weinreb Amide Acyl-Pd Complex->Weinreb Amide HN(OMe)Me Direct_Amidation_Workflow start Start: Carboxylic Acid reagents Add Coupling Reagent (e.g., PPh3/I2) and Base start->reagents amine Add N,O-dimethyl- hydroxylamine HCl reagents->amine reaction Stir at RT amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Weinreb Amide purification->product

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted phenylboronic acids in three common and synthetically important reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and oxidation to phenols. The reactivity of these isomers is critically influenced by the electronic and steric nature of the substituent and its position on the phenyl ring. Understanding these differences is crucial for reaction optimization, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and materials science.

I. Comparative Reactivity: A Quantitative Overview

The reactivity of substituted phenylboronic acids generally follows a trend dictated by a combination of electronic and steric effects. Electron-donating groups (EDGs) tend to increase the nucleophilicity of the aryl group, often accelerating reactions where the boronic acid acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity. Steric hindrance, particularly from bulky ortho substituents, can significantly impede the approach of reagents to the boron center, thereby reducing reaction rates and yields.

Table 1: Comparative Reactivity of Substituted Phenylboronic Acid Isomers in Common Reactions
Reaction TypeSubstituent (Example)General Reactivity TrendIllustrative Yields (%)Key Influencing Factors
Suzuki-Miyaura Coupling Nitro (-NO₂) (EWG)para > meta >> orthop-NO₂: 95% m-NO₂: 79% o-NO₂: 25%Electronic Effects: EWGs decrease the nucleophilicity of the aryl group, which can slow the transmetalation step. Steric Effects: The ortho-nitro group severely hinders the approach of the palladium complex to the boron atom.[1]
Methoxy (-OCH₃) (EDG)para ≥ meta > orthop-OCH₃: ~92% o-OCH₃: Lower yields often observed due to steric hindrance, though specific conditions can lead to high yields.Electronic Effects: EDGs enhance the nucleophilicity of the aryl group, facilitating transmetalation. Steric Effects: The ortho-methoxy group can sterically hinder the reaction, although less severely than a nitro group.
Chan-Lam Coupling Generalpara > meta >> ortho (Predicted)Direct comparative data is scarce. However, both electron-rich and electron-poor arylboronic acids are generally effective.[2] Sterically hindered ortho-substituted arylboronic acids can give low yields.Electronic Effects: The reaction is compatible with both EDGs and EWGs. Steric Effects: Significant steric hindrance at the ortho position is expected to decrease reactivity by impeding coordination to the copper catalyst.
Oxidation to Phenols Generalortho (with H-bonding) > para > meta (Predicted based on kinetics)Direct comparative yield data under identical conditions is limited. The reaction is often high-yielding for a wide range of substituted phenylboronic acids.[3]Electronic Effects: The reaction rate is pH-dependent and influenced by the electronic nature of the substituent. Steric Effects: Steric hindrance around the boron atom can affect the rate of attack by the oxidant. Intramolecular hydrogen bonding in some ortho-isomers can influence reactivity.

Note: The yields presented are illustrative and can vary significantly based on the specific substrates, reaction conditions (catalyst, ligand, base, solvent, temperature), and reaction time.

II. Understanding the Reactivity Trends

The observed reactivity differences between ortho-, meta-, and para-substituted phenylboronic acids can be rationalized by considering the interplay of electronic and steric effects.

G Factors Influencing Reactivity of Phenylboronic Acid Isomers cluster_effects Electronic Effects cluster_position Positional Isomerism Inductive Effect Inductive Effect Reactivity Reactivity Inductive Effect->Reactivity Resonance Effect Resonance Effect Resonance Effect->Reactivity Ortho Ortho Steric Hindrance Steric Hindrance Ortho->Steric Hindrance High Meta Meta Meta->Steric Hindrance Low Para Para Para->Steric Hindrance Negligible Steric Hindrance->Reactivity

Caption: Interplay of electronic and steric effects on reactivity.

Electronic Effects: The electronic nature of the substituent influences the electron density on the carbon atom of the C-B bond.

  • Inductive Effect: This is the through-bond polarization of electrons. Electronegative atoms withdraw electron density, while alkyl groups donate it.

  • Resonance Effect: This involves the delocalization of π-electrons. Groups with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring, particularly at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density from the ring, also more strongly at the ortho and para positions.

Steric Effects: The spatial arrangement of atoms can hinder the approach of reactants. This effect is most pronounced for bulky substituents in the ortho position, which can block access to the reactive boronic acid group.

III. Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation of phenylboronic acids. Note: These are starting points, and optimization of reaction conditions is often necessary for specific substrates.

G General Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Preparation Prepare stock solutions of ortho-, meta-, and para-isomers and other reagents. Reaction_Setup Set up parallel reactions for each isomer under identical conditions (temperature, solvent, catalyst loading). Reactant_Preparation->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., by TLC, GC, or LC-MS). Reaction_Setup->Monitoring Workup Quench reactions and perform standard workup procedure. Monitoring->Workup Purification Purify products (e.g., column chromatography). Workup->Purification Characterization Characterize products and determine yields (e.g., NMR, MS, HPLC). Purification->Characterization

Caption: Workflow for comparing isomer reactivity.

A. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and an organohalide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (ortho, meta, or para) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Chan-Lam Coupling

This copper-catalyzed reaction forms a C-N or C-O bond between a boronic acid and an amine or alcohol.

Materials:

  • Amine or alcohol (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (ortho, meta, or para) (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine or Triethylamine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Methanol)

Procedure:

  • To a reaction flask, add the amine or alcohol, substituted phenylboronic acid, copper(II) acetate, and base.

  • Add the solvent and stir the mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

C. Oxidation to Phenols

This reaction converts a C-B bond to a C-O bond, typically using an oxidizing agent like hydrogen peroxide.

Materials:

  • Substituted phenylboronic acid (ortho, meta, or para) (1.0 mmol, 1.0 equiv)

  • Hydrogen peroxide (30% aqueous solution, 1.5 mmol, 1.5 equiv)

  • Base (e.g., NaOH, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., Tetrahydrofuran/Water mixture)

Procedure:

  • Dissolve the substituted phenylboronic acid in the solvent in a reaction flask.

  • Add the base to the solution and stir.

  • Slowly add the hydrogen peroxide solution to the mixture at room temperature. The reaction is often exothermic.

  • Stir the reaction for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting phenol by column chromatography or distillation.

IV. Conclusion

The reactivity of ortho-, meta-, and para-substituted phenylboronic acids is a nuanced interplay of electronic and steric factors that are highly dependent on the specific reaction. In Suzuki-Miyaura and likely Chan-Lam couplings, the general trend of para > meta >> ortho holds, primarily due to the significant steric hindrance in the ortho position. For oxidation reactions, the trend is less straightforward and can be influenced by factors such as intramolecular hydrogen bonding. This guide provides a foundational understanding and practical protocols for researchers to navigate the selection and application of these versatile reagents in their synthetic endeavors. Careful consideration of the principles outlined herein will aid in the rational design of experiments and the efficient synthesis of target molecules.

References

A Comparative Guide to the Efficacy of Palladium Precatalysts in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to the success of this transformation is the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium precatalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The selection of an appropriate palladium precatalyst is critical for optimizing reaction yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of several common palladium precatalysts in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data highlights the influence of the precatalyst structure, ligand, and reaction conditions on the outcome.

Precatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
In-situ generated from Pd(OAc)₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT-44--[1]
In-situ generated from Pd(OAc)₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT-74--[1]
In-situ generated from Pd(OAc)₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT-84--[1]
Allyl-based precatalyst (XPhos) 4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT-~80--[1]
tBuXPhos Pd G3 4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.593--[2][3]
Palladacycle (Graphene Oxide supported) Aryl Chlorides-Cs₂CO₃---up to 8080,000240,000[4]
Phosphite Palladacycle Aryl IodidesArylboronic acids-----10⁶ - 10⁷10⁵ - 10⁶[4]
Pd(PPh₃)₄ 1-Chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂OMW-Good--[5]
(AAF)₂PdCl₂ BromobenzenePhenylboronic acidCs₂CO₃1,4-Dioxane902494--[6]

Note: The ligand-to-palladium ratio for the in-situ generated catalysts from Pd(OAc)₂ with XPhos ligand were 0.8:1, 1:1, and 1.2:1, respectively.[1]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions using different types of palladium precatalysts.

General Procedure for Suzuki-Miyaura Coupling using an In-situ Generated Catalyst from Pd(OAc)₂

This protocol is adapted for the coupling of 4-chlorotoluene and phenylboronic acid.[1]

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • XPhos ligand

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Procedure:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and potassium phosphate (0.55 M).

  • Add palladium acetate to a concentration of 0.0025 M.

  • Add the desired equivalent of XPhos ligand (e.g., 0.8, 1.0, or 1.2 equivalents relative to palladium).

  • Add a solvent mixture of methanol (0.95 mL) and THF (0.05 mL).

  • Stir the reaction mixture at a controlled temperature for the specified time.

  • Product yield can be determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.[1]

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst (tBuXPhos Pd G3)

This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides.[7]

Materials:

  • tBuXPhos Pd G3 precatalyst

  • Aryl or heteroaryl halide (1.0 equiv)

  • Aryl or heteroarylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

Procedure:

  • To a glovebox, add the aryl or heteroaryl halide, aryl or heteroarylboronic acid, and potassium phosphate to a reaction vial.

  • Add the tBuXPhos Pd G3 precatalyst (typically 0.1-2 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 1-24 h).

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling using a Palladacycle Precatalyst in Water

This protocol describes a sustainable approach using a specific palladacycle in neat water.[8]

Materials:

  • Palladacyclic catalyst precursor

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Sodium carbonate (Na₂CO₃, 2.5 equiv)

  • Deionized water

Procedure:

  • In a reaction vessel open to the air, combine the aryl halide, arylboronic acid, sodium carbonate, and the palladacyclic catalyst precursor (0.04 mol%).

  • Add deionized water as the solvent.

  • Stir the reaction mixture vigorously at ambient temperature.

  • The coupling product can be isolated in high purity by simple filtration, with no organic solvents required for the workup.[8]

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactants Combine Aryl Halide, Arylboronic Acid, & Base Catalyst Add Pd Precatalyst & Ligand (if needed) Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Heating Heat and Stir Solvent->Heating Quench Quench Reaction Heating->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Quantitative analysis of ketone formation from Weinreb amides

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison with Traditional Methods

For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical aspect of molecular construction. While classical methods involving the reaction of organometallic reagents with esters or acid chlorides are well-known, they are often plagued by over-addition, leading to the formation of undesired tertiary alcohol byproducts and consequently, lower yields of the target ketone. The Weinreb-Nahm ketone synthesis, utilizing an N-methoxy-N-methylamide (Weinreb amide), has emerged as a robust and highly selective alternative, consistently delivering superior yields and broader functional group tolerance. This guide provides an objective, data-driven comparison of the Weinreb amide approach with traditional methods for ketone synthesis.

At a Glance: Key Performance Differences

FeatureWeinreb AmideEsterAcid Chloride
Primary Product KetoneTertiary Alcohol (major)Tertiary Alcohol (major)
Over-addition Minimal to noneSignificantSignificant
Yield of Ketone Generally high (>80%)[1]Variable, often lowVariable, often low
Intermediate Stable chelated tetrahedralUnstable tetrahedralUnstable tetrahedral
Functional Group Tolerance Excellent[2]ModeratePoor
Reagent Compatibility Grignard, OrganolithiumGrignard, OrganolithiumOrganolithium, Gilman

Quantitative Data Comparison: Yields of Ketone Synthesis

The primary advantage of the Weinreb amide is its ability to resist over-addition from organometallic reagents. This is due to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.[1][2] In contrast, the tetrahedral intermediates formed from esters and acid chlorides are unstable and readily eliminate the alkoxy or chloride leaving group, respectively, to form the ketone in situ. This newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3]

The following tables summarize representative yields for ketone synthesis using Weinreb amides compared to traditional methods.

Table 1: Ketone Synthesis via Weinreb Amides

Weinreb Amide SubstrateOrganometallic ReagentProductYield (%)
N-methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone95
N-methoxy-N-methylacetamidePhenylmagnesium bromideAcetophenone87
N-methoxy-N-methylisobutyramidePhenyllithiumIsobutyrophenone92
3-(4-Bromophenyl)-N-methoxy-N-methylpropanamidePhenyllithium3-(4-Bromophenyl)-1-phenylpropan-1-one80[4]
4-Bromo-N-methoxy-N-methyl-benzamiden-Butyllithium4-Bromo-1-phenylpentan-1-one72[4]

Table 2: Ketone Synthesis via Esters and Acid Chlorides (Illustrative Examples)

Starting MaterialOrganometallic ReagentDesired KetoneKetone Yield (%)Major Byproduct
Methyl benzoatePhenylmagnesium bromideBenzophenoneLow/VariableTriphenylmethanol
Ethyl acetatePhenylmagnesium bromideAcetophenoneLow/Variable2-Phenyl-2-propanol
Benzoyl chloridePhenyllithiumBenzophenoneLow/VariableTriphenylmethanol
Hexanoyl chloridePhenyllithiumHexanophenone55[5]1,1-Diphenylhexan-1-ol

Note: Yields for ketone synthesis from esters and acid chlorides are often not reported as the primary product is the tertiary alcohol. The yields can be highly variable depending on reaction conditions such as temperature and stoichiometry.

Experimental Workflows and Reaction Mechanisms

To provide a clearer understanding of the practical and mechanistic differences, the following sections detail the experimental workflows and reaction pathways.

Weinreb Ketone Synthesis Workflow

The synthesis of a ketone using a Weinreb amide is a two-step process: the formation of the Weinreb amide from a carboxylic acid, followed by the reaction with an organometallic reagent.

Weinreb_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation Carboxylic_Acid Carboxylic Acid Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide 1. Coupling Coupling Agent (e.g., DCC, POCl3) Coupling->Weinreb_Amide 2. Amine N,O-Dimethyl- hydroxylamine HCl + Base Amine->Weinreb_Amide 3. Weinreb_Amide_2 Weinreb Amide Organometallic Organometallic Reagent (R'-M) Ketone Ketone (R-CO-R') Organometallic->Ketone 2. Workup Acidic Workup Workup->Ketone 3. Weinreb_Amide_2->Ketone 1.

Caption: General workflow for Weinreb ketone synthesis.

Reaction Mechanisms

The key difference in the outcome of these reactions lies in the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.

Reaction_Mechanisms cluster_weinreb Weinreb Amide Pathway cluster_ester Ester/Acid Chloride Pathway W_start Weinreb Amide W_intermediate Stable Chelated Tetrahedral Intermediate W_start->W_intermediate + W_reagent R'-M W_reagent->W_intermediate W_ketone Ketone W_intermediate->W_ketone W_workup H3O+ W_workup->W_ketone W_no_over No Over-addition W_ketone->W_no_over E_start Ester or Acid Chloride E_intermediate Unstable Tetrahedral Intermediate E_start->E_intermediate + E_reagent1 R'-M (1 eq) E_reagent1->E_intermediate E_ketone Ketone (in situ) E_intermediate->E_ketone E_alcohol Tertiary Alcohol E_ketone->E_alcohol + E_reagent2 R'-M (2nd eq) E_reagent2->E_alcohol

Caption: Comparison of reaction mechanisms.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general procedure for the synthesis of an N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid using phosphorus oxychloride (POCl₃) as an activator.[6]

Materials:

  • Carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add diisopropylethylamine.

  • Slowly add phosphorus oxychloride to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ketone Synthesis from a Weinreb Amide

This protocol provides a general method for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Protocol 3: Synthesis of a Ketone from an Ester and a Grignard Reagent (Illustrative)

This protocol illustrates a typical procedure for the reaction of an ester with a Grignard reagent, which primarily yields a tertiary alcohol.[3][7]

Materials:

  • Ester (e.g., Methyl benzoate, 1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, >2.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the ester in anhydrous diethyl ether under an inert atmosphere.

  • Slowly add the Grignard reagent (at least two equivalents) to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The primary product will be the tertiary alcohol, with the ketone present as a minor byproduct, if at all. Separation requires careful chromatography.

Protocol 4: Synthesis of a Ketone from an Acid Chloride and an Organolithium Reagent (Illustrative)

This protocol describes the reaction of an acid chloride with an organolithium reagent, which is also prone to over-addition.[5][8] The use of Gilman reagents (organocuprates) can provide the ketone in higher yield.[9][10]

Materials:

  • Acid chloride (e.g., Benzoyl chloride, 1.0 equiv)

  • Organolithium reagent (e.g., Phenyllithium, >2.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the acid chloride in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.

  • Slowly add the organolithium reagent (at least two equivalents) to the solution.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Similar to the ester reaction, the major product is the tertiary alcohol.

Conclusion

The quantitative data and mechanistic insights clearly demonstrate the superiority of the Weinreb amide for the synthesis of ketones. Its ability to form a stable chelated intermediate effectively prevents the over-addition of organometallic reagents, leading to significantly higher yields and cleaner reaction profiles compared to the use of esters or acid chlorides. For researchers in drug development and other scientific fields where high-yielding and selective ketone formation is paramount, the Weinreb-Nahm synthesis represents a more reliable and efficient strategy.

References

A Comparative Guide to Boronic Acid-Catalyzed Amidation and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where it is a ubiquitous feature in active pharmaceutical ingredients (APIs). The drive for more efficient, milder, and environmentally benign synthetic methods has led to the exploration of various catalytic systems for direct amidation, moving away from traditional stoichiometric coupling reagents. This guide provides an objective comparison of boronic acid-catalyzed amidation with two prominent alternatives: zirconium-based catalysis and carbodiimide-mediated coupling, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice of amidation method often depends on a balance of factors including substrate scope, reaction conditions, catalyst cost and toxicity, and ease of purification. The following table summarizes the general performance of boronic acid catalysts, zirconium catalysts, and carbodiimide reagents in the direct amidation of a carboxylic acid and an amine.

FeatureBoronic Acid CatalysisZirconium CatalysisCarbodiimide Coupling (e.g., EDC/HOBt)
Catalyst/Reagent Catalytic (typically 1-10 mol%)Catalytic (typically 2-10 mol%)Stoichiometric (typically 1.1-1.5 equiv.)
Reaction Temperature Room temperature to reflux (80-110 °C)Room temperature to 70 °C0 °C to room temperature
Key Strengths Mild conditions, good functional group tolerance, catalytic nature reduces waste.Mild conditions, high yields, effective for some sterically hindered substrates.Well-established, reliable, and effective for a very broad range of substrates.
Key Weaknesses Can require elevated temperatures and dehydrating agents; catalyst deactivation can occur.Can be sensitive to air and moisture; catalyst speciation can be complex.Generates stoichiometric urea byproducts, which can complicate purification; potential for racemization.
Typical Solvents Toluene, fluorobenzene, DCMTHF, tolueneDMF, DCM
Additives Often requires molecular sieves or Dean-Stark trap; co-catalysts like DMAPO can enhance reactivity.May require molecular sieves.Additives like HOBt or Oxyma are used to suppress side reactions and racemization.

Mechanistic Insights: A Tale of Different Pathways

The mechanisms underpinning these amidation methods differ significantly, influencing their reactivity and substrate compatibility.

Boronic Acid Catalysis: Monomers, Dimers, and Beyond

The mechanism of boronic acid-catalyzed amidation has been a subject of extensive study, with several pathways proposed.

  • The Monoacyloxyboron Pathway: The initially accepted mechanism involves the formation of a monoacyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst. This intermediate is then attacked by the amine to form the amide and regenerate the catalyst.[1][2] Removal of water is crucial to drive the equilibrium towards product formation.[1]

    Monoacyloxyboron_Pathway RCOOH R-COOH H2O_out1 - H₂O RCOOH->H2O_out1 ArBOH2 ArB(OH)₂ ArBOH2->H2O_out1 Intermediate1 ArB(OCOR)OH Intermediate2 [Tetrahedral Intermediate] Intermediate1->Intermediate2 + R'-NH₂ H2O_out1->Intermediate1 RNH2 R'-NH₂ Amide R-CONHR' H2O_in + H₂O Intermediate2->Amide - ArB(OH)₂

    Figure 1. The Monoacyloxyboron Pathway.
  • The Dimeric B-X-B Motif Pathway: More recent studies suggest the involvement of dimeric B-O-B or B-N-B intermediates.[3][4] These dimeric species are proposed to activate the carboxylic acid and deliver the amine nucleophile in a concerted fashion, potentially offering a lower energy pathway.[4]

    Dimeric_BOB_Pathway cluster_catalyst Catalyst Dimerization cluster_activation Carboxylic Acid Activation cluster_amination Amination ArBOH2_1 ArB(OH)₂ Boroxine Boroxine (ArBO)₃ ArBOH2_1->Boroxine ArBOH2_2 ArB(OH)₂ ArBOH2_2->Boroxine Boroxine_activated Boroxine Dimeric_Intermediate Dimeric Acylboronate [B-O-B Motif] Boroxine_activated->Dimeric_Intermediate RCOOH R-COOH RCOOH->Dimeric_Intermediate Dimeric_Intermediate_amination Dimeric Acylboronate Amide R-CONHR' Dimeric_Intermediate_amination->Amide + R'-NH₂ RNH2 R'-NH₂

    Figure 2. The Dimeric B-O-B Motif Pathway.

Zirconium Catalysis: The Role of Oxo Clusters

Zirconium(IV) salts, such as ZrCl₄, are effective Lewis acid catalysts for direct amidation.[5][6] Mechanistic studies suggest that the active catalytic species are not simple monomeric zirconium complexes but rather zirconium oxo clusters that form in situ.[7][8] These clusters are proposed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8]

Zirconium_Catalysis_Pathway cluster_catalyst_formation Catalyst Formation cluster_reaction_cycle Catalytic Cycle ZrCl4 ZrCl₄ Zr_Oxo_Cluster [ZrₙOₘ] Cluster ZrCl4->Zr_Oxo_Cluster H2O_trace Trace H₂O H2O_trace->Zr_Oxo_Cluster Zr_Oxo_Cluster_active [ZrₙOₘ] Cluster Activated_Complex Activated Carboxylate -Cluster Complex Zr_Oxo_Cluster_active->Activated_Complex + R-COOH RCOOH R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-NH₂ RNH2 R'-NH₂ Tetrahedral_Intermediate->Zr_Oxo_Cluster_active Amide R-CONHR' Tetrahedral_Intermediate->Amide H2O H₂O Tetrahedral_Intermediate->H2O

Figure 3. Zirconium-Catalyzed Amidation via Oxo Clusters.
Carbodiimide Coupling: A Stoichiometric Approach

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used stoichiometric reagents for amide bond formation. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide. Additives like 1-hydroxybenzotriazole (HOBt) are often used to form an active ester intermediate, which is more stable and less prone to side reactions and racemization.[9]

EDC_HOBt_Pathway RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Amide R-CONHR' O_acylisourea->Amide + R'-NH₂ (Direct path) EDU EDU (Urea byproduct) O_acylisourea->EDU HOBt HOBt Active_Ester->HOBt (regenerated) Active_Ester->Amide + R'-NH₂ RNH2 R'-NH₂

Figure 4. EDC/HOBt-Mediated Amidation Pathway.

Quantitative Performance Data

The following tables provide a comparative overview of the performance of selected boronic acid catalysts, a zirconium catalyst, and EDC/HOBt for the amidation of various carboxylic acids and amines.

Table 1: Amidation of Benzoic Acid with Benzylamine
Catalyst/ReagentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Boronic Acids
3,4,5-Trifluorophenylboronic acid1TolueneReflux (111)1694-95[2]
3,5-Bis(trifluoromethyl)phenylboronic acid5TolueneReflux (111)12~90[10]
2-Iodophenylboronic acid5CH₂Cl₂RT2491[3]
Zirconium Catalyst
ZrCl₄2Toluene110495[6]
Carbodiimide Reagent
EDC/HOBt120 (equiv.)DMF0 to RT12-2476-91[5]
Table 2: Amidation of Sterically Hindered and Electronically Diverse Substrates
Carboxylic AcidAmineCatalyst/ReagentCatalyst Loading (mol%)ConditionsYield (%)Reference
Pivalic AcidBenzylamine2-Iodophenylboronic acid10Toluene, Reflux, 24h78[3]
Pivalic AcidBenzylamineZrCl₄10Toluene, 110°C, 24h85[5]
Pivalic AcidBenzylamineEDC/HOBt150 (equiv.)DCM, RT, 48h65[2]
4-Nitrobenzoic AcidAniline3,5-Bis(trifluoromethyl)phenylboronic acid/DMAPO5Fluorobenzene, Reflux, 17h88[10]
4-Nitrobenzoic AcidAnilineZrCl₄5Toluene, 110°C, 18h75[5]
4-Nitrobenzoic AcidAnilineEDC/HOBt/DMAP100 (equiv.)ACN, RT, 18h72[11]
N-Boc-glycineBenzylamineB(OCH₂CF₃)₃10TAME, 86°C, 18h91[12]
N-Boc-glycineBenzylamineZrCl₄5THF, 70°C, 24h92[5]
N-Boc-glycineBenzylamineEDC/HOBt120 (equiv.)DMF, 0 to RT, 12h>95[9]

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences between these methods, detailed experimental protocols for the synthesis of N-benzyl-4-phenylbutanamide are provided below.

Workflow Comparison

Experimental_Workflow cluster_boronic_acid Boronic Acid Catalysis cluster_zirconium Zirconium Catalysis cluster_edc EDC/HOBt Coupling BA_1 Combine carboxylic acid, amine, boronic acid, and solvent. BA_2 Set up Dean-Stark trap or add molecular sieves. BA_1->BA_2 BA_3 Reflux for 12-24 hours. BA_2->BA_3 BA_4 Aqueous workup. BA_3->BA_4 BA_5 Purify by chromatography. BA_4->BA_5 Zr_1 Combine carboxylic acid, amine, ZrCl₄, and solvent under inert gas. Zr_2 Heat at 70-110°C for 4-24 hours. Zr_1->Zr_2 Zr_3 Quench with water. Zr_2->Zr_3 Zr_4 Aqueous workup. Zr_3->Zr_4 Zr_5 Purify by chromatography. Zr_4->Zr_5 EDC_1 Dissolve carboxylic acid and HOBt in solvent at 0°C. EDC_2 Add amine and EDC. EDC_1->EDC_2 EDC_3 Stir at RT for 12-24 hours. EDC_2->EDC_3 EDC_4 Aqueous workup to remove urea byproduct. EDC_3->EDC_4 EDC_5 Purify by chromatography. EDC_4->EDC_5

Figure 5. Comparative Experimental Workflows.
Detailed Experimental Procedure: Synthesis of N-Benzyl-4-phenylbutanamide

Method A: Boronic Acid Catalysis (using 3,4,5-Trifluorophenylboronic acid)

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), benzylamine (1.09 mL, 10.0 mmol), 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%), and toluene (40 mL).

  • Heat the reaction mixture to reflux and continue heating for 16 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-phenylbutanamide.

Method B: Zirconium Catalysis (using ZrCl₄)

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), zirconium(IV) chloride (117 mg, 0.5 mmol, 5 mol%), and anhydrous THF (20 mL).

  • Stir the mixture for 10 minutes at room temperature, then add benzylamine (1.09 mL, 10.0 mmol).

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method C: Carbodiimide Coupling (using EDC/HOBt)

  • To a round-bottom flask, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), 1-hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol), and anhydrous DMF (40 mL).

  • Cool the mixture to 0 °C in an ice bath and add benzylamine (1.20 mL, 11.0 mmol), followed by N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between boronic acid catalysis, zirconium catalysis, and carbodiimide coupling for amidation depends on the specific requirements of the synthesis.

  • Boronic acid catalysis offers a mild and catalytic approach that is particularly attractive from a green chemistry perspective. It demonstrates good functional group tolerance, although it may require elevated temperatures and careful water removal. The evolving understanding of its mechanism, potentially involving dimeric intermediates, continues to drive the development of more active and versatile boronic acid catalysts.

  • Zirconium catalysis presents another efficient and mild catalytic alternative. The in situ formation of robust zirconium oxo clusters as the active species provides a reliable catalytic system. It performs well with a range of substrates, including some that are challenging for other methods.

  • Carbodiimide coupling remains a highly reliable and versatile method for amide bond formation, with a very broad substrate scope. However, its stoichiometric nature and the generation of urea byproducts are significant drawbacks in terms of atom economy and purification.

For drug development professionals and scientists, the selection of an amidation method will involve a careful consideration of these factors. For large-scale synthesis, the catalytic nature of boronic acid and zirconium-based methods offers significant advantages in reducing waste and simplifying downstream processing. For complex and sensitive substrates, the well-established reliability of carbodiimide coupling may be preferred, despite its drawbacks. The continued exploration of these catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the construction of the vital amide bond.

References

A Head-to-Head Comparison of Phosphine Ligands for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is a cornerstone of successful transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands are pivotal in dictating catalyst activity, stability, and selectivity. This guide offers an objective comparison of commonly employed phosphine ligands in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of C-C bonds. The choice of phosphine ligand is especially critical when employing less reactive aryl chlorides as substrates. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[1][2]

Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid. This data, collated from various sources, provides a snapshot of their relative activities under specific reaction conditions. Direct comparisons should be made with caution due to variations in experimental setups.[2][3]

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 1.0 mol% PdK₃PO₄TolueneRT298[3]
XPhos 0.5 mol% PdK₃PO₄Toluene100394[2]
RuPhos 2.0 mol% PdK₂CO₃Toluene/H₂O1200.3399[2]
P(t-Bu)₃ 1.5 mol% Pd(OAc)₂K₃PO₄Dioxane802492[4]
NIXANTPHOS 2.0 mol% Pd₂(dba)₃K₃PO₄Toluene1001695[5]
Xantphos 2.0 mol% Pd₂(dba)₃K₃PO₄Toluene1001685[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl chloride.[2][6]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, base, palladium precursor, and phosphine ligand.

  • Evacuate the vessel and backfill with the inert gas. This cycle should be repeated three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction's progress using a suitable technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of phosphine ligand is critical for optimizing reaction efficiency, particularly with challenging substrates like unactivated aryl chlorides.[2]

Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination

The following table compares the performance of various phosphine ligands in the amination of unactivated aryl chlorides with morpholine. The data highlights the significant impact of ligand choice on reaction yield.[2]

Aryl ChlorideLigandYield (%)
4-ChlorotolueneNIXANTPHOS 98
4-ChlorotolueneXantphos25
4-ChloroanisoleNIXANTPHOS 97
4-ChloroanisoleXantphos15
4-ChlorobiphenylNIXANTPHOS 96
4-ChlorobiphenylXantphos33
2-ChlorotolueneNIXANTPHOS 95
2-ChlorotolueneXantphos<5

Reaction Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOtBu (1.2 equiv), Toluene, 100 °C, 4 h. Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The choice of ligand can influence the reaction's efficiency and selectivity.

Performance Comparison of Phosphine Ligands in Heck Reaction

The following table presents data for the Heck coupling of various aryl bromides with styrene, catalyzed by a palladium complex immobilized on a phosphine-functionalized metal-organic framework (UiO66-PPh₂-Pd).[7]

Aryl BromideYield (%)
4-Bromotoluene92
4-Bromoanisole91
4-Bromoaniline90
4-Bromobenzaldehyde89
3-Bromoanisole70
4-Bromonitrobenzene93
4-Bromobenzonitrile92

Reaction Conditions: Aryl bromide (0.2 mmol), styrene (0.3 mmol), UiO66-PPh₂-Pd (0.5 mol%), K₃PO₄ (0.3 mmol), Toluene, 100 °C. All yields are isolated yields.[7]

Experimental Protocol: General Procedure for Heck Reaction

This protocol outlines a general procedure for the Heck reaction.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if used)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, toluene)

Procedure:

  • Combine the aryl halide, palladium catalyst, ligand (if used), and base in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the alkene and the solvent.

  • Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Catalytic Cycles and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, along with a typical workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)-OR(L)₂ PdII_ArX->PdII_ArOR Ligand Exchange (Base) PdII_ArArB Ar-Pd(II)-Ar'(L)₂ PdII_ArOR->PdII_ArArB Transmetalation (Ar'-B(OR)₂) PdII_ArArB->Pd0 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNR2 Ar-Pd(II)-NR₂ (L) PdII_ArX->PdII_ArNR2 Amine Coordination & Deprotonation (HNR₂, Base) PdII_ArNR2->Pd0 Reductive Elimination (Ar-NR₂)

A generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)-Alkene(L)₂]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insert R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0 β-Hydride Elimination & Product Release

A simplified catalytic cycle for the Heck reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Pd Precursor, Substrates, Base) dispense_ligands Dispense Ligands into Reaction Vials stock_solutions->dispense_ligands add_reagents Add Stock Solutions to Each Vial dispense_ligands->add_reagents seal_heat Seal Vials and Heat with Stirring add_reagents->seal_heat quench Quench Reactions and Add Internal Standard seal_heat->quench analyze Analyze by GC-MS or HPLC to Determine Yield quench->analyze compare Compare Ligand Performance analyze->compare

A generalized workflow for high-throughput phosphine ligand screening.

References

Comparative Analysis of Boronic Acid Purity: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and application of boronic acids, particularly within the pharmaceutical industry. Boronic acids and their derivatives are pivotal building blocks in organic chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions. Their purity directly impacts reaction efficiency, yield, and the impurity profile of the final products. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the assessment of boronic acid purity, with a focus on detecting the common boroxine impurities.

The Challenge: Boroxine Formation

A primary impurity in solid boronic acid samples is the corresponding trimeric anhydride, known as a boroxine. This dehydration process is a reversible equilibrium that can complicate purity analysis. The presence of boroxines can lead to inaccurate quantification of the active boronic acid species.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For boronic acids, reversed-phase HPLC (RP-HPLC) is a common method.

Experimental Protocol: RP-HPLC

A typical experimental setup for the analysis of boronic acid purity by RP-HPLC is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the boronic acid sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of about 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is frequently used.

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. A common gradient might be 10% to 90% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the boronic acid or its derivatives absorb, typically around 254 nm.

    • Injection Volume: 5-10 µL.

Data Presentation: HPLC

The primary output from an HPLC analysis is a chromatogram, which plots the detector response against retention time. The purity is determined by the relative area of the main peak corresponding to the boronic acid.

ParameterTypical ValueDescription
Retention Time (t_R) Analyte-dependentThe time it takes for the boronic acid to elute from the column.
Peak Area Proportional to concentrationUsed to calculate the percentage purity of the sample.
Resolution (R_s) > 1.5A measure of the separation between the boronic acid peak and impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating molecular structure and quantifying components in a sample. Both ¹H and ¹¹B NMR are valuable for assessing boronic acid purity. ¹H NMR can distinguish between the boronic acid and its boroxine, while ¹¹B NMR provides direct information about the boron species present.

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the boronic acid sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the equilibrium between the boronic acid and the boroxine.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • The B-OH proton signal of the boronic acid is often a broad singlet. The chemical shift of the aromatic protons will also differ slightly between the boronic acid and the boroxine.

    • ¹¹B NMR:

      • Acquire a boron-11 spectrum.

      • Boronic acids typically show a broad signal around 28-33 ppm.

      • Boroxines exhibit a signal at a different chemical shift, often around 30-35 ppm.

Data Presentation: NMR

NMR data allows for the direct observation and quantification of different species in solution.

NucleusSpeciesTypical Chemical Shift (ppm)Description
¹H Boronic Acid (B-OH)Solvent-dependent (often broad)The proton of the hydroxyl group on the boron atom.
¹H Aromatic Protons~7-8 ppmThe chemical shifts of protons on the aromatic ring can differ slightly between the acid and the boroxine.
¹¹B Boronic Acid~28-33 ppmA signal characteristic of the sp² hybridized boron in the monomeric acid.
¹¹B Boroxine~30-35 ppmA signal characteristic of the sp² hybridized boron in the trimeric anhydride.

Comparative Summary: HPLC vs. NMR

FeatureHPLCNMR
Sensitivity High (µg/mL to ng/mL range)Moderate (mg/mL range)
Selectivity High for separating different compoundsHigh for structural elucidation
Quantification Excellent, based on peak areaGood, based on signal integration
Speed Slower (minutes per sample)Faster (minutes per sample)
Sample Consumption Low (µg to mg)Higher (mg)
Information Provided Retention time, relative purityStructural information, absolute purity (with internal standard)
Impurity Identification Requires standards or mass spectrometry couplingCan often identify unknown impurities based on structure
Cost (Instrument) Moderate to HighHigh
Solvent Consumption HighLow

Visualizing the Workflows and Equilibrium

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for boronic acid purity analysis by HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 11B Spectra transfer->acquire process Process Spectra acquire->process integrate Integrate Signals process->integrate determine Determine Purity integrate->determine

Caption: Workflow for boronic acid purity analysis by NMR.

Boroxine_Equilibrium cluster_reactants cluster_products boronic_acid 3 x Boronic Acid boroxine Boroxine boronic_acid->boroxine -3 H2O boroxine->boronic_acid +3 H2O water 3 x Water

Caption: Equilibrium between a boronic acid and its boroxine.

Conclusion and Recommendations

Both HPLC and NMR are powerful techniques for assessing the purity of boronic acids. The choice between them depends on the specific requirements of the analysis.

  • HPLC is often the method of choice for routine quality control in a manufacturing environment due to its high sensitivity, excellent quantitative capabilities, and suitability for automation. It excels at separating the boronic acid from various process-related impurities.

  • NMR provides invaluable structural information, making it ideal for identifying unknown impurities and for studying the equilibrium between the boronic acid and its boroxine. While it can be used for quantification, its sensitivity is lower than HPLC. ¹¹B NMR is particularly useful as it directly probes the boron environment.

For a comprehensive purity assessment, a combination of both techniques is often employed. NMR can be used to confirm the identity of the main component and any major impurities, while HPLC provides a more sensitive measure of overall purity.

A Comparative Guide to Thermal vs. Flow Chemistry for Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds essential in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate in the presence of a base.[2][4][5] While the fundamental transformation remains the same, the method of execution—specifically how energy is introduced to drive the reaction—can dramatically impact efficiency, safety, and scalability. This guide provides an objective comparison between traditional thermal batch processing and modern continuous flow chemistry for Suzuki couplings, supported by experimental data and detailed protocols.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium catalyst. It begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with an organoboron compound, which must be activated by a base. The final step is reductive elimination, which forms the desired C-C bond, releases the biaryl product, and regenerates the Pd(0) catalyst to re-enter the cycle.[4][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OR)3]⁻ pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination R1-R2 reductive_elimination->pd0 R2-B(OH)2 R2-B(OH)2 Base Base R2-B(OH)2->Base [R2-B(OR)3]⁻ [R2-B(OR)3]⁻ Base->[R2-B(OR)3]⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Comparison

Flow chemistry consistently demonstrates significant advantages over conventional batch heating in terms of reaction speed, efficiency, and safety.[6] The superior heat and mass transfer inherent to microreactors allows for dramatically reduced reaction times and often cleaner product profiles.[1][6]

ParameterThermal (Batch) ChemistryFlow ChemistryKey Advantages of Flow
Reaction Time Hours (e.g., 3-24 hours)[1][7]Seconds to Minutes (e.g., <25 s to 70 min)[8][9]Drastic reduction in processing time, higher throughput.[7]
Typical Yield Good to ExcellentExcellent to Quantitative (e.g., up to 99%)[6]Precise control minimizes side product formation.[1]
Temperature 50-120 °C[4][7][10]Ambient to >200 °C (superheated)[9][11]Access to novel process windows with superheated solvents.[9]
Heat Transfer Slow, inefficient, potential for hotspotsRapid and highly efficientUniform heating, enhanced safety, and reproducibility.[12]
Mass Transfer Dependent on stirring efficiencyExcellent and highly reproducibleBetter mixing leads to faster, more consistent reactions.[6]
Safety Risks associated with large volumes of reagentsInherently safer due to small reactor volumeMinimized risk for exothermic or hazardous reactions.[13]
Scalability Complex, requires re-optimizationStraightforward ("scale-out") by extending run timePredictable scaling from lab to production.[12][13]

Experimental Protocols

Typical Protocol for Thermal (Batch) Suzuki Coupling

This protocol is a generalized procedure based on conventional laboratory methods.

  • Glassware Preparation: An appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: The aryl halide (1.0 mmol), boronic acid (1.1-1.5 mmol), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added to the flask.[10]

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) is added. For air-sensitive catalysts, this is done under a positive pressure of inert gas.[7]

  • Solvent Addition: Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF/Water) is added via syringe.[10]

  • Reaction: The flask is placed in a preheated oil bath and stirred vigorously at the desired temperature (e.g., 60-100 °C) for the required time (typically 1-24 hours).[4][7] Reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted, filtered, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[4]

Batch_Workflow reagents 1. Add Reagents, Catalyst & Base to Flask solvent 2. Add Degassed Solvent reagents->solvent heat 3. Heat & Stir (e.g., 8 hours @ 80°C) solvent->heat workup 4. Cool, Quench, Extract & Purify heat->workup product Final Product workup->product

Caption: A typical experimental workflow for a thermal (batch) Suzuki coupling.

Typical Protocol for Flow Chemistry Suzuki Coupling

This protocol describes a generalized setup for a continuous flow reaction.

  • Solution Preparation: Two or more stock solutions are prepared.

    • Solution A: The aryl halide and boronic acid are dissolved in a suitable solvent (e.g., 1,4-Dioxane).[8]

    • Solution B: The base (e.g., K₃PO₄) is dissolved in an aqueous solution.[8]

    • Catalyst: The palladium catalyst can be included in Solution A if homogeneous, or packed into a solid-phase cartridge if heterogeneous.[11]

  • System Setup: Syringe pumps or HPLC pumps are primed with the reactant solutions. The pumps are connected via a T-mixer to the inlet of a flow reactor (e.g., a heated coil or a packed-bed cartridge).[8]

  • Reaction: The reactor is pre-heated to the target temperature (e.g., 75-150 °C). The pumps are started, feeding the solutions at specified flow rates (e.g., 0.1-1.0 mL/min) to achieve the desired residence time within the heated zone.[8][11] For example, a reaction that takes 6 hours in batch can be completed in under 70 minutes in flow.[8]

  • Collection & Analysis: The product stream exits the reactor, passes through a back-pressure regulator to maintain system pressure, and is collected in a vial. The steady-state output can be analyzed directly by LC-MS.

  • Workup: For scalable synthesis, the collected product stream is subjected to continuous liquid-liquid extraction or other in-line purification methods.

Flow_Workflow cluster_pumps Reactant Delivery pumpA Pump A (Aryl Halide, Boronic Acid) mixer T-Mixer pumpA->mixer pumpB Pump B (Aqueous Base) pumpB->mixer reactor Heated Reactor Coil (e.g., 10 min @ 120°C) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A typical experimental workflow for a continuous flow Suzuki coupling.

Conclusion

For Suzuki-Miyaura cross-coupling reactions, flow chemistry presents a compelling alternative to traditional thermal batch methods. The primary advantages of flow technology—including drastically reduced reaction times, superior process control, inherent safety, and streamlined scalability—make it an enabling technology for researchers, scientists, and drug development professionals.[1][6][13] While batch chemistry remains a valuable tool for small-scale discovery, the adoption of continuous flow processes offers a clear pathway to more efficient, safer, and scalable chemical synthesis.

References

Safety Operating Guide

Proper Disposal of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is fundamental to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Like other boronic acid derivatives, this compound should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]
Respiratory If there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[2]

This data is compiled from general safety guidelines for handling boronic acid derivatives.

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for the solid and liquid waste of this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips should be collected in a designated solid hazardous waste container.

  • Ensure the container is kept closed except when adding waste.[3][4]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.[2]

  • The container should not be filled beyond 90% capacity to allow for expansion.

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]

  • After triple rinsing, the container labels should be defaced, and the cap removed before disposal as regular trash or recycling, in accordance with your institution's policies.[3]

5. Spill Management:

  • In the event of a spill, evacuate and secure the area.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[5]

  • For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Collect the absorbed material and dispose of it as solid hazardous waste.[2]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][6]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]

Experimental Protocols

Decontamination of Glassware:

For thorough decontamination of glassware that has come into contact with boronic acids, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][7]

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.

  • Basic Wash: Carefully wash the glassware with a dilute basic solution (e.g., 1M NaOH). This will convert the boronic acid to the corresponding boronate salt.

  • Collection: The basic wash solution should be collected as liquid hazardous waste.

  • Final Rinse: Rinse the glassware thoroughly with deionized water. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Table 2: Summary of Waste Streams and Handling

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealable solid waste containerCollect contaminated items (gloves, paper, etc.). Seal and store in SAA for EHS pickup.[1]
Liquid Waste Labeled, sealable liquid waste containerCollect solutions containing the compound. Do not overfill. Seal and store in SAA for EHS pickup.
Spill Debris Labeled, sealable solid waste containerCollect absorbent materials and contaminated cleaning supplies. Seal and store for EHS pickup.[2]
Rinsate Labeled, sealable liquid waste containerCollect all rinsate from container and glassware decontamination. Seal and store for EHS pickup.[1][3]

Disposal Workflow Visualization

G Figure 1. Disposal workflow for this compound. cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_decon Decontamination cluster_storage Storage & Disposal A Solid Waste (Gloves, Paper, etc.) D Solid Hazardous Waste Container A->D Collect B Liquid Waste (Solutions) E Liquid Hazardous Waste Container B->E Collect C Contaminated Glassware F Triple Rinse with Solvent C->F Decontaminate H Satellite Accumulation Area (SAA) D->H Store E->H Store F->E Collect Rinsate G Basic Wash F->G G->E Collect Rinsate I EHS / Licensed Contractor Pickup H->I Arrange Pickup

References

Comprehensive Safety and Handling Guide for 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid was not available. The following guidance is based on the safety data of closely related boronic acid compounds. Researchers should always perform a risk assessment prior to handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Immediate Safety Precautions

When handling this compound, it is crucial to mitigate potential hazards. Based on data from similar boronic acids, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][6]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Personal Protective Equipment (PPE)

Consistent and correct use of personal protective equipment is mandatory to minimize exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[1][6][7]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][6]To prevent respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is crucial for safety and experimental integrity.

  • Preparation:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

    • The work area should be clean and free of clutter.[6]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control dust and vapor.[5]

    • Use a spatula or other appropriate tools for transferring the solid to avoid generating dust.[6]

    • Keep the container tightly closed when not in use.[6]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Properly dispose of all contaminated materials, including disposable PPE, as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, and gloves, that come into contact with the chemical should be disposed of as hazardous waste.

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]

  • Clean-Up: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department.

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_fume_hood Verify Fume Hood Functionality prep_safety_equipment Check Eyewash/Safety Shower prep_fume_hood->prep_safety_equipment prep_materials Gather Equipment and Reagents prep_safety_equipment->prep_materials prep_workspace Ensure Clean Work Area prep_materials->prep_workspace cluster_ppe cluster_ppe prep_workspace->cluster_ppe ppe_goggles Safety Goggles/Face Shield ppe_gloves Nitrile Gloves ppe_goggles->ppe_gloves ppe_coat Lab Coat ppe_gloves->ppe_coat ppe_respirator Respirator (if needed) ppe_coat->ppe_respirator cluster_handling cluster_handling ppe_respirator->cluster_handling handling_transfer Transfer Solid with Spatula handling_weigh Weigh Compound handling_transfer->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_close Keep Container Closed handling_dissolve->handling_close cluster_post cluster_post handling_close->cluster_post post_clean Clean Work Area post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash cluster_disposal cluster_disposal post_wash->cluster_disposal disposal_collect Collect Waste in Labeled Container disposal_regulations Follow Institutional/Local Regulations disposal_collect->disposal_regulations end_node End disposal_regulations->end_node start Start cluster_prep cluster_prep start->cluster_prep

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.